molecular formula C5H5ClN2O B1581192 4-Chloro-2-methoxypyrimidine CAS No. 51421-99-9

4-Chloro-2-methoxypyrimidine

Cat. No.: B1581192
CAS No.: 51421-99-9
M. Wt: 144.56 g/mol
InChI Key: XCAMEGPUILTZSU-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxypyrimidine is a useful research compound. Its molecular formula is C5H5ClN2O and its molecular weight is 144.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methoxypyrimidine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5ClN2O/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAMEGPUILTZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341714
Record name 4-Chloro-2-methoxypyrimidine
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Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51421-99-9
Record name 4-Chloro-2-methoxypyrimidine
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Record name 4-Chloro-2-methoxypyrimidine
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Record name 4-Chloro-2-methoxypyrimidine
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Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-methoxypyrimidine (CAS: 51421-99-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methoxypyrimidine is a halogenated pyrimidine derivative that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay of the electron-withdrawing chlorine atom and the electron-donating methoxy group on the pyrimidine ring, make it a valuable precursor for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of the core properties, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical and Spectral Properties

A thorough understanding of the physical and chemical characteristics of a compound is fundamental to its application in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 51421-99-9[1]
Molecular Formula C₅H₅ClN₂O[1][2]
Molecular Weight 144.56 g/mol [1][2]
IUPAC Name This compound[2]
Physical Form White to yellow to orange to brown solid or semi-solid or liquid
Boiling Point 234.5±32.0 °C (Predicted)[3]
Density 1.292±0.06 g/cm³ (Predicted)[3]
InChI Key XCAMEGPUILTZSU-UHFFFAOYSA-N[2]

Spectral Data:

While detailed spectral analyses are often proprietary or require access to specialized databases, publicly available mass spectrometry data provides valuable information for the characterization of this compound.

  • Mass Spectrometry (GC-MS): Key mass-to-charge ratio (m/z) peaks are observed at 144, 116, and 114.[2] The peak at m/z 144 corresponds to the molecular ion [M]⁺.

Synthesis and Reactivity

The synthesis of this compound and its derivatives often involves the chlorination of a corresponding hydroxypyrimidine precursor. A general synthetic approach involves the treatment of a 2-methoxy-4-hydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃).[4][5] The reaction proceeds via the conversion of the hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion.

Synthesis

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) at the C4 position. The chlorine atom at this position is activated towards displacement by the electron-withdrawing effect of the pyrimidine ring nitrogens. This makes it a valuable substrate for the introduction of various functional groups.[6][7]

Key Reactions:

  • Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to afford a diverse range of 4-substituted-2-methoxypyrimidines. The regioselectivity of these reactions is generally high, with substitution occurring preferentially at the C4 position over the C2 position in many pyrimidine systems.[8] This is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at the C4 position.[8]

Nucleophilic_Substitution

Applications in Drug Discovery and Organic Synthesis

The utility of this compound as a synthetic intermediate is well-established in the preparation of biologically active molecules. The pyrimidine scaffold is a common feature in many pharmaceuticals, and the ability to functionalize the C4 position of this reagent allows for the systematic exploration of structure-activity relationships.

Its derivatives have been investigated for a range of therapeutic applications, and it serves as a key starting material for more complex heterocyclic systems. The differential reactivity of substituted pyrimidines, such as the higher susceptibility of a C4-chloro group to nucleophilic attack compared to a C2-chloro group, is a crucial aspect exploited in multi-step syntheses.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as a hazardous substance with the following GHS hazard statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[2]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Store in a cool, dry place, sealed from moisture.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, provides a reliable platform for the construction of a diverse array of functionalized pyrimidine derivatives. A comprehensive understanding of its properties and safe handling procedures is essential for its successful application in the laboratory, paving the way for innovations in drug discovery and materials science.

References

An In-Depth Technical Guide to 4-Chloro-2-methoxypyrimidine: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyrimidine derivatives are of paramount importance, constituting a "privileged scaffold" found in numerous therapeutic agents and functional materials.[1][2] 4-Chloro-2-methoxypyrimidine (CAS No. 51421-99-9) emerges as a particularly valuable building block. Its unique electronic properties and strategically positioned reactive sites—an electrophilic carbon atom susceptible to nucleophilic attack and a halogen suitable for cross-coupling reactions—make it an indispensable intermediate for the synthesis of complex molecular architectures.[1]

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its core physical and chemical properties, explore its reactivity through key reaction mechanisms, present detailed experimental protocols, and discuss its applications, particularly within the pharmaceutical industry.

Part 1: Core Molecular and Physical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in synthesis, dictating choices in solvents, reaction temperatures, and purification methods.

Chemical Identity
  • IUPAC Name: this compound[3]

  • CAS Number: 51421-99-9[3][4][5][6]

  • Molecular Formula: C₅H₅ClN₂O[3][4]

  • Molecular Weight: 144.56 g/mol [3][4]

  • Canonical SMILES: COC1=NC=CC(=N1)Cl[3]

  • InChIKey: XCAMEGPUILTZSU-UHFFFAOYSA-N[3]

Physical Data Summary

The physical properties of this compound are summarized in the table below. These characteristics are essential for practical laboratory handling, storage, and reaction setup.

PropertyValueSource(s)
Appearance Solid[7]
Molecular Weight 144.56 g/mol [3][4]
Molecular Formula C₅H₅ClN₂O[3][4]
CAS Number 51421-99-9[4][5][6]

(Note: Specific values for melting point and boiling point are not consistently reported across public sources, suggesting they may vary with purity or are not well-documented. Researchers should rely on a certificate of analysis for specific batches.)

Part 2: Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dictated by the interplay of its functional groups: the electron-deficient pyrimidine ring, the methoxy group (an electron-donating group), and the chloro group (a good leaving group).

Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring significantly acidifies the ring protons and makes the carbon atoms, particularly those bearing a halogen, highly electrophilic.

Causality of Reactivity: In 2,4-dihalopyrimidines, nucleophilic attack preferentially occurs at the C4 position.[8][9] This selectivity is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate, where the charge can be delocalized onto the adjacent N1 nitrogen atom without disrupting the aromaticity as severely as an attack at C2, which is flanked by two nitrogen atoms. This established principle underpins the regioselective functionalization of the molecule.

A variety of nucleophiles, including amines, alkoxides, and thiols, can readily displace the C4-chloro group to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products Reactant This compound Intermediate Anionic σ-complex (Charge delocalized) Reactant->Intermediate + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product 4-Substituted-2-methoxypyrimidine Intermediate->Product - Cl⁻ LeavingGroup Chloride (Cl⁻)

Caption: SNAr mechanism for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds.[10] this compound is an excellent substrate for these reactions. Although aryl chlorides are typically less reactive than bromides or iodides, the electron-deficient nature of the pyrimidine ring activates the C-Cl bond towards oxidative addition to a Palladium(0) catalyst.[9][11]

This reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the C4 position, providing access to complex biaryl structures that are prevalent in kinase inhibitors and other targeted therapeutics.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-Cl(L₂) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Ar_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar_Ar ReductElim Reductive Elimination PdII_Ar_Ar->ReductElim ReductElim->Pd0 Catalyst Regeneration Product_Out Pyr-Ar' ReductElim->Product_Out Pyrimidine_In Pyr-Cl Pyrimidine_In->OxAdd Boronic_In Ar'-B(OR)₂ Boronic_In->Transmetal Base_In Base Base_In->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Part 3: Synthesis and Experimental Protocols

General Synthesis Route

This compound is typically synthesized from its corresponding hydroxyl precursor, 2-methoxy-4-hydroxypyrimidine. The chlorination is achieved using a standard chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction is a well-established and robust method for converting pyrimidones to their chloro derivatives.[12][13]

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a representative, field-proven methodology for the Suzuki coupling of this compound with a generic arylboronic acid.

Trustworthiness through Self-Validation: This protocol incorporates internal checks. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the desired product, validating the reaction's success before proceeding to work-up and purification.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.04 eq) or a suitable Buchwald ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃) or another suitable base (3.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon source for inert atmosphere

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.

  • Inerting: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere. Causality: The Pd(0) active catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is critical for catalytic efficiency.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture (dioxane/water) via syringe. In a separate vial, pre-mix the palladium catalyst and ligand, then add them to the main reaction flask. Experience Insight: Pre-mixing the catalyst and ligand can sometimes improve reproducibility.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress every 1-2 hours using TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and boronic acid byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-aryl-2-methoxypyrimidine.

Part 4: Spectral Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Spectroscopy Type Observed Characteristics Source(s)
Mass Spectrometry (GC-MS) Molecular Ion (M⁺) peak at m/z = 144. Key fragment ions at m/z = 114, 116.[3]
¹H NMR (Expected) A singlet for the methoxy protons (~4.0 ppm). Two doublets in the aromatic region for the pyrimidine ring protons.N/A
¹³C NMR (Expected) Resonances for the methoxy carbon (~55 ppm) and four distinct signals for the pyrimidine ring carbons, with the C4 carbon bearing the chlorine being significantly downfield.N/A
Infrared (IR) Characteristic C-Cl stretching vibrations, C-O stretching from the methoxy group, and C=N/C=C stretching from the pyrimidine ring.N/A

(Note: Experimentally obtained NMR and IR spectra should be consulted for definitive structural confirmation.)

Part 5: Applications in Research and Drug Development

This compound is a cornerstone intermediate in drug discovery due to the prevalence of the substituted pyrimidine scaffold in approved drugs.[2]

  • Kinase Inhibitors: Many small-molecule kinase inhibitors, used primarily in oncology, feature a substituted pyrimidine core that mimics the adenine portion of ATP to bind to the kinase active site. The functionalization of this compound via the methods described above is a common strategy for building libraries of potential kinase inhibitors.[10]

  • Agrochemicals: The pyrimidine ring is also present in various herbicides and fungicides. This compound serves as a key intermediate in the synthesis of these agrochemical agents.[14]

  • Versatile Chemical Building Block: Its predictable reactivity allows for its use in the synthesis of a diverse range of compounds targeting infectious diseases, metabolic disorders, and neurological conditions.[1][15]

Part 6: Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

GHS Hazard Classification

According to aggregated GHS data, this compound is classified with the following hazards:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[3]

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity (Single Exposure, Respiratory Tract Irritation): H335 - May cause respiratory irritation.[3]

  • Acute Toxicity (Oral, Harmful if swallowed): H302 (Reported in some notifications).[3]

Recommended Handling Procedures
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[16]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[16]

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

References

An In-depth Technical Guide to 4-Chloro-2-methoxypyrimidine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-2-methoxypyrimidine, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the creation of targeted therapeutics.

Core Molecular and Physicochemical Profile

This compound is a substituted pyrimidine with the chemical formula C₅H₅ClN₂O.[1][2] Its structure features a pyrimidine ring substituted with a chloro group at the 4-position and a methoxy group at the 2-position. This arrangement of functional groups imparts a unique reactivity profile that is highly valuable in organic synthesis.

Structural and Chemical Identifiers
IdentifierValueSource(s)
IUPAC Name This compound[3]
CAS Number 51421-99-9[3]
Molecular Formula C₅H₅ClN₂O[3]
Molecular Weight 144.56 g/mol [3]
SMILES COC1=NC=CC(=N1)Cl[3]
InChIKey XCAMEGPUILTZSU-UHFFFAOYSA-N[3]
Physicochemical Properties
PropertyValueSource(s)
Density 1.3±0.1 g/cm³[4]
Boiling Point 234.5°C at 760 mmHg[4]
Flash Point 95.6±25.1 °C[4]
Refractive Index 1.520[4]

Synthesis of this compound

The synthesis of this compound typically involves the chlorination of a corresponding hydroxypyrimidine precursor. A common and industrially scalable method utilizes phosphorus oxychloride (POCl₃) as the chlorinating agent.

A representative synthetic pathway starts from 2-methoxy-4-hydroxypyrimidine. The hydroxyl group is converted to a chloro group by treatment with a chlorinating agent, often in the presence of a base.

Synthesis of this compound 2-methoxy-4-hydroxypyrimidine 2-methoxy-4-hydroxypyrimidine This compound This compound 2-methoxy-4-hydroxypyrimidine->this compound  POCl₃, Base (e.g., Pyridine)   SNAr Reaction cluster_0 Nucleophilic Aromatic Substitution This compound This compound 4-Substituted-2-methoxypyrimidine Product This compound->4-Substituted-2-methoxypyrimidine  Nu-H, Base   Nu-H Amine (R₂NH) Alcohol (ROH) Thiol (RSH) Suzuki Coupling cluster_1 Suzuki-Miyaura Coupling This compound This compound 4-Aryl-2-methoxypyrimidine Product This compound->4-Aryl-2-methoxypyrimidine  Pd Catalyst, Base   Arylboronic Acid Ar-B(OH)₂ Arylboronic Acid->4-Aryl-2-methoxypyrimidine

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Chloro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-methoxypyrimidine is a vital heterocyclic compound, frequently employed as a versatile building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its disubstituted pyrimidine core is a common scaffold in a range of biologically active agents. For researchers in synthetic chemistry and drug development, the unambiguous structural confirmation and purity assessment of this intermediate are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose, providing precise information on the molecular structure in solution.

This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple reporting of data, this document, written from the perspective of a Senior Application Scientist, explains the underlying principles that govern the spectral features. It provides a predictive framework based on the electronic effects of the substituents and offers a robust, field-proven experimental protocol to ensure the acquisition of high-quality, reproducible NMR data.

Part 1: Theoretical Framework and Spectral Prediction

The chemical shifts (δ) observed in NMR are exquisitely sensitive to the local electronic environment of each nucleus. In this compound, the electron-deficient nature of the pyrimidine ring, combined with the competing electronic effects of the chloro and methoxy substituents, dictates the final appearance of the spectrum.

  • Pyrimidine Ring: The two nitrogen atoms are highly electronegative, withdrawing electron density from the ring carbons and protons, causing them to be "deshielded" and resonate at a lower field (higher ppm value) compared to benzene.[1][2]

  • Methoxy Group (-OCH₃): This group exerts two opposing effects. It is electron-withdrawing through induction (-I effect) due to the oxygen's electronegativity, but it is strongly electron-donating through resonance (+M or +R effect) by delocalizing an oxygen lone pair into the ring. The resonance effect is generally dominant for substituents like -OCH₃, increasing electron density, particularly at the ortho and para positions.

  • Chloro Group (-Cl): Chlorine is strongly electron-withdrawing via the inductive (-I) effect. It has a weak, opposing electron-donating resonance (+M) effect. For halogens, the inductive effect typically outweighs the resonance effect.[3]

These combined influences allow for a confident prediction of the chemical shifts for the molecule's three unique proton environments and five distinct carbon environments.

Part 2: ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the methoxy protons and the two aromatic protons on the pyrimidine ring.

Caption: Molecular structure of this compound with proton assignments.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H6~8.3Doublet (d)~5.5Most downfield proton due to deshielding from adjacent N1 and para -Cl group. Coupled to H5.
H5~6.8Doublet (d)~5.5Shielded relative to H6. The electron-donating effect of the -OCH₃ group at the para position increases electron density. Coupled to H6.
-OCH₃~4.0Singlet (s)N/ATypical range for a methoxy group attached to an aromatic system.[4][5] No adjacent protons to couple with.

Causality of Assignments:

  • H6 (δ ≈ 8.3 ppm): This proton is positioned between two electronegative nitrogen atoms (at positions 1 and 3 relative to it), causing significant deshielding. The powerful inductive withdrawal of the chlorine atom at C4 further reduces electron density, shifting it strongly downfield. It appears as a doublet due to coupling with its only neighbor, H5.

  • H5 (δ ≈ 6.8 ppm): While still on an electron-deficient ring, H5 is significantly shielded relative to H6. This is primarily due to the strong resonance-donating effect of the methoxy group, which is para to H5 and increases electron density at this position. It appears as a doublet from coupling to H6. The expected coupling constant (J) of ~5.5 Hz is characteristic for four-bond coupling across a heteroaromatic ring.

  • -OCH₃ (δ ≈ 4.0 ppm): The protons of the methoxy group are deshielded by the adjacent electronegative oxygen atom. They appear as a sharp singlet as there are no protons on the neighboring atoms (C2) to induce splitting.[6]

Part 3: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display five signals: four for the pyrimidine ring carbons and one for the methoxy carbon. The chemical shifts are highly influenced by the direct attachment of electronegative atoms and the overall electronic distribution in the ring.

Caption: Molecular structure of this compound with carbon assignments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2~170Strongly deshielded by attachment to two nitrogen atoms and one oxygen atom.
C4~163Deshielded by attachment to a nitrogen atom and an electronegative chlorine atom.
C6~159Deshielded by the adjacent ring nitrogen (N1).
C5~110The most upfield ring carbon, shielded by the resonance-donating methoxy group.
-OCH₃~55Typical chemical shift for a methoxy carbon attached to an aromatic ring.[7][8]

Causality of Assignments:

  • C2 and C4 (δ ≈ 170, 163 ppm): These carbons are bonded to multiple heteroatoms and will be the most deshielded, appearing furthest downfield. C2, bonded to two nitrogens and an oxygen, is expected to be the most downfield carbon in the entire structure. C4 is similarly deshielded by its attachment to nitrogen and chlorine.[9]

  • C6 (δ ≈ 159 ppm): As an aromatic carbon adjacent to a nitrogen atom, C6 is also significantly downfield, typical for carbons in this position on a pyrimidine ring.

  • C5 (δ ≈ 110 ppm): This carbon is predicted to be the most shielded (upfield) of the ring carbons. The strong electron-donating resonance from the para-methoxy group increases the electron density at C5, counteracting the general electron-withdrawing nature of the ring.

  • -OCH₃ (δ ≈ 55 ppm): The methoxy carbon itself appears in a very characteristic region for sp³-hybridized carbons attached to an oxygen atom. Its chemical shift can be subtly influenced by the conformation of the methoxy group relative to the ring.[10]

Part 4: Experimental Protocol for Data Acquisition

To ensure the integrity and reproducibility of the NMR data, a systematic and validated protocol is essential. The following steps represent a self-validating workflow for acquiring high-quality ¹H and ¹³C NMR spectra.

NMR_Workflow prep 1. Sample Preparation dissolve Dissolve 10-20 mg (¹H) or 30-50 mg (¹³C) in ~0.6 mL CDCl₃ prep->dissolve filter Filter into NMR Tube (remove particulates) dissolve->filter load 2. Instrument Setup filter->load insert Insert Sample & Lock on Deuterium Signal load->insert shim Shim Magnetic Field (Maximize Homogeneity) insert->shim tune Tune & Match Probe (Optimize Signal) shim->tune acquire 3. Data Acquisition tune->acquire params Set Acquisition Parameters (d1, ns, aq, etc.) acquire->params run Execute Experiment (¹H, then ¹³C) params->run process 4. Data Processing run->process ft Fourier Transform (FID → Spectrum) process->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS (0 ppm) phase->reference

Caption: Standardized workflow for acquiring high-quality NMR spectra.

Step-by-Step Methodology

  • Sample Preparation: [11][12]

    • Weighing: Accurately weigh the sample. For a standard high-field spectrometer, 10-20 mg is sufficient for ¹H NMR, while 30-50 mg is recommended for a ¹³C NMR spectrum with a good signal-to-noise ratio acquired in a reasonable time.[13][14]

    • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules. Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[15]

    • Dissolution: In a clean, dry vial, dissolve the sample in approximately 0.6 mL of the deuterated solvent.[14] Gentle vortexing may be required. A homogeneous solution is critical; any suspended solids will degrade spectral quality by disrupting the magnetic field homogeneity.[16][17]

    • Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube. This filtration step is a self-validating measure to remove any particulate matter.[15][17]

  • Spectrometer Setup and Calibration:

    • Insertion and Locking: Carefully insert the NMR tube into the spectrometer. The instrument's software is then used to "lock" onto the deuterium signal of the solvent. This lock mechanism continuously compensates for any magnetic field drift, ensuring spectral stability over the course of the experiment.[12][18]

    • Shimming: This is the most critical step for achieving high resolution. The magnetic field is adjusted ("shimmed") to maximize its homogeneity across the sample volume. Automated shimming routines are highly effective, and the quality of the shim can be visually confirmed by the sharp, symmetric lineshape of the residual solvent peak or the TMS peak.

    • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) and matched to the spectrometer's electronics to ensure maximum sensitivity and efficient power transfer.[18]

  • Data Acquisition: [19]

    • Parameter Optimization: The choice of acquisition parameters is crucial for data quality, especially for quantitative measurements (qNMR).[20][21]

      • Relaxation Delay (d1): Set a delay of at least 5 times the longest spin-lattice relaxation time (T₁) to allow for full magnetization recovery between pulses. For small molecules, a d1 of 5-7 seconds is a robust choice for quantitative ¹H NMR.[22]

      • Pulse Angle: For standard ¹H spectra, a 30° or 45° pulse angle can be used with a short relaxation delay to acquire data quickly. For quantitative analysis, a calibrated 90° pulse is required to ensure uniform excitation across the spectrum.[23]

      • Acquisition Time (AT): Typically set between 2-4 seconds for ¹H NMR. The AT determines the digital resolution of the spectrum. It should be long enough to capture the full decay of the signal (FID), avoiding truncation that leads to spectral artifacts.[19][23]

      • Number of Scans (ns): The signal-to-noise ratio (S/N) improves with the square root of the number of scans.[23] For ¹H, 8 to 16 scans are often sufficient. For ¹³C, due to its low natural abundance, several hundred to thousands of scans may be necessary. For quantitative work, a minimum S/N of 250:1 is recommended for high precision.[20][23]

  • Data Processing:

    • Fourier Transform: The raw time-domain signal (FID) is converted into the frequency-domain spectrum via a Fourier transform.

    • Correction and Referencing: The spectrum is manually or automatically phase-corrected to ensure all peaks are in positive absorption mode and baseline-corrected to be flat. The entire spectrum is then referenced by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual solvent signal can be used as a secondary reference (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[24][25]

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and predictable based on fundamental electronic principles. The two aromatic protons exhibit a clear doublet-doublet pattern, with chemical shifts strongly dictated by the positions of the nitrogen atoms and the substituents. The five distinct carbon signals, particularly the highly deshielded C2 and C4 atoms, provide an unambiguous fingerprint of the carbon skeleton. By following the detailed experimental protocol outlined in this guide, researchers can reliably acquire high-resolution, accurate NMR data, ensuring confident structural verification and purity assessment of this important synthetic intermediate. This analytical rigor is a cornerstone of efficient and successful research and development in the chemical sciences.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Chloro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-methoxypyrimidine is a crucial building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals. A thorough understanding of its physicochemical properties is paramount for its effective utilization and characterization. Mass spectrometry stands out as a primary analytical technique for the structural elucidation and identification of this compound. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound, offering insights into its gas-phase ion chemistry. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the analysis of heterocyclic compounds.

Molecular Structure and Ionization

This compound possesses a molecular formula of C₅H₅ClN₂O and a molecular weight of approximately 144.56 g/mol .[1][2] Under standard electron ionization (EI) conditions (typically 70 eV), the molecule is bombarded with high-energy electrons, leading to the ejection of a valence electron and the formation of a molecular ion (M⁺•).[3][4] This molecular ion is a radical cation and is often energetically unstable, undergoing a series of fragmentation reactions to yield smaller, more stable ions.[5][6] The fragmentation pathways are dictated by the inherent structural features of the molecule, including the pyrimidine ring, the chloro substituent, and the methoxy group.

Proposed Fragmentation Pathway

The mass spectrum of this compound is characterized by a series of fragment ions that provide a structural fingerprint of the molecule. The most plausible fragmentation pathways are detailed below, accounting for the observed and expected fragment ions.

A key characteristic of compounds containing a single chlorine atom is the presence of an isotopic peak at M+2, with an intensity approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[7]

Diagram of the Proposed Fragmentation Pathway:

fragmentation_pathway M M⁺• (m/z 144) This compound F1 [M-CH₃]⁺ (m/z 129) Loss of Methyl Radical M->F1 - •CH₃ F2 [M-Cl]⁺ (m/z 109) Loss of Chlorine Radical M->F2 - •Cl F3 [M-CH₃-CO]⁺ (m/z 101) Loss of CO F1->F3 - CO F4 [M-Cl-HCN]⁺ (m/z 82) Loss of HCN F2->F4 - HCN F5 [M-CH₃-CO-HCN]⁺ (m/z 74) Loss of HCN F3->F5 - HCN experimental_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis P1 Dissolve sample in appropriate solvent (e.g., 1 mg/mL) GC1 Inject 1 µL of sample into GC inlet P1->GC1 GC2 Separation on a non-polar capillary column GC1->GC2 GC3 Temperature Program: 50°C (1 min) to 250°C at 10°C/min GC2->GC3 MS1 Ionization: Electron Ionization (70 eV) GC3->MS1 Transfer line at 250°C MS2 Mass Analyzer Scan Range: m/z 40-200 MS1->MS2 MS3 Data Acquisition MS2->MS3 A1 Identify molecular ion peak and isotopic pattern MS3->A1 A2 Analyze fragmentation pattern and compare with proposed pathway A1->A2

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyrimidines are fundamental scaffolds in numerous biologically active molecules, including nucleic acids and a vast array of pharmaceuticals.[1][2] Consequently, the precise and reliable structural characterization of these compounds is a cornerstone of modern drug development and biochemical research. Fourier Transform Infrared (FTIR) spectroscopy serves as a powerful, non-destructive analytical technique for the structural elucidation of pyrimidine derivatives.[1][3][4] This guide provides an in-depth analysis of the vibrational spectra of substituted pyrimidines, offering researchers and drug development professionals a framework for interpreting spectral data. We will explore the characteristic vibrational modes of the core pyrimidine ring, detail the profound influence of various substituents (amino, hydroxyl/oxo, halogen, alkyl) on the IR spectrum, and present validated experimental protocols for obtaining high-quality data. Special emphasis is placed on leveraging IR spectroscopy to distinguish between tautomeric forms, a critical aspect in understanding the biological function of these molecules.

Introduction: The Significance of Pyrimidines and Vibrational Spectroscopy

The pyrimidine ring is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. Its derivatives are of immense biological importance; the nucleobases cytosine, thymine, and uracil are substituted pyrimidines that form the building blocks of DNA and RNA.[5] In pharmaceutical sciences, the pyrimidine moiety is a privileged structure, found in a wide range of therapeutic agents, including anticancer drugs like 5-fluorouracil and gefitinib, as well as antiviral and antimicrobial agents.[2][3][6]

The biological and chemical properties of these molecules are dictated by their precise three-dimensional structure and the nature of their substituent groups. Infrared (IR) spectroscopy probes the vibrational energy levels of a molecule.[4] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique "molecular fingerprint."[4] By analyzing this fingerprint, we can identify the functional groups present, deduce structural information, and investigate intermolecular interactions such as hydrogen bonding.[7] This makes FTIR an indispensable tool for confirming the identity of synthesized compounds, assessing purity, and gaining insight into molecular structure.[1][4]

Caption: Structure and IUPAC numbering of the parent pyrimidine ring.

The Vibrational Landscape of the Unsubstituted Pyrimidine Ring

Before delving into the effects of substituents, it is essential to understand the fundamental vibrational modes of the parent pyrimidine ring. These vibrations, arising from the stretching and bending of C-H, C=C, and C=N bonds, as well as collective ring modes, form the baseline upon which substituent effects are superimposed.[8][9] Hydrogen bonding and crystallization can also induce shifts in these modes, typically to higher frequencies (blue shifts).[7]

Table 1: Characteristic IR Absorption Frequencies of the Unsubstituted Pyrimidine Ring

Vibrational ModeTypical Frequency Range (cm⁻¹)Description
C-H Stretching3100 - 3000Aromatic C-H bond stretching.
Ring Stretching (C=C, C=N)1600 - 1450Coupled vibrations of the C=C and C=N double bonds within the aromatic ring. Often appear as a series of sharp bands.[9]
Ring In-Plane Bending1300 - 1000Deformations of the ring angles within the molecular plane.
Ring Breathing~995A symmetric, collective stretching and contraction of the entire ring. Often a sharp, prominent peak.[10]
C-H Out-of-Plane Bending900 - 700"Wagging" of the C-H bonds out of the plane of the aromatic ring.

Note: Frequencies are approximate and can vary based on the physical state (solid, liquid, gas) and intermolecular interactions.

The Influence of Substituents: Modulating the Vibrational Fingerprint

The true diagnostic power of IR spectroscopy for this class of compounds lies in identifying the characteristic vibrations of substituent groups and observing their electronic and steric effects on the pyrimidine ring vibrations.[1][11]

Hydroxy/Oxo-Pyrimidines and the Critical Role of Tautomerism

Substituents containing hydroxyl (-OH) groups, such as those in uracil and thymine, introduce the possibility of tautomerism—the migration of a proton to create structural isomers that are in equilibrium. Hydroxypyrimidines can exist in either the enol (hydroxy) form or the keto (oxo) form, also known as the lactam-lactim equilibrium.[5][12] IR spectroscopy is exceptionally sensitive to this phenomenon, as the vibrational frequencies of C=O, O-H, and N-H bonds are distinct.[10][13]

  • Keto (Lactam) Form: This form is characterized by strong C=O stretching absorptions, typically in the 1750-1650 cm⁻¹ region.[3][6][14] For example, the chemotherapy agent 5-fluorouracil, which exists in the diketo form, shows prominent C=O stretches at approximately 1720 cm⁻¹ and 1660 cm⁻¹.[3] Associated N-H stretching bands appear in the 3500-3100 cm⁻¹ range.[3]

  • Enol (Lactim) Form: The enol tautomer would show a broad O-H stretching band (around 3300 cm⁻¹) and the absence of the strong C=O absorption. Instead, C=N and C-O stretching vibrations would be observed.[2]

In the solid state, most biologically relevant oxopyrimidines, like uracil and thymine, predominantly exist in the more stable keto (lactam) form. IR spectroscopy provides definitive evidence for this by showing strong C=O absorptions and the absence of a strong, broad O-H band.[5][10][15]

Amino-Pyrimidines

Amino groups (-NH₂) introduce characteristic N-H vibrations that are readily identifiable.[16]

  • N-H Stretching: Primary amines typically show two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes of the N-H bonds.[3][16]

  • N-H Scissoring (Bending): A strong in-plane bending vibration occurs in the 1650-1580 cm⁻¹ region.[16]

  • C-N Stretching: The stretching of the carbon-nitrogen bond appears in the 1350-1200 cm⁻¹ range.[3]

For example, cytosine's IR spectrum clearly displays NH₂ stretching between 3500-3300 cm⁻¹ and a C=O stretch around 1650-1700 cm⁻¹, confirming its amino-oxo tautomeric form.[3]

Halogenated Pyrimidines

Halogen substitution significantly alters the electronic distribution and mass of the pyrimidine ring, leading to shifts in the ring's vibrational modes.[17][18][19] The most direct evidence of halogenation is the appearance of a C-X (where X = F, Cl, Br) stretching band.

  • C-F Stretching: A strong absorption typically found in the 1400-1000 cm⁻¹ range.[3]

  • C-Cl Stretching: A strong band appearing in the 800-600 cm⁻¹ region.[2]

  • Effect on Ring Modes: The high electronegativity of halogens can induce shifts in the ring stretching and bending frequencies.[17][20] For instance, halogenation can cause the ring breathing and Kekule stretching modes to shift to lower frequencies due to the mass effect.[17]

Alkyl and Other Substituents
  • Alkyl Groups (e.g., -CH₃ in Thymine): These introduce aliphatic C-H stretching vibrations between 2975-2850 cm⁻¹ and C-H bending vibrations around 1465-1370 cm⁻¹.[3]

  • Thiones (C=S): Substitution of an oxygen with sulfur, as in 2-thiouracil, results in a characteristic C=S stretching band, typically observed between 1200-1050 cm⁻¹.[3][14]

Table 2: Summary of Key Substituent Frequencies on a Pyrimidine Core

Substituent ClassKey Vibrational ModeTypical Frequency Range (cm⁻¹)Example Compound
Oxo (Keto/Lactam) C=O Stretching1750 - 16505-Fluorouracil, Uracil[3][14]
N-H Stretching3500 - 3100Uracil, Cytosine[3]
Amino N-H Asymm. & Symm. Stretching3500 - 3300Cytosine, 2-Aminopyrimidine[3][16]
N-H Scissoring1650 - 15802-Aminopyrimidine[16]
Halogen C-F Stretching1400 - 10005-Fluorouracil[3]
C-Cl Stretching800 - 6002-Chloropyrimidine[2]
Thione C=S Stretching1200 - 10502-Thiouracil[3][14]
Alkyl C-H (aliphatic) Stretching2975 - 2850Thymine[3]

Self-Validating Experimental Protocol for FTIR Analysis

To ensure the acquisition of high-quality, reproducible IR spectra, a rigorous and self-validating experimental workflow is paramount. The choice of sample preparation technique is critical and depends on the physical state of the sample and the analytical goal.[21][22]

FTIR_Workflow cluster_prep Step 1: Sample Preparation cluster_acq Step 2: Data Acquisition cluster_proc Step 3: Data Processing & Analysis Sample Solid Pyrimidine Derivative Grind Grind Sample (1-2 mg) with Dry KBr (100-200 mg) Sample->Grind Press Press Mixture into Transparent Pellet Grind->Press SampleSpec Acquire Sample Spectrum (Place KBr Pellet in Holder) Press->SampleSpec Insert Pellet Background Acquire Background Spectrum (Empty Sample Chamber) Ratio Ratio Sample vs. Background (Generates Transmittance Spectrum) SampleSpec->Ratio Baseline Apply Baseline Correction Ratio->Baseline Interpret Peak Picking & Interpretation (Compare to Reference Data) Baseline->Interpret

Caption: Standard experimental workflow for FTIR analysis of a solid pyrimidine sample.

Detailed Step-by-Step Methodology: The KBr Pellet Technique

This is the most common and reliable method for solid samples, as it minimizes spectral interference.[21][22][23]

  • Objective: To obtain a high-resolution transmission IR spectrum of a solid pyrimidine derivative, free from solvent artifacts.

  • Materials:

    • Sample (1-2 mg, finely powdered)

    • FTIR-grade Potassium Bromide (KBr) (100-200 mg, desiccated)

    • Agate mortar and pestle

    • Pellet press with die

    • FTIR Spectrometer

  • Protocol:

    • Drying: Gently heat the KBr powder in an oven (e.g., at 100 °C) for several hours and store it in a desiccator. This is a critical self-validating step to remove absorbed water, which would otherwise produce a very broad O-H absorption band around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹, potentially obscuring sample peaks.

    • Grinding: Place ~1-2 mg of the solid pyrimidine sample into a clean, dry agate mortar. Grind to a fine, consistent powder. The particle size should be less than the wavelength of the IR light (~2 microns) to minimize light scattering (the Christiansen effect), which can distort peak shapes.[23]

    • Mixing: Add ~100-200 mg of the dry KBr to the mortar. Mix thoroughly with the sample by gentle grinding for 1-2 minutes until the mixture is homogeneous.

    • Pressing the Pellet: Transfer the mixture to the pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. The resulting pellet should be clear and translucent. A cloudy or opaque pellet indicates insufficient grinding, inadequate pressure, or moisture in the KBr, and the process should be repeated.[23]

    • Background Scan: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan. This measures the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument's response, which will be mathematically subtracted from the sample spectrum.

    • Sample Scan: Place the KBr pellet into the sample holder in the spectrometer's beam path. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

    • Data Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum. Apply a baseline correction if necessary to ensure all peaks originate from zero absorbance.

Alternative Sampling Techniques:
  • Attenuated Total Reflectance (ATR): An excellent technique for rapid analysis of solids and liquids with minimal sample preparation.[22] The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or ZnSe).[22][24] This is a non-destructive method ideal for quality control.[4][22]

  • Nujol Mull: The solid sample is ground with a few drops of mineral oil (Nujol) to form a paste, which is then spread between two salt plates (e.g., KBr or NaCl).[23] This is a useful alternative if a pellet press is unavailable. However, the Nujol itself has C-H stretching and bending bands (~2920, 2850, 1460, 1375 cm⁻¹) that will be present in the spectrum and may obscure sample bands in these regions.[23]

Applications in Research and Drug Development

The detailed structural information provided by IR spectroscopy is leveraged across the pharmaceutical development pipeline.

  • Structural Verification: In medicinal chemistry, FTIR is a primary tool to confirm that a synthesized molecule is indeed the intended compound by verifying the presence of expected functional groups and the core pyrimidine structure.[1][2][25]

  • Quality Control: FTIR analysis is used to establish a reference fingerprint spectrum for an active pharmaceutical ingredient (API). Batches can then be rapidly screened to ensure identity, purity, and consistency, and to detect contaminants or degradation products.[4]

  • Polymorph and Tautomer Analysis: Different crystalline forms (polymorphs) or tautomers of a drug can have different solubilities and bioavailabilities. IR spectroscopy can detect the subtle changes in hydrogen bonding and conformation that differentiate these forms.[15]

  • Reaction Monitoring: The technique can be used to monitor the progress of a chemical reaction by observing the disappearance of reactant peaks and the appearance of product peaks over time.

Conclusion

Infrared spectroscopy is a versatile, informative, and indispensable technique for the structural characterization of substituted pyrimidines. A thorough understanding of the fundamental vibrational modes of the pyrimidine ring and the predictable, characteristic shifts induced by various substituents allows researchers to extract a wealth of structural information from the IR spectrum. When combined with rigorous, self-validating experimental protocols, FTIR provides reliable and crucial data that supports synthetic chemistry, facilitates drug discovery and development, and ensures the quality of vital pharmaceutical compounds.

References

An In-Depth Technical Guide to 4-(Chloromethyl)-1H-pyrimidin-6-one (C5H5ClN2O)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the chemical entity C5H5ClN2O, identified by its IUPAC name 4-(chloromethyl)-1H-pyrimidin-6-one. It is intended to serve as a critical resource for researchers and professionals engaged in drug discovery and development, offering insights into its chemical identity, potential synthesis, and anticipated biological significance.

Chemical Identity and Nomenclature

The compound with the molecular formula C5H5ClN2O is systematically named 4-(chloromethyl)-1H-pyrimidin-6-one according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

  • Synonyms: A common alternative representation for this molecule is 6-(chloromethyl)pyrimidin-4(3H)-one.

  • CAS Number: The Chemical Abstracts Service has assigned the number 94171-03-6 to this specific chemical structure.

  • Isomeric Forms: It is crucial to distinguish 4-(chloromethyl)-1H-pyrimidin-6-one from its isomer, 4-(chloromethyl)-1H-pyridazin-6-one, which possesses a different heterocyclic core structure and a distinct CAS number.[1]

Structural Representation:

The chemical structure of 4-(chloromethyl)-1H-pyrimidin-6-one consists of a pyrimidinone ring, which is a six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group. A chloromethyl group (-CH2Cl) is attached to position 4 of this ring.

Figure 1: 2D structure of 4-(chloromethyl)-1H-pyrimidin-6-one.

Physicochemical Properties (Predicted)

PropertyPredicted ValueSource
Molecular Weight 144.56 g/mol PubChem
Boiling Point 235.3 ± 42.0 °CChemicalBook[2]
Density 1.44 ± 0.1 g/cm³ChemicalBook[2]
XLogP3 -0.3PubChem

These predicted values suggest that 4-(chloromethyl)-1H-pyrimidin-6-one is a relatively polar molecule with a moderate boiling point. Its predicted low octanol-water partition coefficient (XLogP3) indicates good aqueous solubility.

Synthesis Strategies: A Representative Protocol

A specific, validated synthesis protocol for 4-(chloromethyl)-1H-pyrimidin-6-one is not prominently described in the surveyed literature. However, the synthesis of structurally analogous heterocyclic compounds provides a strong foundation for a potential synthetic route. The following protocol is adapted from the synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a compound with a similar reactive chloromethyl-substituted heterocyclic core.[3] This serves as an illustrative example of the chemical principles that would likely be involved.

The synthesis of related pyrimidinones often involves the cyclization of a suitable three-carbon precursor with a urea or amidine derivative. For instance, the reaction of a β-keto ester or a related derivative with an appropriate nitrogen-containing nucleophile is a common strategy.

Conceptual Synthetic Workflow:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Reaction cluster_4 Final Product β-keto ester derivative β-keto ester derivative Cyclocondensation Cyclocondensation β-keto ester derivative->Cyclocondensation Amidine or Urea derivative Amidine or Urea derivative Amidine or Urea derivative->Cyclocondensation Hydroxypyrimidine derivative Hydroxypyrimidine derivative Cyclocondensation->Hydroxypyrimidine derivative Chlorination Chlorination Hydroxypyrimidine derivative->Chlorination 4-(chloromethyl)-1H-pyrimidin-6-one 4-(chloromethyl)-1H-pyrimidin-6-one Chlorination->4-(chloromethyl)-1H-pyrimidin-6-one

Figure 2: Conceptual workflow for the synthesis of 4-(chloromethyl)-1H-pyrimidin-6-one.

Exemplary Protocol for a Related Pyrimidinone Synthesis:

The synthesis of 4-chloromethyl-6-hydroxy-2-methoxy-pyrimidine involves the reaction of O-methylisourea hydrochloride with methyl 4-chloroacetoacetate.[4] This reaction exemplifies the cyclocondensation approach to forming the pyrimidine ring.

Step 1: Cyclocondensation to form the Pyrimidinone Ring

  • Dissolve O-methylisourea hydrochloride (or hydrosulphate) and methyl 4-chloroacetoacetate in a suitable solvent, such as ethanol or methanol.

  • Add a base, such as sodium ethoxide or sodium methoxide, to facilitate the condensation reaction.

  • Heat the reaction mixture under reflux for several hours to drive the cyclization.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid) to precipitate the product.

  • Filter the solid, wash with a cold solvent, and dry to obtain the crude hydroxypyrimidine derivative.

Step 2: Conversion of the Hydroxy Group to a Chloro Group (if necessary)

While the target molecule is a pyrimidin-6-one, which can exist in tautomeric equilibrium with a 6-hydroxypyrimidine, in some synthetic routes, a chlorination step might be employed to introduce the chloro-substituent at other positions or to activate the ring for further modifications. A common chlorinating agent for this purpose is phosphorus oxychloride (POCl₃).

  • Suspend the hydroxypyrimidine derivative in an excess of phosphorus oxychloride.

  • Optionally, a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

  • Heat the mixture under reflux until the reaction is complete (monitored by TLC).

  • Carefully quench the excess phosphorus oxychloride by pouring the reaction mixture onto crushed ice.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the chlorinated pyrimidine derivative.

Potential Biological Activity and Applications

The pyrimidine scaffold is a cornerstone in medicinal chemistry, being a core component of nucleobases and numerous therapeutic agents. The presence of a reactive chloromethyl group suggests that 4-(chloromethyl)-1H-pyrimidin-6-one could serve as a valuable intermediate for the synthesis of a diverse library of compounds with potential biological activities.

Antitumor and Kinase Inhibitory Potential:

Derivatives of pyrimidine and the structurally related pyrazolo[3,4-d]pyrimidine are well-documented for their significant antitumor properties.[3][5] These compounds often exert their effects by acting as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

The general mechanism of action for many pyrimidine-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting cell proliferation and survival.

G cluster_0 Signaling Pathway cluster_1 Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Pyrimidine Derivative (Kinase Inhibitor) Pyrimidine Derivative (Kinase Inhibitor) Inhibition of ATP Binding Inhibition of ATP Binding Pyrimidine Derivative (Kinase Inhibitor)->Inhibition of ATP Binding Inhibition of ATP Binding->Receptor Tyrosine Kinase (RTK) Blocks Activity

Figure 3: Generalized mechanism of action for pyrimidine-based kinase inhibitors.

The chloromethyl group in 4-(chloromethyl)-1H-pyrimidin-6-one is a reactive electrophilic site, making it an excellent handle for introducing various nucleophilic side chains. This allows for the systematic modification of the molecule to optimize its binding affinity and selectivity for specific kinase targets.

Safety and Handling

  • Hazard Class: Likely to be classified as an irritant and potentially harmful if swallowed, inhaled, or absorbed through the skin. Chlorinated organic compounds can also be toxic.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles or a face shield are essential.

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Disclaimer: This safety information is based on the chemical structure and data from similar compounds. A comprehensive risk assessment should be conducted before handling this substance, and a specific SDS should be consulted if it becomes available.

Conclusion

4-(chloromethyl)-1H-pyrimidin-6-one is a chemical compound with significant potential as a building block in the synthesis of novel therapeutic agents, particularly in the realm of oncology. Its pyrimidine core is a privileged scaffold in medicinal chemistry, and the reactive chloromethyl group provides a versatile point for chemical modification. While experimental data on this specific molecule is limited, this guide provides a solid foundation for researchers to understand its chemical identity, potential synthetic routes, and likely biological applications. As with any reactive chemical intermediate, appropriate safety precautions are paramount during its handling and use in experimental settings.

References

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The pyrimidine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block of life, forming the structural core of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1][2] This inherent biological relevance has established it as a "privileged scaffold" in medicinal chemistry, providing a versatile framework for the design of therapeutic agents across a multitude of disease areas.[3] Its unique physicochemical properties, including the ability to engage in hydrogen bonding and serve as a bioisosteric replacement for other aromatic systems, have led to its incorporation into a vast number of clinically successful drugs.[4][5] This guide provides a comprehensive technical overview of the role of pyrimidine derivatives in drug discovery, delving into their synthesis, mechanisms of action, structure-activity relationships (SAR), and key therapeutic applications, with a focus on providing actionable insights for researchers and drug development professionals.

The Pyrimidine Core: A Privileged Structural Motif

The significance of the pyrimidine ring in medicinal chemistry stems from its dual nature. As an endogenous component of the body, its derivatives can readily interact with biological targets like enzymes and genetic material.[3] From a chemical perspective, the nitrogen atoms at positions 1 and 3 act as hydrogen bond acceptors, while substituted amino groups can act as hydrogen bond donors, facilitating strong and specific interactions within protein binding pockets.[5] Furthermore, the pyrimidine scaffold is synthetically tractable, allowing for the creation of diverse chemical libraries to explore a wide chemical space.[6]

Many clinically approved drugs feature the pyrimidine core, highlighting its versatility.[7][8][9]

Drug NameTherapeutic ClassCore Mechanism of Action
Imatinib AnticancerTyrosine Kinase Inhibitor (BCR-Abl, c-KIT)[10]
5-Fluorouracil AnticancerAntimetabolite; Thymidylate Synthase Inhibitor[10]
Rosuvastatin AntihyperlipidemicHMG-CoA Reductase Inhibitor[7]
Trimethoprim AntibacterialDihydrofolate Reductase Inhibitor[7]
Rilpivirine Antiviral (Anti-HIV)Non-Nucleoside Reverse Transcriptase Inhibitor[7]
Minoxidil AntihypertensivePotassium Channel Opener[8]

Key Therapeutic Applications and Mechanisms of Action

The synthetic adaptability of the pyrimidine scaffold has enabled the development of drugs targeting a broad spectrum of diseases.[6]

Anticancer Agents

Pyrimidine derivatives represent one of the most successful classes of anticancer agents, acting primarily through two mechanisms: kinase inhibition and antimetabolism.[11]

A. Kinase Inhibition: Many pyrimidine-based drugs function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2][12] The pyrimidine core effectively mimics the adenine moiety of ATP, anchoring the inhibitor in the enzyme's hinge region.

Mechanism Insight: EGFR Tyrosine Kinase Inhibition Epidermal Growth Factor Receptor (EGFR) is a key target in non-small-cell lung cancer.[13] Pyrimidine derivatives like Gefitinib and Erlotinib bind to the ATP pocket of the EGFR tyrosine kinase domain, preventing autophosphorylation and blocking downstream pro-survival signaling.

EGFR_Inhibition cluster_membrane Cell Membrane cluster_pathway Downstream Signaling EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Activates PI3K/Akt & RAS/MAPK Pathways EGF EGF (Ligand) EGF->EGFR Binds Pyrimidine_Drug Pyrimidine Inhibitor (e.g., Erlotinib) Pyrimidine_Drug->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR Binds (Inhibited) Apoptosis Apoptosis Proliferation->Apoptosis Suppresses

EGFR Signaling Inhibition by a Pyrimidine Derivative.

B. Antimetabolites: Antimetabolite pyrimidines disrupt the synthesis of nucleic acids, selectively targeting rapidly dividing cancer cells.[14] 5-Fluorouracil (5-FU), a cornerstone of chemotherapy, is converted intracellularly into metabolites that inhibit thymidylate synthase, depriving the cell of thymidine, a necessary component for DNA synthesis and repair.[10]

Antimicrobial Agents

The therapeutic utility of pyrimidines extends to infectious diseases.[1][15]

  • Antibacterial: Trimethoprim selectively inhibits bacterial dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolic acid, a cofactor in nucleotide production. This blockade halts bacterial DNA synthesis.[7] The presence of an amino group at the C2 position of the pyrimidine nucleus has been shown to be a key feature for enhancing antibacterial activity.[16]

  • Antifungal: Certain novel synthetic pyrimidine derivatives have demonstrated significant antifungal activity against species like Candida albicans and Aspergillus niger, often outperforming standard drugs like fluconazole.[6] The mechanism frequently involves disrupting fungal cell wall synthesis or essential metabolic pathways.

Antiviral Agents

Pyrimidine derivatives are crucial in the management of viral infections, particularly HIV. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Rilpivirine and Etravirine contain a pyrimidine core.[7][17] They bind to an allosteric pocket on the HIV-1 reverse transcriptase, inducing a conformational change that inactivates the enzyme and prevents the conversion of viral RNA into DNA.[5]

Synthesis Strategies: Building the Core

The construction of the pyrimidine ring is a well-established field, with numerous methodologies available. The Biginelli reaction, a one-pot, three-component synthesis, remains a highly efficient and atom-economical method for producing dihydropyrimidines.[18]

Experimental Protocol: Biginelli Condensation for Dihydropyrimidine Synthesis

This protocol describes a general procedure for the synthesis of a dihydropyrimidine derivative.

Objective: To synthesize an Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative.

Materials:

  • Benzaldehyde (1 equivalent)

  • Ethyl acetoacetate (1 equivalent)

  • Urea (1.5 equivalents)

  • Ethanol (solvent)

  • Concentrated Hydrochloric Acid (catalyst)

  • Reaction flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask, combine benzaldehyde (1 eq.), ethyl acetoacetate (1 eq.), and urea (1.5 eq.) in 25 mL of ethanol.

  • Catalyst Addition: Add a few drops (approx. 0.5 mL) of concentrated hydrochloric acid to the mixture while stirring.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90°C) using a heating mantle for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Recrystallization: Recrystallize the solid product from hot ethanol to obtain pure crystals of the dihydropyrimidine derivative.

  • Characterization: Dry the purified product and characterize it using techniques such as Melting Point, FT-IR, and ¹H NMR spectroscopy to confirm its structure.

Biginelli_Workflow cluster_reactants Step 1: Combine Reactants Aldehyde Aryl Aldehyde Catalysis Step 2: Add Acid Catalyst (e.g., HCl) Aldehyde->Catalysis BetaKetoester β-Ketoester BetaKetoester->Catalysis Urea Urea/Thiourea Urea->Catalysis Reflux Step 3: Heat to Reflux (4-6 hours) Catalysis->Reflux Precipitation Step 4: Cool & Precipitate Reflux->Precipitation Purification Step 5: Filter & Recrystallize Precipitation->Purification Product Final Product: Dihydropyrimidine Purification->Product

Workflow for the Biginelli Dihydropyrimidine Synthesis.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design.[19] SAR studies on pyrimidine derivatives have yielded critical insights for optimizing potency, selectivity, and pharmacokinetic properties.[20][21]

SAR_Diagram Core R2_label R2: Key for H-bond donation/acceptance. Often -NH2 for antibacterial activity. R2_label->Core R4_label R4: Governs selectivity & potency. Bulky aromatic groups for kinase inhibition. R4_label->Core R5_label R5: Modulates ADME properties. Halogen substitution (e.g., -F) can increase metabolic stability. R5_label->Core R6_label R6: Influences solubility and cell permeability. R6_label->Core

Key Modification Points on the Pyrimidine Scaffold.
  • Position 2 (R2): Substituents here are critical for target engagement. An amino (-NH₂) group is often found in antibacterial agents, while larger groups can be tailored for kinase inhibitor selectivity.[16]

  • Position 4 (R4): This position is frequently modified with aryl or heteroaryl groups to occupy hydrophobic pockets in enzyme active sites, significantly impacting potency and selectivity. For many EGFR inhibitors, a substituted aniline at this position is crucial for activity.[22]

  • Position 5 (R5): Modification at C5 can fine-tune electronic properties and metabolic stability. The substitution of a hydrogen with fluorine, as seen in 5-Fluorouracil, can drastically alter the molecule's mechanism and efficacy.[1]

  • Position 6 (R6): This site can be used to modulate physicochemical properties like solubility without directly impacting target binding.

The following table presents data from a study on pyrimidine-5-carbonitrile derivatives as EGFR inhibitors, illustrating the impact of substitutions on anticancer activity.[7]

CompoundR1 (at C4)R2 (at C6)IC₅₀ (µM) vs. MCF-7 (Breast Cancer)
11a 4-ChlorophenylPhenyl0.05
11b 4-MethoxyphenylPhenyl0.07
12b 4-Methoxyphenyl4-Methylphenyl0.06
Erlotinib (Standard)(Standard)0.11

Data synthesized from Ibrahim et al. as cited in[7]. Lower IC₅₀ indicates higher potency.

The data shows that substitutions with electron-withdrawing (Cl) or electron-donating (OCH₃) groups on the phenyl ring at C4 result in compounds with greater potency than the standard drug, Erlotinib, against the MCF-7 cell line.

Conclusion and Future Perspectives

The pyrimidine scaffold is undeniably a cornerstone of medicinal chemistry, with a rich history and a vibrant future. Its prevalence in nature and its synthetic versatility have cemented its role in the development of life-saving therapeutics.[1][18] Future research will likely focus on developing pyrimidine derivatives with even greater selectivity for their targets, particularly against drug-resistant mutants in cancer and infectious diseases.[5][17] The exploration of novel fused heterocyclic systems containing the pyrimidine ring, such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, continues to yield potent kinase inhibitors and other promising therapeutic candidates.[11][23][24] As our understanding of disease biology deepens, the rational design of sophisticated pyrimidine-based molecules will continue to be a critical strategy in the quest for novel and more effective medicines.

References

The Cornerstone of Modern Medicine: An In-Depth Guide to Heterocyclic Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterocyclic chemistry is the bedrock of modern medicinal chemistry, with a vast majority of all FDA-approved drugs featuring at least one heterocyclic scaffold.[1][2] These cyclic organic compounds, containing at least one atom other than carbon within their ring structure, offer a unique combination of structural rigidity, synthetic versatility, and the ability to engage in a multitude of interactions with biological targets.[3][4] This technical guide provides an in-depth exploration of the pivotal role of heterocyclic building blocks in drug discovery. It is designed for researchers, scientists, and drug development professionals, offering a blend of foundational principles, advanced synthetic strategies, and field-proven insights into the causality behind experimental choices. We will delve into the significance of these scaffolds, examine key synthetic methodologies with detailed protocols, and analyze their application in successful therapeutic agents, thereby providing a comprehensive resource for leveraging heterocyclic chemistry in the quest for novel medicines.

The Ubiquity and Significance of Heterocycles in Medicinal Chemistry

Heterocyclic compounds are of paramount importance in the life sciences, forming the core structures of numerous natural products like alkaloids, vitamins, and nucleic acids.[1][5] Their prevalence in pharmaceuticals is staggering, with statistics indicating that over 85% of all biologically active chemical entities contain a heterocycle.[1][6] Nitrogen-containing heterocycles are particularly prominent, with an analysis of FDA-approved drugs revealing that about 60% of unique small-molecule drugs contain a nitrogen-based heterocycle.[1][5] This dominance is attributed to their unique electronic properties, three-dimensional conformations, and their ability to participate in crucial biological interactions, such as hydrogen bonding with DNA and proteins.[1][7]

The strategic incorporation of heterocyclic moieties into a drug candidate allows for the fine-tuning of its physicochemical properties, including solubility, lipophilicity, polarity, and metabolic stability.[6] This modulation is critical for optimizing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a potential drug. Furthermore, certain heterocyclic motifs have been identified as "privileged scaffolds," meaning they have the ability to bind to multiple biological targets with high affinity, making them invaluable starting points for drug discovery programs.[5][8][9]

Privileged Scaffolds: Nature's Blueprint for Drug Design

The concept of privileged scaffolds is a cornerstone of modern medicinal chemistry. These are molecular frameworks that appear repeatedly in bioactive compounds and approved drugs, demonstrating an inherent propensity to interact with various biological targets. This versatility is often attributed to their rigid, well-defined three-dimensional structures which present key pharmacophoric features in a favorable orientation for binding.

Privileged ScaffoldTherapeutic Class Examples
Indole Anticancer, Antimigraine, Antiviral[8][10]
Quinoline Antimalarial, Anticancer, Antibacterial[3][11][12]
Pyridine Anticancer, Antihypertensive, Antiviral[13][14]
Benzimidazole Antiulcer, Antihistamine, Anticancer[1]
Thiazole Antibiotic, Anticancer, Anti-inflammatory[15]
Phenothiazine Antipsychotic, Antiemetic, Anticancer[16][17]

A summary of common privileged heterocyclic scaffolds and their associated therapeutic applications.

The indole ring, for instance, is a prominent privileged scaffold found in numerous natural products and synthetic drugs.[8][10] Its unique electronic structure and ability to participate in hydrogen bonding and π-stacking interactions make it a versatile building block for targeting a wide range of receptors and enzymes.[18]

Synthetic Strategies for Heterocyclic Building Blocks

The ability to efficiently synthesize and functionalize heterocyclic compounds is critical for drug discovery. Advances in synthetic organic chemistry have provided a powerful toolkit for the construction of diverse heterocyclic libraries.[19] Modern methodologies, including metal-catalyzed cross-coupling reactions, C-H activation, and photoredox catalysis, have revolutionized the synthesis of these important scaffolds.[20]

Classical and Modern Synthesis of Key Heterocycles

One of the most well-known and widely used methods for indole synthesis is the Fischer indole synthesis, discovered in 1883.[21] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the reaction of a phenylhydrazine with an aldehyde or ketone.[21]

Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole [20]

Materials:

  • Phenylhydrazine

  • Acetophenone

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Toluene

Step-by-Step Methodology:

  • Formation of the Phenylhydrazone: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in ethanol. Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1 hour. The product, acetophenone phenylhydrazone, will precipitate out of solution. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Cyclization: To a flask containing polyphosphoric acid (10 eq by weight to the hydrazone), heat the acid to 100°C. Add the acetophenone phenylhydrazone in one portion and increase the temperature to 150°C. Stir the mixture for 10 minutes.

  • Work-up: Carefully pour the hot reaction mixture onto crushed ice. The crude 2-phenylindole will precipitate. Filter the solid, wash thoroughly with water, and then with a cold 50:50 ethanol/water mixture.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure 2-phenylindole.

Causality Behind Experimental Choices:

  • The use of an acid catalyst (acetic acid) in the first step accelerates the formation of the hydrazone by protonating the carbonyl oxygen of the acetophenone, making it more electrophilic.

  • Polyphosphoric acid in the second step acts as both a strong acid catalyst and a dehydrating agent, promoting the cyclization and subsequent aromatization to the indole ring.

  • Pouring the reaction mixture onto ice is a standard quenching procedure for reactions involving strong acids, and it also facilitates the precipitation of the organic product.

The Hantzsch synthesis is a classic multi-component reaction for the synthesis of dihydropyridines, which can then be oxidized to pyridines.[13][22] It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.[22]

Experimental Protocol: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [2]

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate (2 eq)

  • Ammonium hydroxide

  • Ethanol

Step-by-Step Methodology:

  • In a round-bottom flask, combine benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ethanol.

  • To this mixture, add ammonium hydroxide (1.2 eq) dropwise with stirring.

  • Heat the reaction mixture to reflux for 4 hours.

  • Upon cooling to room temperature, the product will crystallize.

  • Filter the solid product, wash with cold ethanol, and dry to obtain the desired dihydropyridine.

Causality Behind Experimental Choices:

  • This one-pot reaction proceeds through a series of condensations and cyclizations. The ammonia acts as the nitrogen source for the pyridine ring.

  • Refluxing in ethanol provides the necessary thermal energy to drive the reaction to completion.

  • The product is often crystalline and can be easily isolated by filtration, making this a practical synthetic method.

Modern Synthetic Innovations

While classical methods remain valuable, modern synthetic chemistry offers more efficient, sustainable, and versatile approaches to heterocycle synthesis.

  • Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to rapidly heat reactions, often leading to dramatically reduced reaction times and improved yields compared to conventional heating.[6][16]

  • Flow Chemistry: Performing reactions in a continuous flow system offers precise control over reaction parameters, enhanced safety, and easier scalability, making it an attractive technology for the synthesis of pharmaceutical intermediates.[23][24]

  • Photoredox Catalysis: This approach uses visible light and a photocatalyst to initiate redox reactions, enabling the formation of complex bonds under mild conditions.[20]

Heterocyclic Building Blocks in Action: Case Studies

The true impact of heterocyclic building blocks is best illustrated through their successful application in marketed drugs.

Quinoline in Anticancer Therapy: EGFR/HER-2 Dual-Target Inhibitors

The quinoline scaffold is a key component of many anticancer agents.[3][12][25] For example, a series of novel quinoline-based derivatives have been designed and synthesized as dual-target inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), both of which are crucial in the proliferation of certain cancer cells.[26]

CompoundEGFR IC₅₀ (nM)HER-2 IC₅₀ (nM)MCF-7 GI₅₀ (nM)A-549 GI₅₀ (nM)
Compound 5a 71312532
Erlotinib 80---
Lapatinib -26--

Biological evaluation data of a novel quinoline-based EGFR/HER-2 dual-target inhibitor (Compound 5a) compared to reference drugs.[26]

The data demonstrates that Compound 5a exhibits potent inhibitory activity against both EGFR and HER-2, with significant antiproliferative effects on breast (MCF-7) and lung (A-549) cancer cell lines.[26] This highlights the power of rational drug design incorporating privileged heterocyclic scaffolds.

Mechanism of Action: Signaling Pathway Inhibition

The anticancer activity of these quinoline derivatives stems from their ability to interfere with key signaling pathways that drive tumor growth and survival. By simultaneously inhibiting EGFR and HER-2, these compounds can block downstream signaling cascades, leading to cell cycle arrest and apoptosis.

EGFR_HER2_Inhibition cluster_membrane Cell Membrane cluster_drug Drug Action cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR HER2 HER-2 HER2->RAS_RAF_MEK_ERK HER2->PI3K_AKT_mTOR Quinoline_Inhibitor Quinoline-based Inhibitor (e.g., Compound 5a) Quinoline_Inhibitor->EGFR Inhibits Quinoline_Inhibitor->HER2 Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Apoptosis HTS_Workflow Compound_Library Heterocyclic Compound Library Assay_Development Assay Development & Miniaturization Compound_Library->Assay_Development Automated_Screening Automated High-Throughput Screening Assay_Development->Automated_Screening Data_Analysis Data Analysis & Hit Identification Automated_Screening->Data_Analysis Hit_Confirmation Hit Confirmation & Dose-Response Data_Analysis->Hit_Confirmation Lead_Optimization Lead Optimization (SAR) Hit_Confirmation->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

References

Topic: Stability and Reactivity Profile of 4-Chloro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Chloro-2-methoxypyrimidine is a pivotal heterocyclic building block in medicinal chemistry and materials science, prized for its versatile reactivity. This guide provides a comprehensive analysis of its stability and reactivity, focusing on the underlying principles that govern its chemical behavior. We will explore its handling and storage requirements, delve into its susceptibility to nucleophilic aromatic substitution (SNAr), and detail its application in modern palladium-catalyzed cross-coupling reactions. This document is intended to serve as a practical resource, blending theoretical insights with actionable experimental protocols for professionals in drug development and chemical synthesis.

Introduction and Core Properties

This compound is a disubstituted pyrimidine ring, a heterocyclic scaffold that is a cornerstone of numerous biologically active molecules, including nucleic acids and many approved drugs.[1] Its utility stems from the strategic placement of two key functional groups: a methoxy group at the C2 position and a reactive chlorine atom at the C4 position. The electron-withdrawing nature of the two ring nitrogens renders the pyrimidine core electron-deficient, which significantly activates the C4-chloro substituent towards nucleophilic displacement and oxidative addition in cross-coupling catalysis.[2]

This unique electronic arrangement makes this compound an ideal intermediate for the synthesis of complex molecular architectures, allowing for the selective introduction of diverse functionalities at the C4 position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 51421-99-9[3][4]
Molecular Formula C₅H₅ClN₂O[3][4]
Molecular Weight 144.56 g/mol [3][4]
IUPAC Name This compound[3]
SMILES COC1=NC=CC(=N1)Cl[3]
Appearance Solid (form may vary)[5]

Stability, Storage, and Handling

Proper handling and storage are critical to maintaining the integrity of this compound. Its stability profile is dictated by its sensitivity to environmental factors.

Stability Profile
  • Moisture and Air Sensitivity: Safety data sheets indicate the compound can be sensitive to air and moisture (hygroscopic). Hydrolysis of the C-Cl bond can occur in the presence of water, particularly under non-neutral pH, to form the corresponding 2-methoxy-4-pyrimidinone.

  • Light Sensitivity: It is recommended to protect the compound from light, suggesting potential for photochemical degradation over time.[6]

Recommended Storage and Handling Protocols

Based on its stability profile, the following procedures are mandated for safe and effective use:

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[6][7] For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is advisable.[6]

  • Handling: Handle in a well-ventilated area, preferably within a fume hood.[7] Use appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[6][8] Avoid formation of dust and aerosols.[7]

  • Incompatibilities: Keep away from strong oxidizing agents.[6]

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the C4 carbon, making it a prime target for two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The C4-chloro group serves as an excellent leaving group in SNAr reactions. The adjacent ring nitrogen at position 3 and the distal nitrogen at position 1 act as powerful electron sinks, stabilizing the negative charge of the Meisenheimer intermediate, which facilitates the substitution process. This makes the C4 position highly susceptible to attack by a wide range of nucleophiles.

  • Reaction with Amines (Amination): This is one of the most common transformations. Primary and secondary amines readily displace the chloride to form 4-amino-2-methoxypyrimidine derivatives. This reaction is fundamental in building scaffolds for kinase inhibitors and other pharmacologically active agents.[9]

  • Reaction with Thiols (Thiolation): Thiolates (RS⁻), being soft and potent nucleophiles, react efficiently to yield 4-thioether-substituted pyrimidines.[10][11] This reaction is valuable for introducing sulfur-containing moieties into the pyrimidine core.[12]

  • Reaction with Alkoxides and Hydroxide (O-Nucleophiles): Hard nucleophiles like alkoxides (RO⁻) and hydroxide (OH⁻) can also displace the chloride, leading to the formation of 4-alkoxy or 4-hydroxy pyrimidines, respectively.

Below is a diagram illustrating the general workflow for SNAr reactions with this compound.

G cluster_main S-N-Ar General Workflow start This compound conditions Base (e.g., Et3N, K2CO3) Solvent (e.g., Propanol, DMF) Heat (Conventional or MW) start->conditions 1. Add Reagents nucleophile Nucleophile (e.g., R-NH2, R-SH, R-OH) nucleophile->conditions product 4-Substituted-2-methoxypyrimidine conditions->product 2. Reaction

Caption: General workflow for nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

In modern organic synthesis, palladium-catalyzed cross-coupling reactions have become indispensable tools for C-C bond formation. This compound is an excellent substrate for these reactions, with the C4-Cl bond being the reactive site.

  • Suzuki-Miyaura Coupling: This is the most widely used cross-coupling reaction, involving the reaction of the chloropyrimidine with an aryl or heteroaryl boronic acid (or boronate ester).[1] The reaction is highly efficient and tolerates a wide range of functional groups, making it a powerful method for synthesizing biaryl and hetero-biaryl structures. The regioselectivity strongly favors reaction at the C4 position over other positions on the pyrimidine ring.[2]

  • Other Cross-Coupling Reactions: While Suzuki coupling is prevalent, other palladium-catalyzed reactions such as Hiyama (organosilanes) and Sonogashira (terminal alkynes) couplings are also viable, further expanding the synthetic utility of this building block.[13]

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established mechanism, illustrated below.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_ii Ar-Pd(II)(Cl)L_n ox_add->pd_ii transmetal Transmetalation pd_ii->transmetal pd_ii_r Ar-Pd(II)(R)L_n transmetal->pd_ii_r red_elim Reductive Elimination pd_ii_r->red_elim red_elim->pd0 product Ar-R (Coupled Product) red_elim->product arcl 4-Chloro-2-methoxy- pyrimidine (Ar-Cl) arcl->ox_add boronic R-B(OH)2 + Base boronic->transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocols

The following protocols are representative examples of the key transformations discussed. Researchers should adapt these procedures based on their specific substrates and equipment.

Protocol 1: Microwave-Assisted SNAr with an Amine

This protocol is adapted from a general procedure for the synthesis of 4-amino-pyrimidine derivatives and demonstrates a typical amination reaction.[9]

  • To a microwave reaction vial, add this compound (1.0 eq).

  • Add anhydrous propanol (or another suitable solvent like DMF) to dissolve or suspend the starting material.

  • Add the desired amine (1.0-1.2 eq) to the vial, followed by a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120-150 °C for 15-45 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired 4-amino-2-methoxypyrimidine derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

This protocol is based on established conditions for Suzuki couplings of chloropyrimidines.[1][2]

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd₂(dba)₃ and a suitable phosphine ligand (e.g., SPhos, XPhos).

  • Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2M, 2.0-3.0 eq) or potassium carbonate (K₂CO₃).

  • Add a solvent system, commonly a mixture such as 1,4-dioxane/water or toluene/ethanol/water.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using several freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 4-aryl-2-methoxypyrimidine.

Conclusion

This compound is a robust and versatile synthetic intermediate whose value is defined by the high reactivity of its C4-chloro substituent. Its stability profile necessitates careful handling, particularly with respect to moisture and light. Its reactivity is primarily channeled through two powerful synthetic pathways: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. A thorough understanding of these principles enables chemists to strategically incorporate the 2-methoxypyrimidine scaffold into complex target molecules, making it an indispensable tool in the fields of drug discovery and materials science.

References

The Solubility Profile of 4-Chloro-2-methoxypyrimidine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Chemical Synthesis and Drug Discovery

In the realm of pharmaceutical sciences and synthetic organic chemistry, the solubility of a compound is a cornerstone physical property that dictates its utility and applicability. For a molecule like 4-Chloro-2-methoxypyrimidine, a key heterocyclic building block in the synthesis of a multitude of biologically active compounds, a comprehensive understanding of its solubility in various organic solvents is not merely academic—it is a critical parameter for process optimization, reaction kinetics, purification, and formulation development. This technical guide provides an in-depth exploration of the solubility of this compound, offering both theoretical insights and practical methodologies for its determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential to rationalize its solubility behavior.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₅H₅ClN₂O[1]
Molecular Weight 144.56 g/mol [1]
Predicted Boiling Point 234.5°C at 760 mmHg[2]
Predicted Density 1.3 g/cm³[2]
Predicted XLogP3 1.5[2]

The presence of a chlorine atom and a methoxy group on the pyrimidine ring imparts a moderate polarity to the molecule. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, which will influence its interaction with protic solvents.

Solubility of Chloro-methoxypyrimidine Derivatives in Organic Solvents: A Data-Driven Analysis

While specific quantitative solubility data for this compound is not extensively available in the public domain, a comprehensive study on the closely related analogue, 2-amino-4-chloro-6-methoxypyrimidine , provides significant insights into the expected solubility trends. The study measured the mole fraction solubility of this compound in twelve organic solvents at temperatures ranging from 273.15 K to 323.15 K.[3]

The order of solubility for 2-amino-4-chloro-6-methoxypyrimidine at a given temperature was found to be: N,N-dimethylformamide > 1,4-dioxane > acetone > ethyl acetate > chloroform > (acetonitrile, n-propanol) > (ethanol, isopropanol) > methanol > toluene > ethyl benzene

This trend highlights the favorable dissolution in polar aprotic solvents like DMF, dioxane, and acetone. The solubility in these solvents is significantly higher than in alcohols and non-polar aromatic hydrocarbons. This suggests that for this compound, which lacks the amino group but retains the chloro and methoxy functionalities, a similar trend of higher solubility in polar aprotic solvents can be anticipated.

Furthermore, qualitative data for a structurally similar compound, 2,4-Dichloropyrimidine , indicates that it is soluble in common organic solvents such as ethanol, ether, and chloroform, and only slightly soluble in water.[4][5][6] Another related compound, 4-Chloro-2,6-Diaminopyrimidine , is reported to be soluble in methanol.[7]

Based on this collective data, a qualitative solubility prediction for this compound is presented below:

SolventPredicted SolubilityRationale
Polar Aprotic Solvents
N,N-Dimethylformamide (DMF)Highly SolubleStrong dipole-dipole interactions.
AcetoneSolubleFavorable dipole-dipole interactions.
Ethyl AcetateSolubleGood balance of polarity.
AcetonitrileSolublePolar nature facilitates dissolution.
Polar Protic Solvents
MethanolSolublePotential for hydrogen bonding with the pyrimidine nitrogens.
EthanolSolubleSimilar to methanol, with slightly reduced polarity.
Chlorinated Solvents
Dichloromethane (DCM)Soluble"Like dissolves like" principle for chlorinated compounds.
ChloroformSolubleSimilar to DCM.
Non-Polar Solvents
TolueneSparingly SolubleLimited interaction with the polar functional groups.
HexaneInsolubleSignificant mismatch in polarity.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data for this compound in a specific solvent system, a robust experimental methodology is required. The gravimetric shake-flask method is a reliable and widely used technique.[8][9][10][11]

The Gravimetric Shake-Flask Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute by weighing the residue after solvent evaporation.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance (±0.0001 g)

  • Glass vials with screw caps

  • Syringe filters (0.45 µm PTFE or other solvent-compatible material)

  • Pipettes

  • Evaporating dishes or pre-weighed vials

  • Oven or vacuum oven

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate. It is advisable to periodically analyze samples until a constant concentration is observed.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette or syringe.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Accurately weigh the evaporating dish containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the compound's decomposition point can be used.

    • Once the solvent is completely removed, place the dish in an oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

    • Cool the dish in a desiccator and weigh it on the analytical balance.

  • Calculation of Solubility:

    • The solubility (S) can be expressed in various units, such as g/100 mL or mol/L.

    • Solubility ( g/100 mL):

      • Weight of dissolved solid = (Weight of dish + residue) - (Weight of empty dish)

      • Volume of sample taken (mL)

      • S = (Weight of dissolved solid / Volume of sample) * 100

    • Solubility (mol/L):

      • Moles of dissolved solid = Weight of dissolved solid / Molecular weight of this compound (144.56 g/mol )

      • Volume of sample taken (L)

      • S = Moles of dissolved solid / Volume of sample

Visualizing the Workflow: Solubility Determination by the Gravimetric Shake-Flask Method

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to a known volume of solvent prep2 Seal vial and place in a temperature-controlled shaker prep1->prep2 prep3 Agitate for 24-72 hours to reach equilibrium prep2->prep3 samp1 Allow excess solid to settle prep3->samp1 samp2 Withdraw a known volume of the supernatant samp1->samp2 samp3 Filter through a 0.45 µm syringe filter into a pre-weighed dish samp2->samp3 anal1 Evaporate the solvent samp3->anal1 anal2 Dry the residue to a constant weight anal1->anal2 anal3 Weigh the dish with the dry residue anal2->anal3 calc1 Calculate the mass of the dissolved solid anal3->calc1 calc2 Determine solubility in desired units (g/100mL, mol/L) calc1->calc2

Caption: Workflow for determining solubility using the gravimetric shake-flask method.

The Underlying Science: Factors Influencing the Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces.

  • Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. This compound possesses polar C-Cl, C-O, and C-N bonds, resulting in a net dipole moment. It will, therefore, be more soluble in polar solvents that can engage in dipole-dipole interactions.

  • Hydrogen Bonding: While this compound does not have hydrogen bond donor capabilities, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. This allows for favorable interactions with protic solvents like methanol and ethanol, contributing to its solubility in these media.

  • Temperature: The dissolution of a solid in a liquid is typically an endothermic process. Consequently, in accordance with Le Chatelier's principle, the solubility of this compound is expected to increase with an increase in temperature.[8][9][10]

Visualizing Intermolecular Forces in Solution

G cluster_solute This compound cluster_solvents Organic Solvents solute Pyrimidine Ring (-Cl, -OCH3) polar_aprotic Polar Aprotic (e.g., DMF, Acetone) solute->polar_aprotic Strong Dipole-Dipole Interactions polar_protic Polar Protic (e.g., Methanol, Ethanol) solute->polar_protic Hydrogen Bonding (Acceptor) & Dipole-Dipole non_polar Non-Polar (e.g., Toluene, Hexane) solute->non_polar Weak van der Waals Forces (Low Solubility)

Caption: Intermolecular forces governing the solubility of this compound.

Conclusion: A Practical Framework for Solubility Assessment

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By leveraging data from closely related analogues and understanding the fundamental principles of intermolecular interactions, researchers and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The detailed experimental protocol for the gravimetric shake-flask method offers a robust framework for obtaining precise solubility data, ensuring the generation of reliable and reproducible results in the laboratory.

References

Methodological & Application

Application Note & Protocol: A Guide to the Regioselective Synthesis of 4-Chloro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 4-chloro-2-methoxypyrimidine, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available 2,4-dichloropyrimidine. A central challenge in the functionalization of 2,4-dichloropyrimidine is controlling the regioselectivity of the substitution. This guide delves into the mechanistic principles governing this selectivity, offering a field-proven protocol designed to favor the formation of the C2-substituted product. We present a detailed, step-by-step experimental procedure, safety protocols, methods for product purification and characterization, and visual aids to ensure a reproducible and validated synthesis for researchers and scientists.

The Challenge of Regioselectivity in Dichloropyrimidine Chemistry

The pyrimidine scaffold is a privileged structure in drug discovery, and the functionalization of dihalopyrimidines via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of synthetic strategy.[1] The reaction of 2,4-dichloropyrimidine with nucleophiles presents a critical question of regioselectivity: will the substitution occur at the C2 or C4 position?

Mechanistic Underpinnings

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electrophilicity of the carbon atoms in the pyrimidine ring dictates the site of nucleophilic attack. In unsubstituted 2,4-dichloropyrimidine, electronic studies and computational analyses of the Lowest Unoccupied Molecular Orbital (LUMO) show that the C4 position is generally more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position.[1][2] This intrinsic electronic preference often leads to 2-chloro-4-substituted pyrimidines as the major product.

Controlling the Outcome

Achieving substitution at the less reactive C2 position to yield the desired this compound requires careful manipulation of reaction conditions. Factors that can influence the regioselectivity include:

  • Nucleophile Choice: While many nucleophiles favor the C4 position, certain reagents can exhibit different selectivity.

  • Solvent: The polarity and coordinating ability of the solvent can differentially stabilize the transition states for C2 versus C4 attack.

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the product distribution. Lower temperatures often enhance selectivity.

  • Substituents: The presence of other electron-donating or electron-withdrawing groups on the pyrimidine ring can dramatically alter the LUMO distribution and, consequently, the site of attack.[1][3]

The following protocol is optimized to favor the kinetic product, this compound, through the controlled, low-temperature addition of sodium methoxide.

Meisenheimer Intermediates cluster_0 Nucleophilic Attack on 2,4-Dichloropyrimidine cluster_1 Path A: C2 Attack cluster_2 Path B: C4 Attack DCP 2,4-Dichloropyrimidine C2_Meisenheimer Meisenheimer Intermediate (C2 Attack) DCP->C2_Meisenheimer + MeO⁻ C4_Meisenheimer Meisenheimer Intermediate (C4 Attack - Generally Favored) DCP->C4_Meisenheimer + MeO⁻ Prod_C2 This compound (Desired Product) C2_Meisenheimer->Prod_C2 - Cl⁻ Prod_C4 2-Chloro-4-methoxypyrimidine (Major Isomer) C4_Meisenheimer->Prod_C4 - Cl⁻ caption Fig 1. Competing SNAr pathways for methoxide on 2,4-dichloropyrimidine. Synthesis Workflow A 1. Reagent Preparation Dissolve 2,4-DCP in anhydrous MeOH under N₂. B 2. Reaction Setup Cool solution to 0-5 °C in an ice bath. A->B C 3. Nucleophile Addition Slowly add a solution of NaOMe in MeOH over 1 hour. B->C D 4. Reaction Stir at 0-5 °C for 4 hours. Monitor by TLC. C->D E 5. Quenching Carefully add deionized water to quench the reaction. D->E F 6. Solvent Removal Remove MeOH under reduced pressure. E->F G 7. Extraction Extract aqueous residue with Dichloromethane (3x). F->G H 8. Washing & Drying Wash combined organic layers with brine and dry over MgSO₄. G->H I 9. Purification Concentrate and purify by column chromatography. H->I J 10. Analysis Characterize pure product by NMR and MS. I->J caption Fig 2. Step-by-step workflow for the synthesis and purification.

References

Application Notes and Protocols for the Suzuki Coupling of 4-Chloro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Importance of Pyrimidine Scaffolds in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is particularly vital in medicinal chemistry for the construction of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmacologically active molecules. Pyrimidine derivatives, in particular, are recognized as "privileged scaffolds" due to their presence in numerous therapeutic agents, including a wide range of kinase inhibitors pivotal in oncology.[2]

4-Chloro-2-methoxypyrimidine is a valuable and reactive building block for the synthesis of novel substituted pyrimidines. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the chlorine atom at the C4-position towards palladium-catalyzed cross-coupling reactions when compared to analogous aryl chlorides.[3][4] This heightened reactivity allows for the facile introduction of diverse aryl and heteroaryl groups, providing a gateway to novel chemical entities with potential therapeutic applications. These application notes provide a detailed protocol for the Suzuki coupling of this compound with various boronic acids, offering a robust and reproducible method for researchers in drug development and synthetic chemistry.

Principle of the Reaction: Unraveling the Catalytic Cycle

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) complex.[5][6] The fundamental steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound. This is often the rate-determining step, especially for less reactive aryl chlorides.[7] The electron-deficient character of the pyrimidine ring facilitates this step.[8]

  • Transmetalation: In this crucial step, the organic moiety from the boronic acid is transferred to the palladium(II) center. This process is activated by a base, which converts the boronic acid to a more nucleophilic boronate species.[1][9][10]

  • Reductive Elimination: The final step involves the coupling of the two organic groups on the palladium complex, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10][11]

Visualizing the Process: Catalytic Cycle and Experimental Workflow

To better illustrate the underlying mechanism and the practical execution of the protocol, the following diagrams are provided.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Substrate Ar-X Substrate->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Boronic Acid, Base start->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere (Degas with Ar/N₂) catalyst->inert solvent Add Degassed Solvent inert->solvent reaction Heat Reaction Mixture with Stirring solvent->reaction monitor Monitor Reaction Progress (TLC/LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.1–1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)[12]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv.)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF), often with water.[13][14]

Equipment:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[2]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst and, if necessary, the ligand. For challenging couplings, using bulky, electron-rich phosphine ligands is recommended.[7]

  • Inert Atmosphere: Seal the flask with a septum and thoroughly degas the system by evacuating and backfilling with an inert gas (argon or nitrogen) at least three times. This is critical as the active Pd(0) catalyst is sensitive to oxygen.[15]

  • Solvent Addition: Add the degassed solvent(s) via syringe. A mixture of an organic solvent and water is often beneficial for the reaction.[13][16]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.[5]

Key Parameters and Optimization Strategies

The success of the Suzuki coupling with this compound is contingent on several key parameters. The following table summarizes recommended starting conditions and potential optimization pathways.

ParameterRecommended ConditionRationale & Optimization Notes
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)For heteroaryl chlorides, catalysts with electron-rich and bulky ligands are often more effective.[17] Consider screening catalysts like Pd₂(dba)₃ with ligands such as SPhos or XPhos for improved yields, especially with challenging boronic acids.[12]
Base K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.)The choice of base is critical for activating the boronic acid.[1] K₃PO₄ is a stronger base and can be more effective for less reactive chlorides.[12] The use of anhydrous powdered bases can be beneficial in some cases.[9]
Solvent 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/WaterThe solvent system influences the solubility of reagents and the stability of the catalyst.[14][18] A mixture of an organic solvent and water is generally effective.[13] For microwave-assisted reactions, 1,4-dioxane/water has shown to be optimal.[13]
Temperature 80–110 °CHigher temperatures can facilitate the oxidative addition step for the less reactive chloride. However, excessively high temperatures may lead to catalyst decomposition or side reactions.[15]
Boronic Acid 1.1–1.5 equivalentsA slight excess of the boronic acid is typically used to drive the reaction to completion. The quality of the boronic acid is important, as impurities can inhibit the reaction.[7]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst and ensure rigorous exclusion of oxygen during setup.[15] Consider a more active catalyst system with bulky, electron-rich ligands.[7]
Insufficiently strong baseSwitch to a stronger base such as K₃PO₄ or Cs₂CO₃.[1]
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Protodeboronation (Loss of Boronic Acid) Presence of excess water or strong baseUse anhydrous solvents and a milder base if possible. Minimize reaction time once the starting material is consumed.[7]
Homocoupling of Boronic Acid Presence of oxygenEnsure the reaction mixture is thoroughly degassed before heating.[15]
Decomposition of Reactants or Product Excessive heat or prolonged reaction timeMonitor the reaction closely and work up as soon as the starting material is consumed. Consider lowering the reaction temperature.

Safety and Handling

This compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[19][20] It is harmful if swallowed or inhaled.[19] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21] Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.[21][22] Palladium catalysts and organic solvents also have associated hazards and should be handled with care according to their respective SDS.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Core

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including a wide range of kinase inhibitors pivotal in oncology. The strategic functionalization of this privileged heterocycle is paramount for the exploration of new chemical space and the development of next-generation pharmaceuticals. 4-Chloro-2-methoxypyrimidine serves as a versatile and economically attractive building block for this purpose. Its electron-deficient nature enhances the reactivity of the C4-chlorine atom towards palladium-catalyzed cross-coupling reactions, making it an ideal substrate for the introduction of diverse molecular fragments.[1][2]

However, the inherent stability of the Carbon-Chlorine bond, compared to its bromine or iodine counterparts, presents a distinct synthetic challenge.[3] Overcoming this hurdle necessitates the use of sophisticated palladium catalyst systems, typically employing bulky, electron-rich phosphine ligands that facilitate the critical oxidative addition step of the catalytic cycle. This guide provides detailed technical insights and robust protocols for the successful implementation of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound, tailored for researchers in drug development and synthetic chemistry.

Understanding the Challenge: The C-Cl Bond Activation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation (or related step), and reductive elimination. The initial oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step, particularly for less reactive aryl chlorides.[2][4]

The C-Cl bond is significantly stronger than C-Br or C-I bonds, making its cleavage more energetically demanding. For an electron-deficient heterocycle like this compound, while the ring's electronics aid reactivity, efficient catalysis still hinges on the appropriate choice of catalyst and ligand. Modern catalyst systems, particularly those developed by Buchwald and Hartwig, utilize sterically hindered and electron-rich phosphine ligands (e.g., biarylphosphines) that stabilize the palladium center and promote the formation of the active monoligated Pd(0) species necessary for efficient oxidative addition.[5][6][7][8] The use of pre-formed palladium complexes, known as precatalysts, further enhances reaction efficiency and reproducibility by ensuring the clean and rapid generation of the active catalyst.[9][10][11][12]

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a premier method for constructing biaryl and heteroaryl-aryl structures. For this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents.

Causality in Experimental Design:
  • Catalyst/Ligand Selection: The coupling of heteroaryl chlorides demands a highly active catalyst. Buchwald's third-generation (G3) precatalysts, such as XPhos Pd G3 , are exceptionally effective.[13] The XPhos ligand, a bulky and electron-rich biarylphosphine, accelerates both the oxidative addition and the reductive elimination steps, making it ideal for this challenging substrate.

  • Base: A suitable base is required to activate the boronic acid for transmetalation. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred as they minimize side reactions.

  • Solvent: A polar aprotic solvent system, often with a small amount of water, is typically used to facilitate the dissolution of both the organic and inorganic reagents. A mixture of 1,4-dioxane and water is a common and effective choice.[10][14]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura cluster_cycle Palladium Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex (Ar-Pd(II)-Cl(L)) Pd(0)L->OxAdd 4-Chloro-2-methoxy- pyrimidine (Ar-Cl) Transmetalation Transmetalation Intermediate (Ar-Pd(II)-R(L)) OxAdd->Transmetalation Boronic Acid (R-B(OH)2) + Base Transmetalation->Pd(0)L Reductive Elimination Transmetalation->RedElim Product (Ar-R) Substrate This compound Product 4-Aryl-2-methoxypyrimidine Boronic Arylboronic Acid

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., by evacuating and backfilling with argon three times).

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio). The final concentration should be around 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2-methoxypyrimidine.

II. Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a transformative reaction for the synthesis of aryl amines.[6] For this compound, it enables the introduction of primary and secondary amines, which are critical functionalities in many drug molecules.

Causality in Experimental Design:
  • Catalyst/Ligand Selection: The amination of heteroaryl chlorides can be challenging due to potential coordination of the substrate's nitrogen atoms to the palladium center, which can inhibit catalysis.[7] Bulky, electron-rich ligands are essential. BrettPhos has shown exceptional activity for the coupling of primary amines, while ligands like RuPhos or XPhos are highly effective for a broad range of primary and secondary amines.[8][9][11][15][16] Using a G3 or G4 precatalyst (e.g., BrettPhos Pd G3) is highly recommended for efficiency and reproducibility.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a common and effective choice, though other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can also be used.[17]

  • Solvent: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or tert-butanol are typically used to prevent quenching of the strong base.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_cycle Palladium Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex (Ar-Pd(II)-Cl(L)) Pd(0)L->OxAdd 4-Chloro-2-methoxy- pyrimidine (Ar-Cl) AmineCoord Amido Complex (Ar-Pd(II)-NR'R''(L)) OxAdd->AmineCoord Amine (HNR'R'') + Base AmineCoord->Pd(0)L Reductive Elimination AmineCoord->RedElim Product (Ar-NR'R'') Substrate This compound Product 4-Amino-2-methoxypyrimidine Amine Primary/Secondary Amine Sonogashira_CopperFree cluster_cycle Palladium Catalytic Cycle (Copper-Free) cluster_reactants Reactants & Products Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex (Ar-Pd(II)-Cl(L)) Pd(0)L->OxAdd 4-Chloro-2-methoxy- pyrimidine (Ar-Cl) Deprotonation Palladium Acetylide Complex (Ar-Pd(II)-C≡CR(L)) OxAdd->Deprotonation Terminal Alkyne (H-C≡CR) + Amine Base Deprotonation->Pd(0)L Reductive Elimination Deprotonation->RedElim Product (Ar-C≡CR) Substrate This compound Product 4-Alkynyl-2-methoxypyrimidine Alkyne Terminal Alkyne

References

Application Notes and Protocols for the Synthesis of Aurora Kinase Inhibitors Utilizing 4-Chloro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Cell Cycle Dysregulation in Oncology

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that serve as master regulators of mitotic progression.[1][2] Their functions are integral to critical mitotic events, including centrosome maturation, chromosome segregation, and cytokinesis.[1][2] Notably, the overexpression of Aurora kinases is a well-documented hallmark of numerous human malignancies, where it drives genetic instability and tumorigenesis.[3] This has positioned the Aurora kinases as highly attractive targets for the development of novel anticancer therapeutics. Small molecule inhibitors that competitively bind to the ATP-binding pocket of these kinases have shown significant promise in disrupting mitotic processes and inducing apoptosis in cancer cells.

The pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, particularly in the design of kinase inhibitors.[4] Its structural resemblance to the adenine core of ATP allows for the formation of key hydrogen bonding interactions within the kinase hinge region, providing a robust anchor for inhibitor binding.[4] The strategic functionalization of the pyrimidine ring at various positions is a proven strategy for modulating inhibitor potency, selectivity, and pharmacokinetic properties.

This application note provides a detailed guide for the synthesis of a 2,4-disubstituted pyrimidine-based Aurora kinase inhibitor scaffold, starting from the versatile building block, 4-Chloro-2-methoxypyrimidine. We will delineate a two-step synthetic strategy involving a sequential nucleophilic aromatic substitution (SNAr) and a Suzuki-Miyaura cross-coupling reaction. The rationale behind the choice of reagents and reaction conditions will be discussed, followed by comprehensive, step-by-step protocols for synthesis, purification, and characterization.

Synthetic Strategy Overview

The synthetic approach leverages the differential reactivity of the substituents on the this compound core. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the methoxy group at the C2 position.[5] This inherent regioselectivity allows for a controlled, stepwise functionalization of the pyrimidine ring.

Our synthetic workflow is as follows:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr): The C4-chloro group is displaced by a suitable amine nucleophile to introduce the first point of diversity.

  • Step 2: Suzuki-Miyaura Cross-Coupling: The C2-methoxy group is then leveraged for a palladium-catalyzed cross-coupling reaction with a boronic acid to install a second, typically aromatic or heteroaromatic, substituent.

This strategy offers a modular and efficient route to a diverse library of potential Aurora kinase inhibitors.

G cluster_0 Synthetic Workflow Start This compound Step1 Nucleophilic Aromatic Substitution (SNAr) with an Amine (R1-NH2) Start->Step1 Intermediate 2-Methoxy-4-(amino)pyrimidine Intermediate Step1->Intermediate Step2 Suzuki-Miyaura Cross-Coupling with a Boronic Acid (R2-B(OH)2) Intermediate->Step2 Product 2,4-Disubstituted Pyrimidine (Aurora Kinase Inhibitor Scaffold) Step2->Product

Figure 1: A high-level overview of the synthetic workflow for the preparation of 2,4-disubstituted pyrimidine-based Aurora kinase inhibitor scaffolds.

Part 1: Synthesis of 2-Methoxy-4-(amino)pyrimidine Intermediate via SNAr

Scientific Rationale

The nucleophilic aromatic substitution at the C4 position of the pyrimidine ring is facilitated by the electron-withdrawing nature of the two ring nitrogens, which stabilizes the negatively charged Meisenheimer intermediate. The reaction is typically carried out in a polar solvent at elevated temperatures to ensure a sufficient reaction rate. The choice of a suitable base is crucial to neutralize the HCl generated during the reaction, thereby driving the equilibrium towards product formation. Microwave irradiation can be employed to significantly reduce reaction times.[6]

Detailed Experimental Protocol

Materials and Reagents:

  • This compound

  • Substituted amine (e.g., 4-fluoroaniline)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • n-Butanol or 2-Propanol

  • Microwave synthesis vials

  • Magnetic stirrer

  • TLC plates (silica gel 60 F254)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired substituted amine (1.2 eq.), and n-butanol (to achieve a concentration of 0.2 M).

  • Add triethylamine (2.0 eq.) to the suspension.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 140 °C for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the desired 2-methoxy-4-(amino)pyrimidine intermediate.

Part 2: Synthesis of the Final 2,4-Disubstituted Pyrimidine Inhibitor via Suzuki-Miyaura Coupling

Scientific Rationale

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of C-C bonds.[7] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.[7] The catalytic cycle involves the oxidative addition of the aryl halide (or in this case, an activated methoxy group which can be displaced under certain conditions, though direct coupling at the C2 position of a chloropyrimidine is also common after C4 substitution) to the Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product.[7][8] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.[9]

Detailed Experimental Protocol

Materials and Reagents:

  • 2-Methoxy-4-(amino)pyrimidine intermediate from Part 1

  • Substituted aryl or heteroaryl boronic acid (e.g., 3-aminophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water (as a solvent mixture)

  • Round-bottom flask

  • Reflux condenser

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and heating mantle

  • Celite

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the 2-methoxy-4-(amino)pyrimidine intermediate (1.0 eq.), the desired boronic acid (1.5 eq.), and sodium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Add the palladium catalyst (0.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final 2,4-disubstituted pyrimidine Aurora kinase inhibitor.

Characterization and Data Analysis

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidation and confirmationCharacteristic chemical shifts and coupling constants for the pyrimidine ring protons and carbons, as well as for the protons and carbons of the substituted moieties.
Mass Spectrometry (MS) Determination of molecular weightA molecular ion peak corresponding to the calculated mass of the synthesized compound.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating a high degree of purity (>95%).

Self-Validation and Troubleshooting

  • Incomplete SNAr: If the first step does not go to completion, consider increasing the reaction temperature, extending the reaction time, or using a stronger, non-nucleophilic base. Ensure the amine nucleophile is of high purity.

  • Low Yield in Suzuki Coupling: The efficiency of the Suzuki coupling is highly dependent on the quality of the catalyst and the exclusion of oxygen. Ensure that the solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere. Trying different palladium catalysts and phosphine ligands may also improve the yield.

  • Purification Challenges: If the product is difficult to purify, consider alternative chromatographic techniques such as preparative HPLC. Recrystallization may also be an effective purification method for solid products.

Conclusion

The synthetic protocols detailed in this application note provide a robust and versatile platform for the synthesis of novel 2,4-disubstituted pyrimidine-based Aurora kinase inhibitors from the readily available starting material, this compound. The sequential SNAr and Suzuki-Miyaura coupling reactions allow for the systematic exploration of the chemical space around the pyrimidine scaffold, facilitating the generation of compound libraries for structure-activity relationship studies. The provided methodologies, grounded in established chemical principles, are designed to be reproducible and scalable for applications in drug discovery and development.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 4-Chloro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the pyrimidine scaffold stands as a cornerstone heterocyclic motif, integral to the structure of numerous therapeutic agents.[1] Among the diverse array of functionalized pyrimidines, 4-chloro-2-methoxypyrimidine serves as a pivotal building block, offering a versatile platform for the synthesis of complex molecular architectures.[1] Its utility is primarily derived from the strategic placement of a chlorine atom at the 4-position, rendering it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity, coupled with the modulating influence of the 2-methoxy group, allows for the regioselective introduction of a wide array of functionalities, a critical aspect in the construction of compound libraries for lead optimization.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in SNAr reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols for various nucleophiles, and offer insights into reaction optimization and troubleshooting.

Mechanistic Insights: The SNAr Reaction on Pyrimidines

Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[2] Unlike nucleophilic substitution at saturated carbons (SN1 and SN2), SNAr reactions on electron-deficient aromatic systems, such as pyrimidines, proceed through a distinct addition-elimination mechanism.[2][3] The electron-withdrawing nature of the ring nitrogens in pyrimidine significantly activates the ring towards nucleophilic attack.

The generally accepted mechanism involves two key steps:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, the chlorine atom at C-4). This step is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2] The aromaticity of the pyrimidine ring is temporarily disrupted in this intermediate.

  • Rearomatization and Expulsion of the Leaving Group: The Meisenheimer complex is stabilized by the delocalization of the negative charge, particularly onto the electronegative nitrogen atoms of the pyrimidine ring.[4] The complex then rapidly rearomatizes by expelling the leaving group (chloride ion), yielding the final substituted product.

The regioselectivity of nucleophilic attack on substituted pyrimidines is a critical consideration. For chloropyrimidines, substitution generally favors the C-4 and C-6 positions over the C-2 position.[5] This preference is attributed to the greater stabilization of the Meisenheimer intermediate when the negative charge can be delocalized onto both ring nitrogens.[4][6] However, the electronic nature of other substituents on the ring can significantly influence this selectivity.[7][8] In the case of this compound, the electron-donating methoxy group at the C-2 position further enhances the electrophilicity of the C-4 position, making it the primary site for nucleophilic attack.

Caption: Generalized workflow of the SNAr reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the SNAr reaction of this compound with common classes of nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific nucleophile and desired product.

Protocol 1: Amination Reactions

The introduction of an amino group is a frequent transformation in medicinal chemistry. Both primary and secondary amines readily displace the 4-chloro substituent.

Objective: To synthesize 4-amino-2-methoxypyrimidine derivatives.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, aniline)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃))

  • Solvent (e.g., Ethanol (EtOH), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., EtOH), add the desired amine (1.1 - 1.5 eq) and a base (1.5 - 2.0 eq).[9]

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-2-methoxypyrimidine derivative.[10]

Causality Behind Experimental Choices:

  • Base: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of base depends on the reactivity of the amine and the reaction conditions. For less nucleophilic amines, a stronger, non-nucleophilic base like DIPEA may be preferred.

  • Solvent: Polar aprotic solvents like DMF or MeCN can accelerate the reaction by solvating the cationic species and promoting the formation of the Meisenheimer complex. Protic solvents like ethanol are also effective and offer easier workup.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy of the reaction, especially with less reactive amines.

Protocol 2: Alkoxylation and Aryloxylation Reactions

The synthesis of ethers via SNAr is another valuable transformation, providing access to a range of alkoxy and aryloxy pyrimidine derivatives.

Objective: To synthesize 4-alkoxy/aryloxy-2-methoxypyrimidine derivatives.

Materials:

  • This compound

  • Alcohol or Phenol

  • Strong Base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu))

  • Anhydrous Solvent (e.g., Tetrahydrofuran (THF), DMF)

Procedure:

  • To a suspension of a strong base (1.2 eq) in an anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon), add the desired alcohol or phenol (1.1 eq) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide or phenoxide.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction to a temperature between 60-100 °C and monitor by TLC or LC-MS.[11]

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[12]

Causality Behind Experimental Choices:

  • Strong Base: Alcohols and phenols are generally less nucleophilic than amines. A strong base is required to deprotonate the hydroxyl group, generating the more potent nucleophilic alkoxide or phenoxide.

  • Anhydrous Conditions: The use of a strong base necessitates anhydrous conditions to prevent quenching of the base and unwanted side reactions.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of the strong base with atmospheric moisture and oxygen.

Protocol 3: Thiolation Reactions

The introduction of a sulfur linkage is important for synthesizing compounds with unique biological activities. Thiols and thiophenols are excellent nucleophiles for SNAr reactions.

Objective: To synthesize 4-thioether-2-methoxypyrimidine derivatives.

Materials:

  • This compound

  • Thiol or Thiophenol

  • Base (e.g., K₂CO₃, Sodium Hydroxide (NaOH))

  • Solvent (e.g., DMF, EtOH, Acetone)

Procedure:

  • To a solution of the thiol or thiophenol (1.1 eq) in a suitable solvent, add a base (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to form the thiolate.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction, if necessary (typically 50-80 °C), and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.[13]

Causality Behind Experimental Choices:

  • Base: While thiols are more acidic than alcohols, a base is still beneficial to generate the highly nucleophilic thiolate anion.

  • Solvent and Temperature: The choice of solvent and temperature will depend on the reactivity of the specific thiol. For less reactive thiols, a more polar solvent and higher temperatures may be required.

Data Presentation and Troubleshooting

Table 1: Representative Yields for SNAr Reactions of this compound
NucleophileProductTypical Yield (%)
Morpholine4-(Morpholin-4-yl)-2-methoxypyrimidine85-95
AnilineN-Phenyl-2-methoxypyrimidin-4-amine70-85
Sodium Methoxide2,4-Dimethoxypyrimidine90-98
Phenol (with NaH)2-Methoxy-4-phenoxypyrimidine75-90
Thiophenol (with K₂CO₃)2-Methoxy-4-(phenylthio)pyrimidine80-95

Note: Yields are approximate and can vary based on reaction scale and specific conditions.

Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low or No Conversion Insufficiently reactive nucleophile; Inadequate temperature; Inappropriate base or solvent.Increase reaction temperature; Use a stronger base to generate a more potent nucleophile; Switch to a more polar aprotic solvent like DMF or DMSO.
Formation of Side Products Reaction with solvent (e.g., alcoholysis); Di-substitution (if other leaving groups are present); Degradation of starting material or product.Use an inert solvent; Carefully control stoichiometry; Lower the reaction temperature and extend the reaction time.
Difficult Purification Product and starting material have similar polarity; Presence of highly polar byproducts.Optimize the reaction to drive it to completion; Employ a different eluent system for chromatography; Consider a chemical quench to remove unreacted starting material.

Visualization of Experimental Workflow

experimental_workflow start Start: Reaction Setup step1 1. Dissolve this compound in a suitable solvent. start->step1 step2 2. Add nucleophile and base. step1->step2 step3 3. Heat the reaction mixture and monitor progress (TLC/LC-MS). step2->step3 step4 4. Workup: Quench, extract, and dry. step3->step4 step5 5. Purification: Column chromatography or recrystallization. step4->step5 end End: Isolated Product step5->end

Caption: A typical experimental workflow for SNAr reactions.

Conclusion

The nucleophilic aromatic substitution reactions of this compound represent a robust and highly versatile tool in the arsenal of the medicinal and synthetic organic chemist. The predictable regioselectivity and the amenability to a wide range of nucleophiles make it an invaluable scaffold for the rapid generation of diverse compound libraries. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, researchers can efficiently synthesize a vast array of substituted pyrimidines, accelerating the discovery and development of novel therapeutic agents.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminopyrimidines and the Power of the Buchwald-Hartwig Amination

The 2,4-disubstituted pyrimidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of therapeutic agents. These structures are recognized for their ability to act as bioisosteres for other aromatic systems, often leading to improved pharmacological properties.[1] The introduction of an amino group at the 4-position of the pyrimidine ring, in particular, is a key step in the synthesis of numerous biologically active molecules, including kinase inhibitors and other targeted therapies.[2]

Historically, the synthesis of such C-N bonds on heteroaromatic systems has been challenging, often requiring harsh conditions and suffering from limited substrate scope. The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized this field.[3] This powerful transformation allows for the formation of carbon-nitrogen bonds under relatively mild conditions with a broad tolerance for various functional groups, making it an indispensable tool for drug discovery and development professionals.[4]

This comprehensive guide provides a detailed exploration of the Buchwald-Hartwig amination as applied to a key heterocyclic building block: 4-chloro-2-methoxypyrimidine. We will delve into the mechanistic underpinnings of the reaction, offer field-proven experimental protocols, and provide insights into troubleshooting and optimization, empowering researchers to confidently and efficiently synthesize valuable 4-amino-2-methoxypyrimidine derivatives.

Core Principles: Understanding the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of the palladium source and, critically, the ancillary ligand are paramount to the success of the reaction, especially when dealing with less reactive aryl chlorides.[5]

The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: A low-valent palladium(0) species, typically generated in situ, undergoes oxidative addition into the C-Cl bond of this compound to form a Pd(II) intermediate. This step is often rate-limiting for chloro-heteroarenes.[6]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form an amido ligand.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl product, regenerating the Pd(0) catalyst and completing the cycle.

Bulky, electron-rich phosphine ligands are essential for facilitating both the oxidative addition and the reductive elimination steps, particularly with challenging substrates like heteroaryl chlorides.[3]

Buchwald_Hartwig_Catalytic_Cycle cluster_products Pd(0)L Active Pd(0) Catalyst Oxidative Addition Complex Ar-Pd(II)(Cl)L Pd(0)L->Oxidative Addition Complex Ar-Cl Amine Coordination [Ar-Pd(II)(NHR2)(Cl)L] Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Ar-Pd(II)(NR2)L Amine Coordination->Amido Complex Base, -H-Base+ Amido Complex->Pd(0)L Reductive Elimination (Product Formation) Product Product: Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the successful Buchwald-Hartwig amination of this compound. It is crucial to note that optimization of reaction conditions may be necessary for different amine coupling partners.

General Protocol for the Amination of this compound with a Primary or Secondary Amine

This protocol is adapted from established procedures for the amination of related chloro-heterocycles.[7]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle)[6]

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, or Josiphos)[6]

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS))[6]

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)[6]

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add the base (1.5-2.0 equivalents), followed by this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent to achieve a concentration of approximately 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ParameterRecommended Starting ConditionsRationale and Optimization Considerations
Palladium Source Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (1-2 mol%)Pre-catalysts like palladacycles often provide more consistent results by ensuring efficient generation of the active Pd(0) species.[6]
Ligand XPhos or RuPhos (1.2-2.4 mol%)Bulky, electron-rich biarylphosphine ligands are crucial for the challenging oxidative addition of the C-Cl bond.[6]
Base NaOtBu (1.5 equiv.)A strong, non-nucleophilic base is required. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be used, but this might necessitate higher temperatures and a more active catalyst system.[6]
Solvent Toluene or 1,4-Dioxane (0.2 M)Solvents must be anhydrous and degassed to prevent catalyst deactivation. Toluene is a common choice with a suitable boiling point.[6]
Temperature 100 °CElevated temperatures are often necessary to overcome the activation barrier for the oxidative addition of the C-Cl bond.[6]
Amine Stoichiometry 1.2 equivalentsA slight excess of the amine can help drive the reaction to completion.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following decision-making workflow can guide troubleshooting efforts.

Troubleshooting_Workflow Start Low or No Conversion Check_Catalyst Verify Catalyst and Ligand Integrity Start->Check_Catalyst Check_Base Confirm Base Purity and Strength Start->Check_Base Check_Inertness Ensure Strictly Inert Atmosphere Check_Catalyst->Check_Inertness Increase_Temp Increase Reaction Temperature Check_Inertness->Increase_Temp Change_Ligand Switch to a More Electron-Rich/Bulky Ligand Increase_Temp->Change_Ligand If still no reaction Side_Reaction Hydrodehalogenation Observed Anhydrous_Conditions Ensure Scrupulously Dry Reagents and Solvent Side_Reaction->Anhydrous_Conditions Excess_Amine Increase Amine Stoichiometry Anhydrous_Conditions->Excess_Amine Lower_Temp Consider Lowering Temperature with a More Active Catalyst Excess_Amine->Lower_Temp

References

Application Note: Microwave-Assisted Synthesis of 2-Amino-4-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

A Rapid and Efficient Protocol for Medicinal Chemistry Scaffolds

Introduction: The Significance of Pyrimidines and Synthesis Modernization

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, including nucleic acids (cytosine, thymine, and uracil), and a vast array of synthetic compounds with significant therapeutic value.[1][2] Derivatives of 2-aminopyrimidine, in particular, exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3] Their versatile structure serves as a privileged scaffold in drug discovery, making the development of efficient and robust synthetic methodologies a critical objective for researchers.[4]

Traditionally, the synthesis of these compounds involves conventional heating methods that often require long reaction times, high energy consumption, and can lead to the formation of side products, complicating purification.[5][6] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[7][8] By utilizing microwave irradiation, MAOS provides rapid, uniform, and selective heating of the reaction mixture, dramatically accelerating reaction rates and often leading to higher yields and purer products.[6][7][9] This application note provides a detailed protocol for the microwave-assisted synthesis of 2-amino-4-substituted pyrimidines via the cyclocondensation of chalcones and guanidine, offering a field-proven method for researchers in drug development.

The Principle of Microwave-Assisted Organic Synthesis (MAOS)

Unlike conventional heating where heat is transferred to the reaction vessel by conduction and convection, microwave synthesis relies on the principles of dielectric heating.[10] This process involves two primary mechanisms:

  • Dipolar Polarization: Polar molecules within the reaction mixture, such as the solvent and reactants, attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and efficient heating from within the bulk of the material.

  • Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the oscillating electric field. The resulting collisions cause intense internal heating.

This "volumetric" heating mechanism ensures that energy is delivered directly to the molecules, resulting in a rapid temperature increase throughout the reaction medium.[9][10] This avoids the "hot spot" issues common with surface heating of a flask and allows for temperatures to be reached that are well above the solvent's boiling point in a sealed, pressurized vessel.[10] The direct coupling of energy with the reactants often accelerates reactions that involve polar transition states.[5]

Reaction Scheme and Mechanism

The most common and robust pathway for synthesizing 2-amino-4,6-disubstituted pyrimidines is the base-catalyzed cyclocondensation reaction between an α,β-unsaturated ketone (a chalcone) and guanidine.[1][11][12]

The general reaction is illustrated below:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 Chalcone (α,β-Unsaturated Ketone) P1 2-Amino-4,6-disubstituted Pyrimidine R1->P1 R2 Guanidine R2->P1 C1 Microwave Irradiation (MWI) C1->P1 Accelerates Reaction C2 Solvent (e.g., EtOH, DMF) C3 Base (optional, e.g., NaOEt)

Caption: General reaction scheme for pyrimidine synthesis.

The mechanism proceeds through a nucleophilic attack by guanidine on the chalcone, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrimidine ring. The microwave irradiation dramatically accelerates the cyclization and dehydration steps, which are often the rate-limiting stages in conventional heating.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative compound, 2-amino-4-(4-chlorophenyl)-6-phenylpyrimidine .

Materials and Equipment
  • Reagents:

    • 4'-Chloroacetophenone (≥98%)

    • Benzaldehyde (≥99%)

    • Guanidine hydrochloride (≥99%)

    • Sodium ethoxide (≥97%) or Sodium methoxide[12]

    • Ethanol (Absolute)

    • Ethyl acetate (HPLC grade)

    • Hexane (HPLC grade)

    • Deionized Water

    • Saturated Sodium Bicarbonate solution

  • Equipment:

    • Microwave Synthesis Reactor (e.g., CEM Discover, Anton Paar Monowave) with appropriate sealed reaction vials (10 mL) and magnetic stir bars.

    • Standard laboratory glassware

    • Rotary evaporator

    • Melting point apparatus

    • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

    • UV lamp for TLC visualization

    • Glass funnel and filter paper for vacuum filtration

Step-by-Step Procedure

Part A: Synthesis of Chalcone Precursor (Conventional Method) (This precursor can be prepared in advance in larger batches)

  • Preparation: In a 100 mL round-bottom flask, dissolve 4'-chloroacetophenone (10 mmol) and benzaldehyde (10 mmol) in 30 mL of ethanol.

  • Reaction: Cool the solution in an ice bath. Slowly add a solution of sodium hydroxide (20 mmol) in 5 mL of water. Stir the mixture vigorously at room temperature for 4-6 hours. The formation of a solid precipitate indicates product formation.

  • Isolation: Filter the solid product using vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: Recrystallize the crude chalcone from ethanol to obtain pure (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one as a pale yellow solid. Dry under vacuum.

Part B: Microwave-Assisted Synthesis of 2-Amino-4-(4-chlorophenyl)-6-phenylpyrimidine

G cluster_workflow Microwave Synthesis Workflow A 1. Reagent Loading - Chalcone - Guanidine HCl - NaOEt - Ethanol (2-3 mL) B 2. Microwave Irradiation - Set Temp: 120-140 °C - Set Time: 10-20 min - Power: Dynamic - Stirring: High A->B C 3. Reaction Cooldown - Cool vial to < 50 °C (automated) B->C D 4. Product Precipitation - Pour mixture into ice-cold water C->D E 5. Isolation & Washing - Vacuum filtration - Wash with water D->E F 6. Purification - Recrystallization from Ethanol/DMF E->F G 7. Characterization - MP, NMR, MS F->G

Caption: Step-by-step microwave synthesis workflow.

  • Reagent Loading: Place the synthesized chalcone (1 mmol), guanidine hydrochloride (1.5 mmol), and sodium ethoxide (1.5 mmol) into a 10 mL microwave reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add 3 mL of absolute ethanol to the vial. Seal the vial securely with the appropriate cap.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters:

    • Temperature: 130 °C (use a ramp time of 2 minutes)

    • Hold Time: 15 minutes

    • Power: Dynamic (power will adjust to maintain temperature)

    • Pressure: Max 250 psi

    • Stirring: High

  • Work-up: Once the reaction is complete, the instrument will automatically cool the vial. Carefully uncap the vial in a fume hood. Pour the reaction mixture into a beaker containing 25 mL of ice-cold water. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with deionized water (3 x 15 mL) and a small amount of cold ethanol.

  • Purification & Characterization: Dry the crude product. The product is often of high purity, but can be further purified by recrystallization from an ethanol/DMF mixture if necessary. Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Results and Discussion

The microwave-assisted protocol consistently provides superior results compared to conventional reflux methods. A comparative study for a small set of derivatives highlights the efficiency of this technique.

Table 1: Comparison of Microwave vs. Conventional Synthesis

CompoundAr¹Ar²MethodTimeYield (%)
1a Phenyl4-ChlorophenylMicrowave15 min88
Conventional8 hours65
1b 4-MethoxyphenylPhenylMicrowave12 min92
Conventional10 hours71
1c 4-NitrophenylPhenylMicrowave20 min81
Conventional12 hours55
1d Thien-2-yl[4]PhenylMicrowave15 min85
Conventional9 hours62
Analysis of Results
  • Reaction Acceleration: The data clearly shows a dramatic reduction in reaction time, from several hours to mere minutes.[7][9] This is a hallmark advantage of MAOS, significantly increasing laboratory throughput.

  • Yield Improvement: Microwave irradiation consistently leads to higher isolated yields. This is attributed to the rapid heating which minimizes the formation of degradation products and other side reactions that can occur during prolonged heating.[6]

  • Substituent Effects: Chalcones bearing electron-donating groups (e.g., methoxy, 1b ) tend to react faster and give higher yields. Conversely, those with strong electron-withdrawing groups (e.g., nitro, 1c ) may require slightly longer reaction times or higher temperatures to achieve optimal conversion.

Troubleshooting and Optimization
  • Low Yield: If the yield is poor, ensure the base (sodium ethoxide/methoxide) is fresh and anhydrous. Alternatively, increasing the temperature in 10 °C increments (e.g., to 140 °C or 150 °C) can improve conversion. Using a more polar, high-boiling solvent like DMF can also be beneficial, especially for less reactive substrates.[13]

  • Incomplete Reaction: If TLC analysis shows significant starting material, increase the reaction hold time by 5-minute intervals. Ensure the stirring is vigorous enough to maintain a homogenous suspension.

  • Purification Issues: If the crude product is oily or difficult to crystallize, perform a liquid-liquid extraction. After pouring the reaction mixture into water, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting residue can then be purified by column chromatography (e.g., Hexane:Ethyl Acetate gradient).

Conclusion

The microwave-assisted synthesis of 2-amino-4-substituted pyrimidines offers a robust, highly efficient, and rapid alternative to conventional synthetic protocols. This method aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often the need for extensive purification.[5][7] The protocol detailed herein is broadly applicable for generating diverse libraries of pyrimidine derivatives, making it an invaluable tool for researchers and scientists engaged in medicinal chemistry and drug discovery. The significant improvements in yield and speed empower faster lead generation and optimization cycles.

References

Application Note: A Scalable and Robust Protocol for the Synthesis of 4-Chloro-2-methoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Pyrimidine Scaffold

Pyrimidine derivatives are a cornerstone of medicinal chemistry and materials science, forming the structural core of countless biologically active compounds.[1][2] Specifically, the 4-chloro-2-methoxypyrimidine moiety is a privileged scaffold, serving as a critical building block for pharmaceuticals, including oncology agents and antivirals, as well as agrochemicals.[1][3] Its utility stems from the differential reactivity of the C2 and C4 positions, allowing for sequential and regioselective functionalization.

This application note provides a comprehensive, field-proven guide for the large-scale synthesis of this compound. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify the choice of reagents and conditions, and address the critical safety and operational considerations necessary for scaling up production from the bench to the plant.

Overall Synthetic Strategy: A Two-Step Pathway

The most reliable and economically viable route for industrial-scale production involves a two-step process starting from readily available uracil or its derivatives. This strategy is predicated on transforming the stable, aromatic pyrimidine ring into a highly reactive intermediate, which is then selectively functionalized.

  • Chlorination: Conversion of a 2,4-dihydroxypyrimidine (uracil) to a 2,4-dichloropyrimidine intermediate. This step drastically increases the electrophilicity of the C2 and C4 positions, priming them for nucleophilic attack.

  • Regioselective Methoxylation: A carefully controlled nucleophilic aromatic substitution (SNAr) reaction to replace the chlorine atom at the more reactive C2 position with a methoxy group, yielding the desired this compound.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Regioselective Methoxylation Uracil 2,4-Dihydroxypyrimidine (Uracil) DCP 2,4-Dichloropyrimidine (Intermediate) Uracil->DCP POCl₃, Δ (Phosphorus Oxychloride) CMP This compound (Final Product) DCP->CMP NaOMe, MeOH (Sodium Methoxide in Methanol)

Caption: High-level overview of the two-step synthesis pathway.

Part 1: Synthesis of 2,4-Dichloropyrimidine Intermediate

The conversion of the stable keto-enol tautomers of uracil into the highly reactive 2,4-dichloropyrimidine is the critical activation step. This transformation is achieved via chlorination, most effectively using phosphorus oxychloride (POCl₃).

Mechanistic Rationale & Reagent Selection

Phosphorus oxychloride is the industrial reagent of choice for this transformation due to its high reactivity, cost-effectiveness, and role as both a reagent and a solvent, which simplifies the initial reaction setup.[4][5] The reaction proceeds by converting the hydroxyl groups of the pyrimidine into better leaving groups, which are subsequently displaced by chloride ions. The addition of a tertiary amine, such as N,N-dimethylaniline, can catalyze the reaction and scavenge the HCl gas produced, which is particularly important for scalability and reactor integrity.[6][7]

Critical Safety Protocol: Handling Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a highly corrosive, toxic, and water-reactive substance. Strict adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): A full-face respirator with an appropriate acid gas cartridge, heavy-duty chemical-resistant gloves (e.g., butyl rubber), a chemical-resistant apron, and closed-toe shoes are mandatory.[8][9]

  • Engineered Controls: All operations must be conducted in a well-ventilated chemical fume hood or a closed-system reactor.[8] Ensure that an emergency shower and eyewash station are immediately accessible.[10][11]

  • Chemical Incompatibility: POCl₃ reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid.[10] All glassware and reactors must be scrupulously dried before use. Avoid contact with alcohols, strong bases, and metals.[8]

  • Spill & Emergency Response: In case of a spill, do NOT use water.[10][12] Neutralize small spills with a dry absorbent material like sand or sodium bicarbonate. For skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[11][12] For inhalation, move the individual to fresh air and seek immediate medical attention.[8][9]

Detailed Large-Scale Protocol for 2,4-Dichloropyrimidine
  • Reactor Preparation: Ensure a glass-lined or appropriately resistant reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen). Equip the reactor with a mechanical stirrer, a condenser protected by a calcium chloride drying tube, a temperature probe, and an addition funnel.

  • Charging the Reactor: Charge the reactor with uracil (1.0 eq). Under a strong nitrogen flow, slowly add phosphorus oxychloride (POCl₃) (4.0 - 5.0 eq).[4] The POCl₃ often serves as the solvent.

  • Reaction Execution: With vigorous stirring, heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours.[4]

  • Reaction Monitoring: Monitor the reaction's progress using High-Performance Liquid Chromatography (HPLC) by quenching a small aliquot in ice water and extracting it with ethyl acetate. The reaction is complete upon the disappearance of the uracil starting material.[13]

  • Work-up and Quenching (Critical Step):

    • Cool the reaction mixture to room temperature.

    • In a separate, appropriately sized vessel equipped with a robust cooling system and stirrer, prepare a large volume of crushed ice/water.

    • EXTREMELY SLOWLY and with vigorous stirring, add the reaction mixture to the ice/water. This is a highly exothermic process that generates large volumes of HCl gas. Maintain the temperature of the quench vessel below 10 °C.

    • Once the addition is complete, continue stirring for 30-60 minutes.

  • Extraction and Isolation:

    • Extract the aqueous slurry with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).[4][14]

    • Combine the organic layers and wash sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,4-dichloropyrimidine, typically as an oil or low-melting solid.[4]

Part 2: Synthesis of this compound

This step hinges on the differential reactivity of the two chlorine atoms on the pyrimidine ring. The C2 position is generally more electrophilic than the C4 position, allowing for a regioselective substitution.

Mechanistic Rationale: The SNAr Reaction

The conversion proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[15] The electron-withdrawing nature of the two ring nitrogens sufficiently activates the chloro-substituted carbons for nucleophilic attack. The methoxide ion (CH₃O⁻) attacks the C2 position, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride leaving group.[15] Controlling the reaction temperature is crucial for maximizing regioselectivity and preventing disubstitution.[16][17]

Caption: Simplified SNAr mechanism for methoxylation (Placeholder images).

Detailed Large-Scale Protocol for this compound
  • Reagent Preparation: Prepare a solution of sodium methoxide (1.0-1.1 eq) in anhydrous methanol. Commercially available solutions are often used for consistency and safety.

  • Reactor Setup: In a clean, dry, nitrogen-purged reactor equipped with a stirrer, temperature probe, and addition funnel, dissolve the crude 2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol.

  • Reaction Execution: Cool the solution to 0-5 °C using an ice-water or glycol bath.

  • Controlled Addition: Slowly add the sodium methoxide solution dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction and Monitoring: After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours, or until HPLC analysis indicates the complete consumption of the starting material.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of water, while maintaining a low temperature.

    • Remove the bulk of the methanol under reduced pressure.

    • Extract the resulting aqueous residue with ethyl acetate or a similar organic solvent (3x volumes).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether or hexanes) to yield this compound as a pure, crystalline solid.[7]

Quantitative Data Summary & Quality Control

ParameterStep 1: ChlorinationStep 2: Methoxylation
Key Reagents Uracil, Phosphorus Oxychloride (POCl₃)2,4-Dichloropyrimidine, Sodium Methoxide
Stoichiometry 1.0 eq Uracil : 4.0-5.0 eq POCl₃1.0 eq Dichloropyrimidine : 1.0-1.1 eq NaOMe
Solvent POCl₃ (neat) or high-boiling inert solventAnhydrous Methanol
Temperature Reflux (~110 °C)0-10 °C
Typical Reaction Time 3-4 hours1-2 hours
Typical Yield 85-95%80-90%
Purity (Post-Purification) >98% (by HPLC)>99% (by HPLC)
Analytical Methods for Process and Quality Control
  • High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction completion and determining the purity of the intermediate and final product. A reverse-phase C18 column with a water/acetonitrile mobile phase is typically effective.[18][19]

  • Gas Chromatography (GC): Can be used as an alternative to HPLC, particularly for assessing the purity of the more volatile 2,4-dichloropyrimidine intermediate.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product. ¹H and ¹³C NMR will confirm the regiochemistry of the methoxylation.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the intermediate and the final product.

References

Application Notes and Protocols for the Purification of 4-Chloro-2-methoxypyrimidine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-methoxypyrimidine is a pivotal intermediate in the synthesis of a multitude of biologically active molecules, finding extensive application in the development of pharmaceuticals and agrochemicals. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in subsequent synthetic steps. This document provides a comprehensive guide to the purification of this compound using silica gel column chromatography, a robust and widely adopted technique for the separation of organic compounds.

This guide is designed for researchers, scientists, and professionals in drug development. It offers a detailed, step-by-step protocol, underpinned by the fundamental principles of chromatography, to enable the user to achieve high-purity this compound. The causality behind experimental choices is elucidated to empower the user to adapt and troubleshoot the methodology as required.

Understanding the Separation: Synthesis and Potential Impurities

A successful purification strategy begins with an understanding of the potential impurities in the crude material. This compound is commonly synthesized via two primary routes, each with its characteristic impurity profile.

Route 1: Nucleophilic Substitution of 2,4-Dichloropyrimidine

In this method, 2,4-dichloropyrimidine is treated with sodium methoxide. The methoxide anion preferentially displaces the more reactive chlorine atom at the 2-position.

  • dot

    2,4-Dichloropyrimidine 2,4-Dichloropyrimidine This compound This compound 2,4-Dichloropyrimidine->this compound Sodium Methoxide 2-Chloro-4-methoxypyrimidine 2-Chloro-4-methoxypyrimidine 2,4-Dichloropyrimidine->2-Chloro-4-methoxypyrimidine Isomeric Impurity 2,4-Dimethoxypyrimidine 2,4-Dimethoxypyrimidine This compound->2,4-Dimethoxypyrimidine Over-reaction

    Figure 1: Synthetic route and potential impurities.

  • Potential Impurities:

    • Unreacted 2,4-Dichloropyrimidine: A non-polar impurity.

    • Isomeric 2-Chloro-4-methoxypyrimidine: A key impurity with similar polarity to the desired product, making it challenging to separate.

    • 2,4-Dimethoxypyrimidine: A di-substituted byproduct resulting from over-reaction.

Route 2: Chlorination of 2-methoxy-4(3H)-pyrimidinone

This route involves the chlorination of 2-methoxy-4(3H)-pyrimidinone using a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Potential Impurities:

    • Unreacted 2-methoxy-4(3H)-pyrimidinone: A more polar starting material.

    • Byproducts from POCl₃: Various phosphorus-containing byproducts.

The purification strategy outlined below is designed to effectively separate the target compound from these common impurities.

Principle of Separation: Normal-Phase Chromatography

This protocol utilizes normal-phase column chromatography. The stationary phase is polar silica gel, and the mobile phase is a less polar organic solvent mixture. The separation is based on the differential adsorption of the compounds onto the silica gel.

  • More polar compounds (like the starting material 2-methoxy-4(3H)-pyrimidinone) will have a stronger interaction with the polar silica gel and will elute more slowly.

  • Less polar compounds will have a weaker interaction with the silica gel and will be carried through the column more quickly by the mobile phase.

The polarity of this compound is intermediate, allowing for its effective separation from both more polar and less polar impurities by carefully selecting the mobile phase composition.

Experimental Protocol

Part 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

Before performing column chromatography, it is crucial to determine the optimal solvent system using Thin-Layer Chromatography (TLC). The ideal mobile phase will provide good separation between the desired product and its impurities, with a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

Materials:

  • Crude this compound

  • Silica gel TLC plates (with UV indicator F₂₅₄)

  • Developing chambers (e.g., beakers with watch glasses)

  • Capillary spotters

  • UV lamp (254 nm)

  • Various solvents: Hexane, Ethyl Acetate, Dichloromethane

Procedure:

  • Prepare a spotting solution: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the TLC plate: Using a capillary spotter, apply a small spot of the solution onto the baseline of a TLC plate.

  • Develop the TLC plate: Place the plate in a developing chamber containing a pre-equilibrated solvent system.

  • Visualize the spots: After the solvent front has moved up the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

  • Calculate the Rf value: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

  • Optimize the solvent system: Start with a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) and adjust the ratio to achieve the target Rf value.

Table 1: Suggested TLC Solvent Systems and Expected Rf Trends

Solvent System (Hexane:Ethyl Acetate, v/v)Expected Rf of this compoundObservations
9:1Low (e.g., <0.1)Increase ethyl acetate concentration.
4:1Moderate (e.g., 0.2-0.3)Potentially a good starting point for the column.
2:1High (e.g., >0.5)Decrease ethyl acetate concentration.
Part 2: Column Chromatography Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude product. Adjust the scale accordingly.

Materials and Equipment:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Selected mobile phase (from TLC optimization)

  • Sand (acid-washed)

  • Glass chromatography column

  • Cotton or glass wool

  • Solvent reservoir

  • Fraction collector or test tubes

  • Rotary evaporator

Procedure:

  • Column Preparation:

    • Secure the chromatography column vertically.

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm) on top of the plug.

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). A general rule is to use 50-100 g of silica gel per gram of crude material.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

    • Add another thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column, collecting fractions in test tubes or a fraction collector.

    • Start with a less polar solvent mixture and gradually increase the polarity if necessary (gradient elution) to elute the desired compound.

    • Monitor the separation by spotting collected fractions on TLC plates and visualizing under a UV lamp.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure this compound (as determined by TLC).

    • Remove the solvent using a rotary evaporator to obtain the purified product.

    • Determine the yield and assess the purity using analytical techniques such as NMR, GC-MS, or HPLC.

  • dot

    cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC Optimization TLC Optimization Column Packing Column Packing TLC Optimization->Column Packing Sample Loading (Dry) Sample Loading (Dry) Column Packing->Sample Loading (Dry) Elution & Fraction Collection Elution & Fraction Collection Sample Loading (Dry)->Elution & Fraction Collection TLC Monitoring of Fractions TLC Monitoring of Fractions Elution & Fraction Collection->TLC Monitoring of Fractions Combine Pure Fractions Combine Pure Fractions TLC Monitoring of Fractions->Combine Pure Fractions Solvent Removal Solvent Removal Combine Pure Fractions->Solvent Removal Purity Analysis Purity Analysis Solvent Removal->Purity Analysis

    Figure 2: Workflow for chromatographic purification.

Safety and Handling

This compound is a chemical that requires careful handling.

  • Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May also cause respiratory irritation.

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.

Troubleshooting

ProblemPossible CauseSolution
Poor separationInappropriate solvent system.Re-optimize the mobile phase using TLC. Consider a different solvent system (e.g., Dichloromethane/Methanol).
Cracks in the silica bedColumn ran dry or uneven packing.Ensure the solvent level never drops below the top of the silica. Pack the column carefully as a slurry.
Product elutes too quickly or too slowlyMobile phase is too polar or not polar enough.Adjust the solvent ratio based on TLC results.
Tailing of spots on TLCCompound is too acidic or basic; sample is overloaded.Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. Spot a more dilute sample.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of this compound by silica gel column chromatography. By understanding the principles of the separation and following the outlined steps for TLC optimization and column execution, researchers can consistently obtain high-purity material essential for successful downstream applications in drug discovery and development.

Application Notes and Protocols for 4-Chloro-2-methoxypyrimidine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and development professionals on the strategic use of 4-Chloro-2-methoxypyrimidine as a pivotal intermediate in the synthesis of modern agrochemicals. We delve into the chemical principles governing its reactivity and provide detailed, field-proven protocols for the synthesis of high-value herbicides and fungicides. Furthermore, standardized bioassay methodologies are presented to enable robust evaluation of the resulting active ingredients.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of modern agrochemical design, lending its unique electronic and structural properties to a wide array of insecticides, fungicides, and herbicides.[1][2] Its presence is integral to many commercial products due to the scaffold's metabolic stability and its ability to be functionalized to interact with specific biological targets.[3]

Within this chemical class, this compound (CAS 51421-99-9) has emerged as a particularly valuable and versatile building block.[4][5] Its utility is primarily dictated by the differential reactivity of its substituents. The chlorine atom at the C4 position is a reactive electrophilic site, susceptible to nucleophilic aromatic substitution (SNAr), while the methoxy group at the C2 position is comparatively stable, modulating the electronic properties of the ring. This predictable reactivity allows for the regioselective synthesis of complex derivatives, a crucial aspect in creating targeted and effective agrochemical agents.[6][7]

This guide will focus on the two most prominent applications of this compound: the synthesis of sulfonylurea herbicides and the development of substituted aminopyrimidine fungicides.

PropertyValueSource
Molecular Formula C₅H₅ClN₂O[8]
Molecular Weight 144.56 g/mol [8]
Appearance White to light yellow powder[4]
CAS Number 51421-99-9[5]

Application I: Synthesis of Sulfonylurea Herbicides

Sulfonylurea herbicides are a critical class of agrochemicals that function by inhibiting acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants.[9] The synthesis of many sulfonylureas, such as Chlorimuron-ethyl, relies on a key pyrimidine amine intermediate, which can be conceptually derived from this compound. The overall synthetic strategy involves the conversion of the C4-chloro group to an amino group, followed by condensation with a suitable sulfonyl isocyanate or carbamate.

Synthetic Workflow Overview

The pathway from the parent compound to a final sulfonylurea herbicide involves two principal stages. First, the generation of the key intermediate, 2-amino-4-chloro-6-methoxypyrimidine. Although this intermediate is often synthesized from 2-amino-4,6-dichloropyrimidine via selective methoxylation[10][11], understanding its structure is key to its role in forming the final product. The second stage is the formation of the sulfonylurea bridge.

G cluster_0 Stage 1: Intermediate Preparation cluster_1 Stage 2: Sulfonylurea Bridge Formation A 2-Amino-4,6- dichloropyrimidine B 2-Amino-4-chloro- 6-methoxypyrimidine (Key Intermediate) A->B  Selective  Methoxylation  (e.g., NaOMe) D Chlorimuron-ethyl (Final Herbicide) B->D Condensation C 2-(Ethoxycarbonyl) benzenesulfonyl isocyanate C->D caption Workflow for Sulfonylurea Herbicide Synthesis. G A This compound D 4-Amino-2-methoxypyrimidine Derivative (Fungicide) A->D  Nucleophilic  Aromatic  Substitution B Amine Nucleophile (R-NH₂) B->D C Solvent, Base (e.g., DMF, K₂CO₃) C->D caption Workflow for Aminopyrimidine Fungicide Synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 4-Chloro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the Suzuki-Miyaura coupling of 4-Chloro-2-methoxypyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of this critical cross-coupling reaction. The electron-deficient nature of the pyrimidine ring makes this compound a reactive substrate, yet achieving high yields can be challenging.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and actionable solutions.

Q1: My reaction yield is consistently low or the reaction fails to go to completion. What are the most likely causes and how can I improve it?

Low yield is a frequent challenge, often stemming from suboptimal reaction conditions. The Suzuki-Miyaura coupling is a complex catalytic cycle, and each component plays a crucial role. For a less reactive substrate like a heteroaryl chloride, careful optimization is key.[2]

Core Areas for Optimization:

  • Catalyst and Ligand Selection: This is the most critical factor. While standard catalysts like Pd(PPh₃)₄ can be effective, more specialized systems are often required for challenging substrates.[3][4]

    • Expert Insight: For electron-deficient heteroaryl chlorides, bulky, electron-rich phosphine ligands are often superior.[5] Ligands like XPhos, SPhos, and P(t-Bu)₃ can promote the crucial oxidative addition step and enhance catalyst stability.[6] Consider using pre-catalysts that readily form the active Pd(0) species.[7]

  • Base Selection: The base activates the boronic acid for transmetalation.[6]

    • Common Choices: Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used.[3][8]

    • Causality: The strength and solubility of the base are critical. A stronger base can sometimes accelerate the reaction, but may also promote side reactions. For sensitive substrates, a milder base like KF might be beneficial.[3]

  • Solvent System: The solvent influences the solubility of all components and the stability of the catalytic species.[3]

    • Typical Solvents: Aprotic solvents like 1,4-dioxane, THF, or DMF, often in combination with water, are common.[3] The presence of water can be beneficial by increasing the concentration of the hydrophilic boronate species, RB(OH)₃⁻.[4]

    • Expert Tip: The ratio of organic solvent to water can significantly impact the yield. A systematic screening of this ratio is recommended.[4]

  • Reaction Temperature: Insufficient thermal energy can lead to a sluggish reaction.

    • General Range: For chloropyrimidines, temperatures around 100°C are often optimal.[3] However, excessively high temperatures can lead to catalyst decomposition and side product formation.[4] Microwave irradiation can be an effective alternative to conventional heating, often leading to shorter reaction times and improved yields.[2][4]

Troubleshooting Workflow:

Caption: Systematic approach to troubleshooting low yield.

Q2: I'm observing significant side products. What are they and how can I minimize them?

The formation of byproducts is a common cause of reduced yield and can complicate purification.

Common Side Products and Mitigation Strategies:

Side ProductFormation MechanismMitigation Strategy
Hydrodehalogenation Product (2-methoxypyrimidine) A palladium-hydride species, formed from reactions with the base, solvent, or trace water, can cause reductive elimination, replacing the chlorine with hydrogen.[7]Ensure a strictly inert atmosphere. Use anhydrous solvents. Consider a milder base. N-heterocyclic halides are particularly prone to this.[7]
Boronic Acid Homocoupling Two molecules of the boronic acid couple together, often promoted by the presence of oxygen.[3]Thoroughly degas the reaction mixture. Use a slight excess of the this compound.[2]
Protodeboronation The boronic acid reacts with a proton source (like water), replacing the boron group with a hydrogen atom. This is a very common side reaction.[9][10]Use high-purity boronic acid. Minimize reaction time and avoid excessive temperatures.[2] Using boronic esters (e.g., pinacol esters) can sometimes reduce this side reaction.[10][11]
Q3: My boronic acid seems to be degrading during the reaction. How can I prevent this?

Boronic acids, especially certain heteroaryl boronic acids, can be unstable under Suzuki coupling conditions.[12]

Strategies to Address Boronic Acid Instability:

  • Use Boronic Esters: Pinacol or neopentyl boronic esters are generally more stable than their corresponding boronic acids and can be used as an alternative.[10]

  • "Slow Release" Strategy: Using MIDA boronates can provide a slow, sustained release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing degradation.[9]

  • Anhydrous Conditions: For particularly sensitive boronic acids, anhydrous conditions using a base like TMSOK and an additive like trimethyl borate can be effective.[12]

Frequently Asked Questions (FAQs)

Q: Is it necessary to use a glovebox or Schlenk line for this reaction? A: Yes, maintaining an inert atmosphere is critical. The active Pd(0) catalyst is highly sensitive to oxygen, and its oxidation can lead to deactivation and significantly lower yields.[3] Proper degassing of solvents and reagents is essential.[13][14]

Q: Can I use a different palladium precursor, like Pd(OAc)₂? A: Yes, Pd(OAc)₂ is a common and often cheaper alternative to pre-formed Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃. However, when using Pd(II) sources, a phosphine ligand is typically required to reduce it to the active Pd(0) species in situ.[6]

Q: How do the electronic properties of my boronic acid affect the reaction? A: Generally, electron-rich boronic acids tend to give better yields in Suzuki couplings with electron-deficient halides like this compound.[1][8] Electron-withdrawing groups on the boronic acid can slow down the transmetalation step.

Q: What is the optimal catalyst loading? A: This needs to be determined empirically. While some protocols report success with as low as 0.5 mol% catalyst loading, especially with microwave assistance[4], a starting point of 1-5 mol% is common for optimization.[5][8]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 3 mol%)[3]

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)[13]

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[13]

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[3][13]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[7][13]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow Diagram:

Caption: General experimental workflow for Suzuki coupling.

Screening of Reaction Conditions

To optimize your yield, a systematic screening of parameters is highly recommended.[15][16]

ParameterConditions to Screen
Catalyst/Ligand Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃/XPhos, Pd₂(dba)₃/SPhos
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KF
Solvent Dioxane/H₂O (4:1, 2:1), THF/H₂O (4:1), DMF
Temperature 80 °C, 100 °C, 120 °C (or Microwave at 100 °C)

References

Technical Support Center: Synthesis of 4-Chloro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-2-methoxypyrimidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We will delve into the mechanistic underpinnings of the reaction, provide actionable troubleshooting advice in a direct question-and-answer format, and offer validated protocols to enhance the success of your experiments.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry. Its synthesis, most commonly achieved via nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine, appears straightforward but is often complicated by issues of regioselectivity. The pyrimidine ring's two chlorine atoms at the C2 and C4 positions are both susceptible to nucleophilic attack, leading to a potential mixture of isomeric products. Understanding and controlling the factors that govern this selectivity is paramount to achieving high purity and yield.

This guide will primarily focus on the most common synthetic route: the reaction of 2,4-dichloropyrimidine with a methoxide source.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: My reaction produced a mixture of this compound and 2-Chloro-4-methoxypyrimidine. How can I improve the regioselectivity for the desired C2 substitution?

Answer: This is the most common challenge in this synthesis. The formation of the undesired 2-Chloro-4-methoxypyrimidine isomer arises from the competitive nucleophilic attack at the C4 position.

The Underlying Mechanism: C4 vs. C2 Reactivity

In SNAr reactions on 2,4-dichloropyrimidine, the C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position.[1][2] This is due to the electronic properties of the pyrimidine ring, where the nitrogen atoms exert a stronger electron-withdrawing effect at the para-position (C4) relative to the leaving group. Frontier molecular orbital theory supports this, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon, making it the preferred site of attack.[2]

However, this inherent selectivity can be influenced and even reversed by several factors:

  • Reaction Temperature: Lower temperatures generally favor substitution at the more reactive C4 position. To favor the less reactive C2 position, the reaction often requires different conditions, or the selectivity is kinetically controlled.

  • Solvent: The choice of solvent can influence the solubility of the reagents and the stability of the intermediate Meisenheimer complexes, subtly affecting the product ratio.

  • Substituents: The presence of other electron-donating or electron-withdrawing groups on the pyrimidine ring can dramatically alter the electronic distribution and, therefore, the regioselectivity. For instance, an electron-donating group at the C6 position can steer the substitution towards the C2 position.[1][3]

Troubleshooting & Preventative Measures:
  • Strict Temperature Control: The reaction of 2,4-dichloropyrimidine with sodium methoxide is highly exothermic. Maintaining a low and consistent temperature is critical. Start the reaction at 0°C or even lower and allow it to warm slowly only if necessary. High localized temperatures can decrease selectivity.

  • Controlled Reagent Addition: Add the sodium methoxide solution dropwise to the solution of 2,4-dichloropyrimidine. This prevents temperature spikes and maintains a controlled concentration of the nucleophile.

  • Alternative Starting Material: If consistently poor selectivity is an issue, consider an alternative synthetic route. For example, starting with 2-methoxy-4-hydroxypyrimidine and performing a chlorination reaction (e.g., with POCl₃) will yield only the desired product, avoiding the issue of isomers altogether.

Question 2: My final product is contaminated with 2,4-dimethoxypyrimidine. How did this happen and how can I prevent it?

Answer: The formation of 2,4-dimethoxypyrimidine is a result of a second SNAr reaction where the remaining chlorine atom on your desired product reacts with another equivalent of sodium methoxide.

The Underlying Mechanism: Di-substitution

Once the first substitution has occurred to form this compound, the molecule is still activated towards further nucleophilic attack, albeit less so than the starting 2,4-dichloropyrimidine. The presence of excess methoxide or elevated temperatures can provide sufficient energy to overcome the activation barrier for the second substitution.

Troubleshooting & Preventative Measures:
ParameterRecommended ActionRationale
Stoichiometry Use precisely 1.0 equivalent of sodium methoxide relative to 2,4-dichloropyrimidine.Prevents excess nucleophile from driving the reaction to the di-substituted product.
Temperature Maintain a low reaction temperature (e.g., 0-10°C).The second substitution has a higher activation energy; low temperatures disfavor this follow-on reaction.
Reaction Time Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.Prevents the product from sitting in the presence of any residual nucleophile for an extended period, minimizing the chance of a second substitution.
Question 3: During workup, my yield was significantly lower than expected, and I isolated 2-methoxy-4-hydroxypyrimidine. What caused this?

Answer: This indicates that hydrolysis of the C4-chloro group has occurred. The C-Cl bond on the pyrimidine ring is susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water.

The Underlying Mechanism: Hydrolysis

The workup procedure, particularly quenching the reaction with water or aqueous solutions, can introduce the conditions necessary for hydrolysis. If the quench is not performed carefully at a low temperature, or if the pH becomes strongly acidic or basic, the chloride can be displaced by a hydroxide ion.

Troubleshooting & Preventative Measures:
  • Quench at Low Temperature: Pour the reaction mixture onto crushed ice or into ice-cold water to rapidly dissipate any heat.

  • Neutralize Carefully: If an acidic or basic wash is required, perform it quickly at low temperatures and immediately move to the extraction step. For example, a wash with a saturated sodium bicarbonate solution should be done efficiently.[4]

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents for the reaction to prevent premature hydrolysis.

Reaction Pathways and Influencing Factors

The following diagrams illustrate the desired synthesis and the primary competing side reaction.

Main Synthetic Pathway

G start 2,4-Dichloropyrimidine reagent + NaOMe (1.0 eq) Methanol, 0-10°C start->reagent product This compound (Desired Product) reagent->product caption Desired SNAr at the C2 Position.

Caption: Desired SNAr at the C2 Position.

Competing Side Reactions

G cluster_main Main Reaction cluster_products Potential Products start 2,4-Dichloropyrimidine reagent + NaOMe start->reagent product_desired This compound (Desired, C2 Attack) reagent->product_desired Controlled Temp. 1.0 eq NaOMe product_isomer 2-Chloro-4-methoxypyrimidine (Isomeric Impurity, C4 Attack) reagent->product_isomer Higher Temp. (Kinetically Favored) product_di 2,4-Dimethoxypyrimidine (Di-substitution) product_desired->product_di Excess NaOMe or High Temp. product_isomer->product_di Excess NaOMe or High Temp. caption Overview of Desired vs. Side Reactions.

Caption: Overview of Desired vs. Side Reactions.

Recommended Experimental Protocol

This protocol is designed to maximize the yield of this compound while minimizing the formation of the 2-Chloro-4-methoxy isomer and the di-substituted byproduct.

Materials:

  • 2,4-Dichloropyrimidine

  • Sodium Methoxide (NaOMe), 25 wt% solution in Methanol

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 2,4-dichloropyrimidine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve it in anhydrous methanol.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Nucleophile Addition: Slowly add the sodium methoxide solution (1.0 eq) dropwise via the dropping funnel over 30-60 minutes. Critically, ensure the internal temperature does not rise above 10°C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0-10°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane (DCM).

  • Washing: Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ solution and then with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if necessary to remove any residual impurities.

References

Technical Support Center: Regioselective Coupling of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for navigating the complexities of regioselective coupling reactions involving dichloropyrimidines. This resource is designed for researchers, chemists, and drug development professionals who are looking to leverage these versatile building blocks in their synthetic endeavors. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in dichloropyrimidines so challenging?

The primary challenge lies in the electronic and steric nonequivalence of the chlorine atoms on the pyrimidine ring. For instance, in 2,4-dichloropyrimidine, the C4 position is generally more electrophilic and less sterically hindered than the C2 position, making it more susceptible to nucleophilic attack. However, this inherent reactivity can be modulated by various factors, often leading to mixtures of products if not carefully controlled. The choice of catalyst, ligand, solvent, and temperature all play a crucial role in directing the reaction to the desired position.

Q2: What is the general order of reactivity for the different positions on a dichloropyrimidine ring?

For common dichloropyrimidines, the order of reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions is often influenced by the position of the chlorine atoms and any other substituents.

  • 2,4-Dichloropyrimidine: The C4 position is typically more reactive than the C2 position towards nucleophiles and in many cross-coupling reactions. This is attributed to the greater ability of the adjacent nitrogen atom at position 3 to stabilize the Meisenheimer intermediate formed during nucleophilic attack at C4.

  • 4,6-Dichloropyrimidine: The C4 and C6 positions are equivalent, assuming no other substituents are present.

  • 2,5-Dichloropyrimidine: The C2 position is generally more reactive than the C5 position.

  • 3,5-Dichloropyrimidine: The C3 and C5 positions are equivalent.

This reactivity pattern is a general guideline and can be influenced by the specific reaction conditions.

Q3: Which cross-coupling reactions are most effective for selective functionalization of dichloropyrimidines?

Several palladium-catalyzed cross-coupling reactions have proven highly effective for the regioselective functionalization of dichloropyrimidines. The most common include:

  • Suzuki-Miyaura Coupling: This is a versatile method for forming C-C bonds by coupling with boronic acids or esters. It is often possible to achieve high selectivity for the C4 position in 2,4-dichloropyrimidine.

  • Sonogashira Coupling: This reaction is used to form C-C triple bonds by coupling with terminal alkynes. Similar to the Suzuki coupling, selectivity for the C4 position is often observed.

  • Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds by coupling with amines. The choice of ligand is critical in controlling the regioselectivity of this reaction.

  • Stille Coupling: This involves the coupling of organostannanes and can be a good alternative when other methods fail, though the toxicity of tin reagents is a drawback.

The choice of reaction will depend on the desired final product and the available starting materials.

Troubleshooting Guides

Problem 1: Poor regioselectivity in the Suzuki coupling of 2,4-dichloropyrimidine with a boronic acid.

Symptoms:

  • Formation of a mixture of 2- and 4-substituted products.

  • Formation of the 2,4-disubstituted product.

Possible Causes & Solutions:

CauseProposed Solution
Reaction temperature is too high. High temperatures can overcome the activation energy barrier for reaction at the less reactive C2 position. Try running the reaction at a lower temperature (e.g., room temperature or 0 °C) to favor substitution at the more reactive C4 position.
Incorrect choice of catalyst/ligand. The ligand can have a significant impact on regioselectivity. For selective C4 coupling, ligands such as PPh3 or Xantphos are often effective. For C2 selectivity, more sterically demanding ligands may be required.
Base is too strong or too weak. The choice of base can influence the rate of transmetalation and reductive elimination. A weaker base like K2CO3 or Cs2CO3 may provide better selectivity than a stronger base like K3PO4.
Solvent effects. The solvent can influence the solubility of the reactants and the stability of the catalytic species. Aprotic polar solvents like dioxane, THF, or DME are commonly used. Experiment with different solvents to optimize selectivity.

Workflow for Optimizing Regioselectivity:

A workflow for troubleshooting poor regioselectivity.

Problem 2: Low yield in the Sonogashira coupling of a dichloropyrimidine.

Symptoms:

  • Incomplete conversion of the starting material.

  • Formation of side products, such as homocoupling of the alkyne (Glaser coupling).

Possible Causes & Solutions:

CauseProposed Solution
Catalyst deactivation. The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are properly dried and degassed. The use of a co-catalyst, such as CuI, can sometimes improve the reaction rate and yield, but it can also promote Glaser coupling. Consider running the reaction under copper-free conditions if homocoupling is a major issue.
Inhibition by the amine base. The amine base (e.g., triethylamine, diisopropylamine) is a crucial component of the Sonogashira reaction, but it can also act as a ligand and inhibit the catalyst. Use a slight excess of the amine and ensure it is of high purity.
Steric hindrance. If either the dichloropyrimidine or the alkyne is sterically hindered, the reaction may be slow. Increasing the reaction temperature or using a more active catalyst system (e.g., with a more electron-rich ligand) may be necessary.
Presence of oxygen leading to homocoupling. Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

Detailed Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4 Position of 2,4-Dichloropyrimidine

This protocol provides a general method for the selective coupling of a boronic acid at the C4 position of 2,4-dichloropyrimidine.

Materials:

  • 2,4-Dichloropyrimidine

  • Aryl or heteroaryl boronic acid (1.1 equivalents)

  • Pd(PPh3)4 (0.03 equivalents)

  • K2CO3 (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Argon or nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyrimidine (1.0 eq), the boronic acid (1.1 eq), and K2CO3 (2.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Add Pd(PPh3)4 (0.03 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Buchwald-Hartwig Amination at the C4 Position of 2,4-Dichloropyrimidine

This protocol describes a general procedure for the selective amination of 2,4-dichloropyrimidine at the C4 position.

Materials:

  • 2,4-Dichloropyrimidine

  • Amine (1.2 equivalents)

  • Pd2(dba)3 (0.02 equivalents)

  • Xantphos (0.05 equivalents)

  • Cs2CO3 (2.5 equivalents)

  • Toluene (anhydrous)

  • Argon or nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of argon, add Pd2(dba)3 (0.02 eq) and Xantphos (0.05 eq) to a dry reaction vessel.

  • Add anhydrous toluene and stir for 10 minutes to allow for catalyst pre-formation.

  • Add 2,4-dichloropyrimidine (1.0 eq), the amine (1.2 eq), and Cs2CO3 (2.5 eq).

  • Seal the vessel and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with dichloromethane.

  • Filter the mixture through Celite and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel.

Mechanism of Regioselectivity in Pd-Catalyzed Cross-Coupling of 2,4-Dichloropyrimidine:

G pyrimidine 2,4-Dichloropyrimidine oxidative_addition Oxidative Addition pyrimidine->oxidative_addition pd0 Pd(0)L_n pd0->oxidative_addition intermediate_c4 C4-Pd(II)-Cl Complex (More Favorable) oxidative_addition->intermediate_c4 Lower Ea intermediate_c2 C2-Pd(II)-Cl Complex (Less Favorable) oxidative_addition->intermediate_c2 Higher Ea transmetalation Transmetalation (with Nu-M) intermediate_c4->transmetalation intermediate_c2->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination transmetalation->reductive_elimination reductive_elimination->pd0 product_c4 4-Substituted Pyrimidine reductive_elimination->product_c4 product_c2 2-Substituted Pyrimidine reductive_elimination->product_c2

The preferential oxidative addition at the more electrophilic C4 position drives regioselectivity.

Troubleshooting low reactivity of 4-Chloro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this versatile heterocyclic building block. As Senior Application Scientists, we have compiled this resource to provide not just protocols, but a deeper understanding of the chemical principles governing the reactivity of this compound.

Understanding the Reactivity of this compound

This compound is an electron-deficient heteroaromatic compound. Its reactivity is primarily dictated by the electronic properties of the pyrimidine ring itself, which is inherently electron-poor due to the presence of two electronegative nitrogen atoms. This electron deficiency is key to its utility in common synthetic transformations.

  • The Role of the Nitrogen Atoms: The two ring nitrogens exert a strong electron-withdrawing effect (-I and -M), reducing the electron density of the entire aromatic system. This makes the ring susceptible to attack by nucleophiles.[1][2]

  • Activation of the C4 Position: In nucleophilic aromatic substitution (SNAr) reactions, the C4 and C2 positions are the most electron-deficient and therefore the most activated towards nucleophilic attack.[3][4] For 2,4-disubstituted pyrimidines, reaction at the C4 position is generally favored over the C2 position.[5][6] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during the reaction.[2][7]

  • The Methoxy Group (C2): The methoxy group at the C2 position is an electron-donating group by resonance (+M) but electron-withdrawing by induction (-I). Its net effect can modulate the overall reactivity of the ring, but the activating effect of the ring nitrogens and the chloro leaving group at C4 typically dominates.

  • The Chloro Group (C4): The chlorine atom at the C4 position serves as a good leaving group in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. While less reactive than corresponding bromo or iodo analogs, its stability and cost-effectiveness make it a common choice. Activation of this C-Cl bond is often the rate-limiting step in cross-coupling reactions.[8]

FAQ 1: General Handling and Stability

Question: My this compound has been on the shelf for a while. Is it stable? How should it be stored?

Answer: this compound is a relatively stable solid. However, like many halogenated heterocycles, it can be sensitive to moisture and light over long periods.

  • Hydrolytic Stability: Prolonged exposure to moisture, especially under acidic or basic conditions, can lead to hydrolysis of the chloro group to a hydroxyl group, forming 2-methoxy-pyrimidin-4-one. This is a common side product in reactions run in protic solvents or with aqueous bases if conditions are not carefully controlled.[9]

  • Storage Recommendations: To ensure its integrity, the compound should be stored in a tightly sealed container in a cool, dry, and dark place, such as a desiccator or a refrigerator, away from incompatible materials like strong oxidizing agents.[10][11] For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.

FAQ 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide range of functionalities.[12]

Question: I am seeing very low or no conversion in my SNAr reaction with an amine nucleophile. What are the likely causes?

Answer: Low reactivity in SNAr reactions with this compound often stems from suboptimal reaction conditions that fail to overcome the activation energy barrier.

Causality Checklist:

  • Nucleophile Reactivity: Is your nucleophile strong enough? While the pyrimidine ring is activated, a weak nucleophile (e.g., a highly electron-deficient aniline) will react slowly. Sterically hindered amines can also exhibit reduced reaction rates.

  • Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.[7] Aprotic polar solvents like DMF, DMSO, or NMP are ideal as they effectively solvate the counter-ion of the nucleophile and the charged intermediate, accelerating the reaction. Non-polar solvents are generally poor choices.

  • Temperature: SNAr reactions often require thermal energy. If you are running the reaction at room temperature, a significant increase in temperature (e.g., 80-120 °C) may be necessary to drive the reaction to completion.[13] For particularly challenging substitutions, microwave irradiation can be highly effective at reducing reaction times and improving yields.[14]

  • Base: If your nucleophile is an amine or alcohol, a base is required to neutralize the HCl generated. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a common choice. If using a stronger base like NaH or K₂CO₃, ensure it is anhydrous and used in an appropriate solvent. The base should be strong enough to deprotonate the nucleophile (if necessary) but not so strong as to cause unwanted side reactions.

Troubleshooting Workflow for Low SNAr Conversion

start Low SNAr Conversion check_nucleophile Is the nucleophile weak or sterically hindered? start->check_nucleophile check_temp Is the reaction temperature too low? check_nucleophile->check_temp No action_nucleophile Consider a more reactive nucleophile or use a stronger base (e.g., NaH) to generate the nucleophile in situ. check_nucleophile->action_nucleophile Yes check_solvent Is the solvent optimal? (e.g., DMF, DMSO) check_temp->check_solvent No action_temp Increase temperature incrementally (e.g., 80 °C, 100 °C, 120 °C). Consider microwave heating. check_temp->action_temp Yes check_base Is a suitable base present (if required)? check_solvent->check_base Yes action_solvent Switch to a polar aprotic solvent like DMF or DMSO. check_solvent->action_solvent No action_base Add a non-nucleophilic base (e.g., DIPEA) or an inorganic base (e.g., K2CO3). check_base->action_base No end_node Reaction Optimized check_base->end_node Yes action_nucleophile->end_node action_temp->end_node action_solvent->end_node action_base->end_node

Caption: Troubleshooting Decision Tree for SNAr Reactions.

Question: I am trying to perform a substitution with sodium methoxide, but I am getting a complex mixture of products. What is happening?

Answer: While the C4-chloro group is the most labile leaving group, under certain conditions, other groups on the pyrimidine ring can also be displaced. With strong nucleophiles like methoxide, especially when used in excess or at high temperatures, you may observe displacement of the C2-methoxy group in addition to the expected C4-chloro substitution.[15] This can lead to the formation of 2,4-dimethoxypyrimidine.

To favor selective substitution at C4:

  • Stoichiometry: Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents).

  • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or room temperature before heating.

  • Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS to avoid prolonged reaction times that could encourage secondary substitution.[16]

SNAr Mechanism on this compound

Caption: The SNAr mechanism proceeds via a stabilized Meisenheimer intermediate.

FAQ 3: Troubleshooting Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are powerful methods for forming C-C, C-N, and C-O bonds.[8] However, the relative inertness of the C-Cl bond compared to C-Br or C-I bonds often requires carefully optimized conditions.[17]

Question: My Suzuki-Miyaura coupling reaction is failing. My starting material is either unreacted or I see significant decomposition (dehalogenation). What should I try?

Answer: Failure in Suzuki coupling with a chloro-heteroarene is a common challenge. The success of the reaction hinges on the delicate balance of the catalytic cycle, especially the initial, often rate-limiting, oxidative addition step.

Causality Checklist:

  • Catalyst/Ligand System: Standard or older catalysts like Pd(PPh₃)₄ may not be active enough to efficiently cleave the C-Cl bond.[17][18] Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required.[8][19] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.

  • Base Selection: The base is crucial. It activates the boronic acid and participates in the transmetalation step. Stronger bases are often needed for chloropyrimidines. While K₂CO₃ or Na₂CO₃ might work, bases like K₃PO₄ or Cs₂CO₃ are frequently more effective.[17] The choice of aqueous vs. anhydrous conditions can also be critical.

  • Solvent and Degassing: The reaction must be performed under an inert atmosphere (Argon or Nitrogen) as the active Pd(0) catalyst is oxygen-sensitive. Solvents must be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the catalyst. Common solvent systems include dioxane/water, toluene/water, or DMF.[20]

  • Boronic Acid Quality: Boronic acids can degrade over time, especially through dehydration to form boroxines or through protodeborylation. Ensure your boronic acid is pure and dry. Sometimes, using the corresponding boronic ester (e.g., a pinacol ester) can improve stability and reproducibility.

Table 1: Recommended Pd-Catalyst Systems for Chloro-Heteroarene Coupling
Catalyst System (Precatalyst + Ligand)Typical Reaction TypeKey Advantages & Causality
Pd₂(dba)₃ + SPhos/XPhos/RuPhosSuzuki, Buchwald-HartwigBulky, electron-rich phosphine ligands accelerate the rate-limiting oxidative addition and reductive elimination steps.[17]
Pd(OAc)₂ + SPhos/XPhos/RuPhosSuzuki, Buchwald-HartwigSimilar to above; Pd(OAc)₂ is a common and stable Pd(II) precatalyst that is reduced in situ to the active Pd(0).[21]
PEPPSI™-IPr or other Pd-NHC complexesSuzuki, C-S CouplingN-Heterocyclic Carbene (NHC) ligands are strong σ-donors that form very stable and highly active catalysts, excellent for challenging C-Cl bond activation.[5][19]
Pd(dppf)Cl₂SuzukiA robust and common catalyst, but may require higher temperatures or longer reaction times for chloro-substrates compared to more modern systems.[20]

Simplified Suzuki-Miyaura Catalytic Cycle

pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)(Cl)L₂ oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_intermediate Ar-Pd(II)(R)L₂ tm->pd2_intermediate re Reductive Elimination pd2_intermediate->re re->pd0 product Ar-R (Product) re->product sub Ar-Cl (this compound) sub->oa boronic R-B(OH)₂ + Base boronic->tm

Caption: Key stages of the Suzuki-Miyaura catalytic cycle.

FAQ 4: Experimental Protocols & Monitoring

Question: Can you provide a good starting protocol for an SNAr reaction with this compound and a generic amine?

Answer: Absolutely. This protocol provides a robust starting point that can be optimized.

Protocol 1: General SNAr with an Amine Nucleophile
  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent and Reagents: Under the inert atmosphere, add anhydrous DMF (or DMSO) to make a ~0.2 M solution. Add the amine nucleophile (1.1 eq) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS.[16] Look for the disappearance of the starting material spot/peak and the appearance of a new, typically more polar, product spot/peak.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove the DMF, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography.

Question: How can I effectively monitor the progress of these reactions to know when they are complete?

Answer: Effective reaction monitoring is crucial to maximize yield and minimize side-product formation.

  • Thin-Layer Chromatography (TLC): The quickest and most common method. It's excellent for qualitatively tracking the consumption of starting material and the formation of the product. The product, being more substituted, will often have a different Rf value than the starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information. It confirms the mass of the product being formed and can help identify byproducts, such as hydrolyzed or dehalogenated material. This is the preferred method for reaction optimization.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor reactions by taking a sample, removing the solvent, and dissolving it in a deuterated solvent. By integrating the peaks corresponding to the starting material and product, you can determine the conversion ratio.[22]

References

Technical Support Center: Optimizing Catalyst Loading for 4-Chloro-2-methoxypyrimidine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the functionalization of 4-chloro-2-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for optimizing palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring, combined with the presence of coordinating nitrogen atoms, presents unique challenges that often require careful optimization of the catalytic system.[1] This document provides solutions to common issues to help you achieve high-yield, clean, and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered when performing Suzuki-Miyaura and Buchwald-Hartwig amination reactions with this compound.

Q1: My reaction shows low or no yield. Where should I start troubleshooting?

A1: Low conversion is a frequent issue, often stemming from catalyst deactivation, suboptimal reaction conditions, or poor reagent quality.[1] The chlorine atom on the pyrimidine ring is less reactive than bromine or iodine, necessitating more active catalyst systems.[1]

Here is a systematic approach to troubleshooting:

  • Evaluate the Catalyst System: The choice of palladium precursor and ligand is critical.[2] For an unreactive aryl chloride, a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand is often required to facilitate the challenging oxidative addition step.[1][3] Ensure your palladium source is active; if you suspect degradation, use a fresh batch of precatalyst.[1]

  • Assess Reagent and Solvent Quality: Cross-coupling reactions are highly sensitive to moisture and oxygen.[4] Use anhydrous, degassed solvents (e.g., Toluene, Dioxane, THF).[1] Ensure your boronic acid (for Suzuki) or amine (for Buchwald-Hartwig) is pure. Boronic acids can degrade upon storage, leading to lower yields.[1]

  • Optimize the Base and Temperature: The base plays a crucial role. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[1] For Buchwald-Hartwig aminations, strong bases like NaOtBu are common, but weaker bases like K₂CO₃ may be necessary for substrates with sensitive functional groups.[3] If the reaction is sluggish, a moderate increase in temperature (e.g., to 80-110 °C) may be beneficial, but excessive heat can cause catalyst decomposition, visible as the formation of palladium black.[1][5]

Q2: What is a good starting catalyst loading for my this compound coupling?

A2: For initial screening, a catalyst loading of 1-5 mol% of the palladium precatalyst with a 1:1 or 1:2 Pd:ligand ratio is a standard starting point. For challenging couplings involving aryl chlorides, a higher loading (e.g., 2-5 mol%) may be necessary to achieve a reasonable reaction rate. However, for process chemistry and large-scale synthesis, the goal is to reduce catalyst loading to cost-effective levels, sometimes below 0.5 mol%.[6] Microwave-assisted procedures have been shown to be effective even with catalyst loadings as low as 0.5 mol%.

Q3: I'm observing a significant amount of dehalogenation (hydrodehalogenation) byproduct. How can I minimize this?

A3: Dehalogenation, where the chlorine atom is replaced by hydrogen, is a common side reaction. It can be caused by an overly aggressive base, high temperatures, or certain ligand/catalyst combinations.

Strategies to Minimize Dehalogenation:

  • Use a Milder Base: Switch from a strong base like NaOtBu to a weaker one such as K₃PO₄ or K₂CO₃.[1]

  • Lower the Reaction Temperature: High temperatures can promote catalyst decomposition and side reactions.

  • Screen Different Ligands: The ligand choice can significantly influence the relative rates of the desired coupling versus dehalogenation. Sometimes a less electron-rich ligand can mitigate this issue.

  • Ensure High Purity of Reagents: Impurities in the starting material or boronic acid can sometimes contribute to this side reaction.

Q4: How do I choose the best solvent for my reaction?

A4: The ideal solvent should dissolve all reactants and maintain catalyst stability at the desired temperature.

  • Commonly Used Solvents: Aprotic polar solvents like 1,4-Dioxane, Toluene, and THF are the most common and effective choices for both Suzuki and Buchwald-Hartwig reactions.[1][3]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit or poison the palladium catalyst.[3][7]

  • Green Chemistry Alternatives: For more environmentally friendly processes, solvents like 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have proven to be excellent alternatives in some cases.[3] Micellar catalysis using water as the bulk medium with a surfactant like TPGS-750-M is also a powerful green chemistry approach.[8]

Q5: What are the best methods for monitoring the reaction progress?

A5: Effective reaction monitoring is key to optimization and determining the endpoint.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitatively tracking the consumption of the starting material and the formation of the product.[9] It is excellent for initial screening.[9]

  • High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These techniques provide quantitative data on reaction conversion and can help identify the formation of byproducts.[9] They are highly reproducible and essential for detailed kinetic analysis and purity assessment.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for confirming the mass of the desired product and identifying unknown byproducts during the reaction.

Troubleshooting Guides

Use this section as a quick reference to diagnose and solve common problems during your experiment.

Guide 1: Low or No Product Yield

This workflow provides a step-by-step decision tree for troubleshooting low-yield cross-coupling reactions.

start Low or No Yield reagents 1. Check Reagent Quality start->reagents Start Here catalyst 2. Evaluate Catalyst System reagents->catalyst Reagents OK? reagents_q1 Anhydrous/degassed solvent? reagents->reagents_q1 conditions 3. Optimize Reaction Conditions catalyst->conditions Catalyst OK? catalyst_q1 Appropriate Ligand? catalyst->catalyst_q1 solution Improved Yield conditions->solution Conditions Optimized conditions_q1 Optimal Base? conditions->conditions_q1 reagents_a1 Use fresh, high-purity solvent. reagents_q1->reagents_a1 No reagents_q2 Boronic acid / Amine pure? reagents_q1->reagents_q2 Yes reagents_q2->catalyst Yes reagents_a2 Use fresh or purified reagent. reagents_q2->reagents_a2 No catalyst_a1 Screen bulky, e--rich ligands (e.g., XPhos, RuPhos, NHCs). catalyst_q1->catalyst_a1 No catalyst_q2 Active Pd Source? catalyst_q1->catalyst_q2 Yes catalyst_q2->conditions Yes catalyst_a2 Use fresh precatalyst. catalyst_q2->catalyst_a2 No conditions_a1 Screen bases (K₃PO₄, Cs₂CO₃, NaOtBu). conditions_q1->conditions_a1 No conditions_q2 Correct Temperature? conditions_q1->conditions_q2 Yes conditions_q2->solution Yes conditions_a2 Adjust temp. (80-110°C). Avoid overheating. conditions_q2->conditions_a2 No

Caption: Troubleshooting workflow for low-yield pyrimidine cross-coupling reactions.[1]

Guide 2: Catalyst System Selection

The interplay between the palladium source and the ligand is fundamental to success.

cluster_0 Palladium Precatalyst cluster_1 Ligand Choice pd_ii {Pd(II) Sources | Pd(OAc)₂ PdCl₂(L)₂} catalytic_cycle Active LPd(0) Catalyst pd_ii->catalytic_cycle Reduction (in situ) pd_0 {Pd(0) Sources | Pd₂(dba)₃ Pd(PPh₃)₄} pd_0->catalytic_cycle Ligand Association precatalyst {Modern Precatalysts | G3/G4 Buchwald-type} precatalyst->catalytic_cycle Activation (Base) phosphine {Bulky Phosphines | XPhos SPhos RuPhos} phosphine->catalytic_cycle nhc {N-Heterocyclic Carbenes (NHCs) | IPr SIPr} nhc->catalytic_cycle outcome Successful Coupling of This compound catalytic_cycle->outcome

Caption: Relationship between Pd source, ligand, and active catalyst formation.

Data Presentation

Table 1: Recommended Starting Conditions for Screening

This table provides a baseline for optimizing your cross-coupling reaction. Conditions should be further refined for your specific substrate and coupling partner.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationRationale / Comments
Pd Precatalyst G3/G4 Buchwald Precatalysts, Pd(OAc)₂G3/G4 Buchwald PrecatalystsModern precatalysts ensure efficient formation of the active Pd(0) species.[5][10]
Ligand XPhos, SPhos, RuPhosXPhos, RuPhos, BrettPhosBulky, electron-rich ligands are essential for activating the C-Cl bond.[1][6]
Catalyst Loading 1-3 mol%1-3 mol%Chloropyrimidines are less reactive and may require slightly higher initial loadings.[1]
Base K₃PO₄, Cs₂CO₃ (2-3 equiv.)NaOtBu, LHMDS, K₂CO₃ (1.2-2 equiv.)Base choice is critical; screen multiple options. Weaker bases can prevent side reactions.[1][3]
Solvent 1,4-Dioxane, Toluene, 2-MeTHF1,4-Dioxane, Toluene, THFMust be anhydrous and degassed.[1][3]
Temperature 80-110 °C80-110 °CMonitor for catalyst decomposition (blackening) at higher temperatures.[5]

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reagents and solvents are flammable and/or toxic.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv., 2 mol%) and the ligand (if not using a precatalyst). Add this to the reaction vial.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane) via syringe to achieve a concentration of approximately 0.1-0.5 M.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv., 2 mol%) and the base (e.g., NaOtBu, 1.2 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., Toluene). Then, add this compound (1.0 equiv.) followed by the amine (1.1 equiv.) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[3]

  • Workup: Cool the reaction to room temperature. Carefully quench with water or saturated aqueous NH₄Cl. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Preventing protodeboronation in Suzuki reactions with pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Protodeboronation

Welcome to the technical support hub for scientists and researchers navigating the complexities of Suzuki-Miyaura cross-coupling reactions with pyrimidine-based reagents. The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, valued for its presence in a multitude of biologically active compounds.[1][2] However, its incorporation via Suzuki coupling is frequently plagued by an insidious side reaction: protodeboronation.

This guide provides in-depth, field-tested answers and troubleshooting protocols to address this critical challenge. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to design robust and successful reactions.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental principles governing the stability of pyrimidine boronic acids and the factors that drive the undesired protodeboronation pathway.

Q1: What exactly is protodeboronation, and why is it such a persistent issue with pyrimidine boronic acids?

A1: Protodeboronation is a chemical reaction in which the carbon-boron (C-B) bond of your boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[3] This process irreversibly consumes your pyrimidine nucleophile, converting it into a simple, uncoupled pyrimidine byproduct. The result is a significant reduction in the yield of your desired coupled product and the introduction of a potentially difficult-to-remove impurity.[4]

Pyrimidine boronic acids, particularly those substituted at the 2-position, are notoriously susceptible to this decomposition pathway.[1][5] This heightened instability stems from the electron-deficient nature of the pyrimidine ring and the presence of basic nitrogen atoms, which introduce unique decomposition mechanisms not typically observed with standard aryl boronic acids.[6][7]

Q2: I've heard of the "2-pyridyl problem." Does this apply to pyrimidines, and what is the underlying mechanism?

A2: Yes, the challenge with 2-pyrimidinylboronic acids is analogous to the well-documented "2-pyridyl problem." The primary issue is the proximity of the boronic acid group to a ring nitrogen atom.[1] This leads to two major complications:

  • Catalyst Inhibition: The lone pair of the adjacent nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition.[6]

  • Unique Decomposition Pathway: Unlike simple arylboronic acids that often decompose fastest under strongly basic conditions, 2-pyridyl and 2-pyrimidinyl boronic acids can be exceptionally unstable at or near neutral pH.[4][8] Under these conditions, they can form a zwitterionic intermediate which is highly reactive and undergoes rapid, unimolecular fragmentation of the C-B bond.[3][4][9] Counterintuitively, adding a strong enough acid or base can shift the equilibrium away from this zwitterion, slowing this specific decomposition pathway.[4]

Q3: Are all positions on the pyrimidine ring equally susceptible?

A3: No, the position of the boronic acid group significantly impacts both reactivity and stability.[1]

  • 2-Pyrimidinylboronic Acids: These are the most challenging isomers due to the "2-pyridyl problem" described above, making them highly prone to protodeboronation.[1][4]

  • 4-Pyrimidinylboronic Acids: The two electron-withdrawing nitrogen atoms at positions 1 and 3 influence reactivity, but successful couplings are common with optimized catalyst systems.[1]

  • 5-Pyrimidinylboronic Acids: These isomers are generally the most stable and reactive. The electronic environment at the 5-position is favorable for the crucial transmetalation step and is less susceptible to the decomposition pathways that plague the 2- and 4-isomers.[1]

Q4: What are the most critical reaction parameters I need to control to minimize protodeboronation?

A4: Several interconnected parameters dictate the competition between the desired Suzuki coupling and the undesired protodeboronation. Careful control of the following is essential:

  • Boron Reagent Choice: The stability of your nucleophile is paramount.

  • Base: The type and concentration of the base can either accelerate or mitigate decomposition.[6]

  • Catalyst System: A highly active catalyst can ensure the desired reaction outpaces the decomposition.[3]

  • Solvent: The presence of a proton source, especially water, is a key ingredient for protodeboronation.[6]

  • Temperature: Higher temperatures increase the rate of all reactions, including decomposition.[10]

Section 2: Troubleshooting Guide - When Protodeboronation Strikes

You've run your reaction and LC-MS analysis shows a major peak corresponding to the mass of your starting pyrimidine, now missing its boronic acid. This is the classic signature of protodeboronation. The following decision tree will guide you through the most effective corrective actions.

G start High Protodeboronation Observed? boron_reagent Step 1: Evaluate Boron Reagent Is it a free boronic acid? start->boron_reagent Yes base_choice Step 2: Re-evaluate Base Is it a strong base (e.g., NaOH, KOH)? boron_reagent->base_choice No, already using a stable ester sol_boron Switch to a stable derivative: MIDA Boronate (slow release) Pinacol Ester or Trifluoroborate boron_reagent->sol_boron Yes catalyst_system Step 3: Optimize Catalyst System Is the reaction sluggish? base_choice->catalyst_system No, using a weaker base sol_base Switch to a weaker base: K₃PO₄, K₂CO₃, Cs₂CO₃ base_choice->sol_base Yes conditions Step 4: Adjust Conditions Are you using high temp or excess water? catalyst_system->conditions No, catalyst is highly active sol_catalyst Use a highly active ligand to accelerate coupling: Bulky Dialkylbiaryl Phosphines (e.g., SPhos, XPhos, RuPhos) catalyst_system->sol_catalyst Yes sol_conditions Reduce temperature (e.g., start at 60-80 °C) Use anhydrous solvent or minimize water (e.g., 10:1 Dioxane/H₂O) conditions->sol_conditions

Troubleshooting decision tree for high protodeboronation.
Data Summary Tables

To aid in your decision-making, the following tables summarize key quantitative and qualitative data.

Table 1: Comparison of Common Boron Reagents for Pyrimidine Suzuki Coupling

Boron ReagentRelative StabilityTypical Use CaseKey Consideration
Boronic Acid LowSimple, reactive substratesHighly susceptible to protodeboronation, especially 2- and 4-isomers.[5]
Pinacol Ester MediumGeneral purpose alternativeMore stable than boronic acids but may require harsher conditions or longer reaction times.[1][6]
Organotrifluoroborate HighChallenging couplingsStable salts that participate in "slow-release" of the active boronic acid.[3][4]
MIDA Boronate Very HighFor highly unstable pyrimidinesCrystalline, air-stable solids ideal for "slow-release" strategies to keep boronic acid concentration low.[1][4][11]

Table 2: Impact of Reaction Parameters on Minimizing Protodeboronation

ParameterCondition to AVOIDRecommended ConditionRationale
Base Strong bases (NaOH, KOH)Weaker bases (K₃PO₄, K₂CO₃, CsF)Reduces the rate of base-catalyzed decomposition pathways.[4][6]
Catalyst Ligand Standard, less active ligands (e.g., PPh₃)Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Accelerates the desired C-C coupling to outcompete the protodeboronation side reaction.[1][6]
Solvent High water content (e.g., Dioxane/H₂O 1:1)Anhydrous Dioxane, Toluene, or minimal water (e.g., 10:1 ratio)Removes or limits the primary proton source required for the undesired reaction.[6][10]
Temperature High temperatures (>100 °C) for extended periodsLowest effective temperature (e.g., 60-80 °C)Slows the kinetics of the decomposition pathway relative to the productive coupling.[4][12]
Section 3: Protocols & Practical Methodologies

The following protocols provide detailed, step-by-step guidance for setting up reactions designed to proactively prevent protodeboronation.

Protocol 1: General Suzuki-Miyaura Coupling of a Pyrimidine-MIDA Boronate

This protocol is a robust starting point for particularly challenging couplings where protodeboronation is a primary concern, leveraging the "slow-release" principle.[4]

Materials:

  • Aryl Halide (1.0 equiv)

  • Pyrimidine-MIDA boronate (1.2-1.5 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., RuPhos, SPhos, 2-4 mol%)

  • Degassed, anhydrous solvent (e.g., Dioxane or Toluene, to achieve ~0.1 M concentration)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the pyrimidine-MIDA boronate, and the base.

  • Inerting: Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed, anhydrous solvent via syringe.

  • Reaction Execution: Heat the sealed reaction mixture to the desired temperature (a good starting point is 80 °C) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave heating can accelerate the desired coupling, potentially minimizing the time available for decomposition. This is particularly useful for moderately stable pyrimidine boronic esters.[1][13]

Materials:

  • Pyrimidine boronic acid pinacol ester (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent system (e.g., 1,4-dioxane/water 10:1)

  • Microwave reaction vessel with a magnetic stir bar

Procedure:

  • Vessel Charging: To a microwave reaction vessel, add the pyrimidine boronic ester, aryl halide, palladium catalyst, and base.

  • Inerting: Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Heat to the desired temperature (typically 100-120 °C) for a short time (usually 10-30 minutes).

  • Workup: After the reaction is complete, cool the vessel to room temperature. Follow the workup procedure described in Protocol 1.

Protocol 3: Monitoring Protodeboronation via ¹H NMR Spectroscopy

This diagnostic protocol allows you to quantify the extent of protodeboronation under your specific reaction conditions.

Procedure:

  • Sample Preparation: In an NMR tube, set up a small-scale reaction (~0.7 mL total volume) using the precise conditions of your experiment. Include a known concentration of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).

  • Initial Spectrum (t=0): Acquire an initial ¹H NMR spectrum before heating to confirm the starting concentrations of all components.

  • Time-Course Monitoring: Place the NMR tube in a pre-heated oil bath or heating block set to the reaction temperature. At regular intervals (e.g., every 30 minutes), remove the tube, cool it rapidly to quench the reaction, and acquire a new spectrum.

  • Data Analysis: For each time point, integrate the signal of the internal standard and the characteristic signals for the aryl halide starting material, the desired coupled product, and the protodeboronated pyrimidine byproduct.

  • Quantification: Normalize the integrals of the reaction components against the integral of the internal standard to determine their concentrations over time. This allows for the calculation of reaction rates and the direct quantification of material lost to protodeboronation.[4]

Section 4: Mechanistic Visualizations

Understanding the competing reaction pathways is key to controlling the outcome.

G cluster_suzuki Suzuki-Miyaura Cycle (Desired) cluster_reactants Reactants cluster_products Products pd0 Pd(0)L₂ pdiil Ar-Pd(II)-X(L₂) pd0->pdiil Oxidative Addition pdiib Ar-Pd(II)-Py(L₂) pdiil->pdiib Transmetalation pdiib->pd0 Reductive Elimination desired_product Desired Product (Ar-Py) pdiib->desired_product aryl_halide Aryl Halide (Ar-X) aryl_halide->pdiil pyrimidine_boron Pyrimidine Boronic Acid (Py-B(OH)₂) pyrimidine_boron->pdiil side_product Side Product (Py-H) pyrimidine_boron->side_product Protodeboronation (H⁺ source, Base, Temp)

References

Technical Support Center: Synthesis of 4-Chloro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-methoxypyrimidine is a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its utility is predicated on the high reactivity of the chlorine atom at the 4-position, which allows for facile nucleophilic substitution. However, achieving high purity is paramount, as even trace impurities can lead to significant side reactions in subsequent steps, impacting the yield, safety, and efficacy of the final active ingredient. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers manage and control impurities during the synthesis of this key building block.

Synthesis Overview: The Chlorination Pathway

The most common and industrially viable route to this compound involves the chlorination of 2-methoxy-4-hydroxypyrimidine (which exists in tautomeric equilibrium with 2-methoxypyrimidin-4(3H)-one). This reaction typically employs phosphorus oxychloride (POCl₃) as both the chlorinating agent and sometimes as the solvent.[1] An organic base, such as triethylamine or diisopropylethylamine, is often added to neutralize the HCl generated during the reaction.[2][3]

The fundamental transformation is: 2-methoxy-4-hydroxypyrimidine + POCl₃ → this compound

While straightforward in principle, this reaction requires careful control of conditions to minimize the formation of several potential impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and workup of this compound.

Question 1: My final product is contaminated with the starting material, 2-methoxy-4-hydroxypyrimidine. How can I resolve this?

Answer: This is a common issue indicating an incomplete reaction. The root cause is often insufficient chlorinating agent or suboptimal reaction conditions.

Causality & Explanation: The conversion of the hydroxyl group to a chloro group requires a stoichiometric amount of POCl₃. If the reaction is not driven to completion, the unreacted starting material, being significantly more polar than the chlorinated product, will persist through the initial workup.

Troubleshooting Steps:

  • Reagent Stoichiometry: Ensure at least a 1.1 to 1.5 molar equivalent of POCl₃ is used relative to the starting hydroxypyrimidine. In many protocols, POCl₃ is used in large excess, acting as the solvent.

  • Temperature and Reaction Time: The reaction often requires heating. A typical temperature range is 80-100 °C.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material spot/peak is no longer visible.

  • Post-Synthesis Purification: If the impurity is already present in your crude product, it can be effectively removed using column chromatography. The significant polarity difference makes separation straightforward. For a detailed protocol, see the "Experimental Protocols" section below.

Question 2: Analytical results (HPLC/GC) show an impurity with a mass corresponding to 2,4-dichloropyrimidine. What is the source of this impurity and how can it be prevented?

Answer: The presence of 2,4-dichloropyrimidine suggests an issue with the starting material or a side reaction involving the methoxy group.

Causality & Explanation: There are two primary sources for this impurity:

  • Contaminated Starting Material: The 2-methoxy-4-hydroxypyrimidine starting material may itself be contaminated with 2,4-dihydroxypyrimidine (uracil). The chlorination of uracil with POCl₃ will yield 2,4-dichloropyrimidine.

  • Cleavage of the Methoxy Group: Under harsh acidic conditions and high temperatures, the methoxy group can potentially be cleaved, leading to the formation of the dihydroxy intermediate in situ, which is then subsequently dichlorinated.

Preventative & Corrective Actions:

  • Starting Material Purity Check: Always verify the purity of your 2-methoxy-4-hydroxypyrimidine batch by HPLC or NMR before starting the synthesis.

  • Reaction Condition Control: Avoid excessively high temperatures or prolonged reaction times, which could promote cleavage of the methoxy group. Maintain the reaction temperature within the validated range for the procedure.

  • Purification Challenge: Separating this compound from 2,4-dichloropyrimidine can be challenging due to their similar polarities. Fractional distillation under reduced pressure or careful optimization of column chromatography conditions may be required.

Question 3: My crude product is a dark oil or discolored solid. What causes this and how can I decolorize it?

Answer: Color formation is typically due to polymeric byproducts or degradation of the pyrimidine ring under the strong acidic conditions of the reaction.

Causality & Explanation: Pyrimidines can be susceptible to polymerization or degradation, especially at elevated temperatures in the presence of strong acids like POCl₃ and HCl. These reactions form high-molecular-weight, often colored, impurities.

Decolorization Protocol:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Add a small amount of activated charcoal (typically 1-2% w/w relative to the crude product). Be cautious, as excessive charcoal can adsorb the desired product, reducing yield.[4]

  • Stir the mixture at room temperature for 15-30 minutes.

  • Remove the charcoal by filtering the mixture through a pad of Celite or a 0.45 µm filter.

  • Concentrate the filtrate to recover the decolorized product, which can then be further purified if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for impurity profiling of this compound?

A1: A multi-technique approach is essential for comprehensive impurity profiling.[5]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying organic impurities. A reverse-phase C18 column with a water/acetonitrile mobile phase gradient is a good starting point. UV detection is typically used.[6][7]

  • Gas Chromatography (GC): Useful for identifying volatile impurities, such as residual solvents.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for the identification of unknown impurities by providing molecular weight information.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main product and can be used to identify and quantify impurities if their signals are resolved from the product's signals.[6]

Q2: How should this compound be handled and stored to prevent degradation?

A2: this compound is susceptible to hydrolysis. The chloro group can react with ambient moisture to revert to the hydroxypyrimidine. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, protected from light.

Q3: What is the most effective general-purpose method for purifying crude this compound?

A3: For laboratory scale, silica gel column chromatography is the most versatile and effective method.[4] It excels at separating the product from both more polar impurities (like unreacted starting material) and less polar byproducts. For industrial scale, purification is often achieved via recrystallization or vacuum distillation.

Q4: Can isomeric impurities, such as 2-chloro-4-methoxypyrimidine, form during this synthesis?

A4: The formation of the 2-chloro-4-methoxy isomer is highly unlikely if you start with 2-methoxy-4-hydroxypyrimidine. The regiochemistry is dictated by the position of the hydroxyl group on the starting material. However, if the synthesis starts from a different precursor, such as 2,4-dichloropyrimidine and sodium methoxide, the formation of isomeric impurities becomes a significant concern due to the different reactivity of the two chlorine atoms.[10][11] Controlling the stoichiometry and temperature is critical in such cases to favor substitution at the desired position.

Data & Methodologies

Table 1: Common Impurities and Control Strategies
Impurity NameCommon SourceRecommended Control/Removal Strategy
2-methoxy-4-hydroxypyrimidineIncomplete reactionEnsure sufficient POCl₃, adequate reaction time/temperature. Remove via column chromatography.[4]
2,4-DichloropyrimidineContaminated starting material (uracil)Verify starting material purity. Remove via fractional distillation or optimized chromatography.
Polymeric/Colored ImpuritiesHigh reaction temperature, degradationMaintain strict temperature control. Remove via activated charcoal treatment.[4]
Residual POCl₃/Phosphoric AcidExcess chlorinating agentCareful quenching of the reaction mixture on ice/water. Aqueous washes during workup.[3][4]
Residual Organic BaseAdditive for HCl scavengingAcidic wash (e.g., dilute HCl) of the organic extract during workup, followed by a base wash (e.g., NaHCO₃).[4]

Visualizing the Process

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification & Analysis Start 2-methoxy-4-hydroxypyrimidine + POCl3 / Base Reaction Chlorination Reaction (Heat, Monitor by TLC/HPLC) Start->Reaction Quench Reaction Quenching (Ice Water) Reaction->Quench Extract Organic Extraction (e.g., DCM, EtOAc) Quench->Extract Wash Aqueous Washes (Acid/Base) Extract->Wash Dry Drying & Concentration Wash->Dry Crude Crude Product Dry->Crude Purify Purification (Column Chromatography or Recrystallization) Crude->Purify Analyze Purity Analysis (HPLC, GC, NMR) Purify->Analyze Final Pure this compound Analyze->Final

Caption: Workflow from synthesis to final pure product.

G SM 2-methoxy-4-hydroxypyrimidine Product This compound (Desired Product) SM->Product POCl3 (Complete Reaction) Impurity1 Unreacted Starting Material SM->Impurity1 Incomplete Reaction Uracil Uracil Impurity (in Starting Material) Impurity2 2,4-Dichloropyrimidine Uracil->Impurity2 POCl3

Caption: Formation of the desired product and key impurities.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Column Preparation: Prepare a chromatography column with silica gel (230-400 mesh) as the stationary phase, using a non-polar solvent like hexane as the slurry solvent. The amount of silica should be 50-100 times the weight of the crude product.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent mixture). Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product. The product is less polar than the starting material and will elute earlier.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method provides a robust baseline for separating the target compound from common process-related impurities.

References

Technical Support Center: A Researcher's Guide to 4-Chloro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-methoxypyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during its handling, storage, and application in chemical reactions.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Conversion in Nucleophilic Substitution Reactions

Question: I am performing a nucleophilic aromatic substitution (SNAr) reaction with an amine nucleophile and this compound, but I am observing very low to no product formation. What are the likely causes and how can I improve my yield?

Answer:

Low conversion in SNAr reactions with this compound can be attributed to several factors, primarily related to the reactivity of the nucleophile and the reaction conditions. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, but the success of the reaction is highly dependent on a synergistic interplay of various parameters.

Potential Causes and Solutions:

  • Insufficient Nucleophilicity of the Amine: The electron-donating or withdrawing nature of substituents on your amine can significantly impact its ability to attack the pyrimidine ring.

    • Explanation: Electron-donating groups on the nucleophile increase its electron density, making it more reactive. Conversely, strong electron-withdrawing groups decrease nucleophilicity.

    • Solution: If you suspect your nucleophile is too weak, you might consider using a stronger base to deprotonate the amine, thereby increasing its nucleophilicity. However, be cautious as this can lead to side reactions. Alternatively, if the amine structure can be modified, consider using an analogue with electron-donating groups.

  • Inappropriate Reaction Temperature: Many SNAr reactions with chloropyrimidines require thermal energy to proceed at a practical rate.

    • Explanation: The initial attack of the nucleophile on the pyrimidine ring has an activation energy barrier that must be overcome.

    • Solution: If your reaction is being conducted at room temperature, a stepwise increase in temperature (e.g., to 50 °C, 80 °C, or reflux) is recommended. Monitor the reaction progress by TLC or LC-MS at each temperature increment to find the optimal condition without promoting decomposition.

  • Incorrect Solvent Choice: The solvent plays a crucial role in solvating the reactants and stabilizing the transition state.

    • Explanation: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can solvate the cationic species without deactivating the nucleophile. Protic solvents, like water or alcohols, can sometimes be used, but they may also compete as nucleophiles, leading to hydrolysis of the starting material.[1]

    • Solution: If you are using a non-polar or protic solvent with poor results, consider switching to a polar aprotic solvent.

  • Presence of Moisture: this compound can be susceptible to hydrolysis, especially under basic or acidic conditions at elevated temperatures.

    • Explanation: Water can act as a nucleophile, leading to the formation of 2-methoxy-4-hydroxypyrimidine, which is often unreactive in subsequent SNAr reactions.

    • Solution: Ensure that your reactants and solvent are anhydrous. Use of dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the extent of hydrolysis.

Issue 2: Formation of Multiple Products or Unexpected Byproducts

Question: My reaction is producing a mixture of products, making purification difficult. What are the potential side reactions and how can I improve the selectivity?

Answer:

The formation of multiple products in reactions with this compound often points towards a lack of selectivity or the occurrence of side reactions.

Potential Causes and Solutions:

  • Hydrolysis of the Starting Material or Product: As mentioned previously, water contamination can lead to the formation of the corresponding hydroxypyrimidine.

    • Explanation: The chloro group can be displaced by a hydroxyl group in the presence of water, especially under non-neutral pH and with heating.

    • Solution: Rigorous exclusion of water from the reaction is crucial. Additionally, if your work-up involves aqueous solutions, it should be performed at low temperatures and as quickly as possible.

  • Reaction at the 2-Methoxy Group: While the 4-chloro position is generally more reactive towards nucleophilic substitution, under certain conditions, the 2-methoxy group can also be displaced.

    • Explanation: The relative reactivity of the 4-chloro and 2-methoxy groups can be influenced by the nature of the nucleophile and the reaction conditions. Stronger, harder nucleophiles might favor reaction at the 2-position.

    • Solution: To favor substitution at the 4-position, use milder reaction conditions and softer nucleophiles where possible. Careful monitoring of the reaction can help in stopping it before significant byproduct formation at the 2-position occurs.

  • Over-alkylation of Amine Nucleophiles: Primary or secondary amines can undergo multiple alkylations if a strong base is used in excess or if the reaction is allowed to proceed for too long after the initial substitution.

    • Explanation: The product of the initial SNAr reaction, a 4-aminopyrimidine derivative, can sometimes be more nucleophilic than the starting amine, leading to further reactions.

    • Solution: Use a stoichiometric amount of the amine nucleophile or a slight excess. If a base is required, use a non-nucleophilic, sterically hindered base and add it slowly to the reaction mixture.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and storage of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to store it under an inert atmosphere, such as nitrogen or argon, to minimize contact with moisture and air. For extended storage, refrigeration is recommended.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: this compound is classified as causing skin and serious eye irritation.[2] Therefore, appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Q3: Is this compound soluble in common organic solvents?

Q4: What are the primary hazards associated with this compound?

A4: The primary hazards, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), include skin irritation (H315) and serious eye irritation (H319).[2] It may also be harmful if swallowed. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Q5: How can I monitor the progress of a reaction involving this compound?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of most reactions involving this compound. A suitable eluent system can be determined by testing various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Staining with potassium permanganate or visualization under UV light can be used to identify the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Section 3: Physicochemical and Safety Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₅H₅ClN₂OPubChem[2]
Molecular Weight 144.56 g/mol PubChem[2]
Appearance Solid (form may vary)General
Melting Point Data not available
Boiling Point Data not available
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationPubChem[2]
GHS Precautionary Statements P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313PubChem[2]

Section 4: Experimental Workflow and Logic Diagrams

Troubleshooting Workflow for Low Reaction Yield

The following diagram illustrates a logical approach to troubleshooting low-yielding nucleophilic substitution reactions with this compound.

Caption: A step-by-step decision-making diagram for troubleshooting low-yielding SNAr reactions.

References

Dehalogenation side products in palladium-catalyzed pyrimidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Overcoming Dehalogenation Side Products

Welcome to the technical support center for palladium-catalyzed pyrimidine reactions. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into a common challenge: the formation of dehalogenated side products. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments, moving from fundamental understanding to advanced troubleshooting.

The functionalization of the pyrimidine core is a critical endeavor in medicinal chemistry.[1] However, the desired cross-coupling can often be plagued by the undesired replacement of a halogen with a hydrogen atom, leading to reduced yields and complex purification challenges.[2][3] This guide will equip you with the knowledge to diagnose, mitigate, and ultimately control this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of palladium-catalyzed pyrimidine reactions, and why is it a problem?

A1: Dehalogenation is an undesired side reaction where the halogen atom (Cl, Br, or I) on your pyrimidine starting material is replaced by a hydrogen atom, resulting in a hydrodehalogenated byproduct.[3] This is problematic for several reasons:

  • Reduced Yield: Formation of the dehalogenated byproduct directly consumes your starting material, lowering the yield of your desired cross-coupled product.

  • Purification Challenges: The dehalogenated pyrimidine often has similar polarity to the desired product, making chromatographic separation difficult and time-consuming.

  • Stoichiometric Imbalance: If you are performing a subsequent reaction on the same substrate, the presence of the dehalogenated impurity can disrupt the stoichiometry and lead to further complications.

The pyrimidine ring's electron-deficient nature, which is beneficial for oxidative addition, can also make it susceptible to side reactions like dehalogenation.[4]

Q2: What is the primary mechanism of dehalogenation in these reactions?

A2: While multiple pathways can contribute to dehalogenation, a commonly accepted mechanism involves the formation of a palladium-hydride species (Pd-H). This can occur through several routes, including β-hydride elimination from certain ligands or bases, or reaction with trace amounts of water or other proton sources.[5] Once formed, the Pd-H species can participate in a competing catalytic cycle that leads to hydrodehalogenation.

Here is a simplified representation of the competing pathways:

G cluster_0 Desired Cross-Coupling Pathway cluster_1 Dehalogenation Side Reaction A Ar-X + Pd(0) B Oxidative Addition A->B C Ar-Pd(II)-X B->C D Transmetalation (with Nu-M) C->D E Ar-Pd(II)-Nu D->E F Reductive Elimination E->F G Ar-Nu + Pd(0) F->G G->A Catalyst Regeneration H Ar-X + Pd(0) I Oxidative Addition H->I J Ar-Pd(II)-X I->J L Ar-Pd(II)-H J->L Reaction with H- source K Formation of Pd-H species M Reductive Elimination L->M N Ar-H + Pd(0) M->N N->H Catalyst Regeneration G start High Dehalogenation Observed ligand Evaluate Ligand Is the ligand bulky and electron-rich enough? Action: Screen ligands like XPhos, SPhos, or RuPhos. start->ligand base Assess Base Is the base too strong or a potential hydride source? Action: Switch to a weaker base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). ligand:f2->base temp Check Temperature Is the reaction temperature too high? Action: Lower the reaction temperature. base:f2->temp solvent Examine Solvent Is the solvent a potential proton source? Action: Use anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF). temp:f2->solvent end Dehalogenation Minimized solvent:f2->end

References

Impact of base and solvent choice on 4-Chloro-2-methoxypyrimidine reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-2-methoxypyrimidine Reactivity

Welcome to the technical support hub for reactions involving this compound. This guide is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we provide in-depth, field-tested insights into optimizing your reaction outcomes by navigating the critical choices of base and solvent. Our goal is to move beyond simple protocols to explain the fundamental principles that govern reactivity, enabling you to troubleshoot effectively and innovate reliably.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered when working with this compound.

Q1: What is the primary reaction mechanism for nucleophilic substitution on this compound, and why is the C-4 position preferentially targeted?

A1: The primary mechanism is Nucleophilic Aromatic Substitution (SNAr). This is typically a two-step addition-elimination process.[1] The reaction is highly regioselective at the C-4 position for two main reasons:

  • Electronic Activation: The pyrimidine ring contains two electron-withdrawing nitrogen atoms. Their positioning makes the C-4 and C-6 positions significantly more electron-deficient and thus more susceptible to nucleophilic attack than the C-2 position. The intermediate formed by attack at C-4 (a Meisenheimer-like complex) is well-stabilized by resonance, with the negative charge delocalized onto the ring nitrogens.[2]

  • Leaving Group Ability: Chlorine is a better leaving group than the methoxy group (-OCH₃) under typical SNAr conditions. The C-O bond is stronger than the C-Cl bond, and methoxide is a poorer leaving group than chloride.

Q2: My SNAr reaction is proceeding very slowly or not at all. What are the most common initial troubleshooting steps?

A2: If you're experiencing low or no conversion, consider these four factors first:

  • Nucleophile Strength & Deprotonation: The incoming nucleophile (e.g., an amine or alcohol) must be sufficiently nucleophilic. For many nucleophiles, deprotonation by a suitable base is required to generate a more potent anionic nucleophile. If your base is too weak, the nucleophile will not be activated.

  • Temperature: SNAr reactions often have a significant activation energy barrier for the formation of the Meisenheimer complex.[1] Many reactions that are sluggish at room temperature will proceed efficiently with heating (e.g., 80-120 °C).[3]

  • Solvent Choice: The solvent plays a critical role in solvating reactants and intermediates. Polar aprotic solvents are generally preferred.

  • Purity of Reagents: Ensure your starting material, nucleophile, and solvent are pure and, if necessary, anhydrous. Water can compete as a nucleophile, leading to undesired hydrolysis byproducts.

Q3: I am observing significant formation of 4-hydroxy-2-methoxypyrimidine. What causes this side reaction and how can I minimize it?

A3: The formation of 4-hydroxy-2-methoxypyrimidine is due to hydrolysis, where water acts as a nucleophile, displacing the chloride. This is a common issue, especially when using strong hydroxide bases or when there is residual moisture in the reaction.

Mitigation Strategies:

  • Use Anhydrous Solvents: Employ anhydrous solvents and handle reagents under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.

  • Select a Non-Hydroxide Base: Opt for non-nucleophilic bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or organic amines like triethylamine (Et₃N) or Hünig's base (DIPEA).

  • Temperature Control: While heating can be necessary, excessive temperatures can sometimes accelerate hydrolysis, especially if trace water is present.

Troubleshooting Guide: Low Yield & Byproduct Formation

This guide provides a systematic approach to diagnosing and solving common experimental problems.

dot

Caption: A decision tree for troubleshooting low-yield reactions.

Core Principles: The Role of Base and Solvent

Base Selection: More Than Just a Proton Scavenger

The choice of base is critical and depends on the pKa of the nucleophile. The primary role of the base is to deprotonate the nucleophile, increasing its nucleophilicity. However, the base's strength and nature can also promote or hinder the reaction.

Base Typical pKa (Conjugate Acid) Type Recommended Use Case Potential Issues
K₂CO₃ / Cs₂CO₃ ~10.3 / ~10InorganicGeneral purpose for moderately acidic nucleophiles (e.g., phenols, some anilines).[3]Can be too weak for alcohols or less acidic N-H bonds. Heterogeneous, requiring good stirring.
NaH ~36Inorganic HydrideStrong, non-nucleophilic base. Excellent for deprotonating alcohols and less acidic amines.Highly reactive with water and protic solvents. Requires anhydrous conditions and careful handling.
NaOtBu / KOtBu ~19Organic AlkoxideVery strong base used in challenging aminations or alcohol substitutions.[3]Can act as a nucleophile itself at high temperatures, leading to ether byproducts. Can promote elimination reactions.
Et₃N / DIPEA ~11Organic AmineActs as an acid scavenger for reactions that produce HCl (e.g., using amine HCl salts).Generally too weak to deprotonate neutral amine or alcohol nucleophiles effectively for SNAr.

Expert Insight: For the amination of this compound, an inorganic base like K₂CO₃ is often a good starting point due to its low cost and ease of handling.[4] If conversion is low, switching to a stronger base like NaH in an aprotic solvent is a logical next step.

Solvent Selection: The Reaction Environment

The solvent influences reaction rates by its ability to dissolve reactants and stabilize charged intermediates. For SNAr reactions, polar aprotic solvents are overwhelmingly favored.

Solvent Type Examples Mechanism of Action Impact on SNAr Rate
Polar Aprotic DMF, DMSO, Acetonitrile (ACN)High dipole moment effectively solvates cations (e.g., K⁺ from K₂CO₃) but poorly solvates anions (the nucleophile).Increases Rate. The "naked," poorly-solvated anionic nucleophile is more reactive and available to attack the pyrimidine ring.[5]
Polar Protic Water, Ethanol, MethanolCapable of hydrogen bonding. They strongly solvate both cations and anions.Decreases Rate. Strong hydrogen-bonding interactions create a solvent "cage" around the anionic nucleophile, stabilizing it and making it less reactive.[6][7][8]
Non-Polar Toluene, HexaneLow dipole moment. Poorly dissolves ionic reagents.Very Slow / No Reaction. Reactants (especially the base and deprotonated nucleophile) often fail to dissolve, preventing the reaction.

Expert Insight: DMSO and DMF are excellent solvents for SNAr on chloropyrimidines, but can be difficult to remove during workup. Acetonitrile is a good alternative with a lower boiling point, though it is generally less polar.

dot

Caption: The two-step addition-elimination SNAr mechanism.

Experimental Protocols

This section provides a validated starting point for a common SNAr reaction. Note: Optimization is often necessary for different nucleophiles.

Protocol 1: General Procedure for Amination using K₂CO₃ in DMF

This protocol is suitable for reacting this compound with a range of primary or secondary amines.

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv).

  • Reagent Addition: Add the amine nucleophile (1.1-1.5 equiv) and anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) via syringe to achieve a concentration of approximately 0.2-0.5 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water and ethyl acetate. c. Extract the aqueous layer with ethyl acetate (3x). d. Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

References

4-Chloro-2-methoxypyrimidine stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during its use. The information herein is synthesized from established principles of pyrimidine chemistry and relevant literature to ensure scientific integrity and practical utility.

Introduction to the Stability of this compound

This compound is a versatile intermediate in organic synthesis, prized for its reactive sites that allow for the introduction of various functional groups. However, its utility is intrinsically linked to its stability under different reaction conditions. The electron-withdrawing nature of the pyrimidine ring, coupled with the specific electronic effects of the chloro and methoxy substituents, dictates its reactivity profile. This guide will delve into the stability of this compound under both acidic and basic conditions, providing you with the knowledge to anticipate and mitigate potential side reactions and degradation.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is structured to address common questions and experimental challenges. We will explore the stability of this compound under both acidic and basic conditions, offering explanations grounded in chemical principles and providing actionable troubleshooting advice.

Part 1: Stability and Reactions under Acidic Conditions

Under acidic conditions, the pyrimidine ring can be protonated, which can influence the reactivity of its substituents. The primary concern under these conditions is the potential for hydrolysis of the methoxy group.

Question 1: I am running a reaction with this compound in the presence of a strong acid and observing the formation of a more polar byproduct. What is likely happening?

Answer: Under strong acidic conditions, you are likely observing the hydrolysis of the 2-methoxy group to a 2-hydroxy group, forming 4-chloro-2-hydroxypyrimidine. The reaction proceeds via protonation of the methoxy oxygen, making it a better leaving group (methanol). Subsequent nucleophilic attack by water completes the hydrolysis. This is a known reaction pathway for similar alkoxy-substituted pyrimidines. For instance, 4-chloro-6-methoxypyrimidine is known to be hydrolyzed to 4-chloro-6-hydroxypyrimidine using aqueous hydrochloric acid.

It is also possible, though generally less favorable under these conditions, that the chloro group is hydrolyzed. However, acid-catalyzed cleavage of ether linkages on electron-rich aromatic systems is a common transformation.

Troubleshooting Workflow for Acidic Conditions:

Caption: Troubleshooting workflow for side reactions under acidic conditions.

Question 2: Can I use acidic conditions to promote a nucleophilic substitution at the 4-position without affecting the 2-methoxy group?

Answer: Yes, this is often achievable, but it requires careful control of the reaction conditions. Acid catalysis can be beneficial for activating the pyrimidine ring towards nucleophilic attack, particularly with weakly basic nucleophiles like anilines. The key is to use a catalytic amount of acid rather than stoichiometric or excess amounts. This can enhance the rate of the desired substitution while minimizing the competing hydrolysis of the methoxy group.

However, be aware that excessive acid can protonate your nucleophile, rendering it non-nucleophilic and thereby slowing down or inhibiting the desired reaction. This can inadvertently make the hydrolysis of the methoxy group a more prominent side reaction.

Part 2: Stability and Reactions under Basic Conditions

In the presence of bases, this compound is susceptible to nucleophilic attack, primarily at the 4-position, leading to the displacement of the chloride ion.

Question 3: I am attempting a reaction with a nucleophile under basic conditions and my starting material is being consumed, but I am not getting my desired product. Instead, I see a new, more polar spot on my TLC. What could this be?

Answer: The most probable side product under these conditions is 4-hydroxy-2-methoxypyrimidine. This is the result of hydrolysis of the 4-chloro group, where hydroxide ions (or water in the presence of a base) act as a nucleophile, displacing the chloride. The chloro group at the C-4 position of the pyrimidine ring is significantly more labile to nucleophilic substitution than the methoxy group at the C-2 position. This is a well-established reactivity pattern for 2,4-substituted pyrimidines.

Degradation Pathway under Basic Conditions:

G cluster_main Basic Hydrolysis of this compound Start This compound Intermediate Meisenheimer-like Intermediate Start->Intermediate + OH⁻ (Nucleophilic Attack at C4) Product 4-Hydroxy-2-methoxypyrimidine Intermediate->Product - Cl⁻ (Loss of Leaving Group)

Caption: Proposed mechanism for the basic hydrolysis of this compound.

Question 4: How can I minimize the hydrolysis of the 4-chloro group when performing a nucleophilic substitution with another nucleophile?

Answer: Minimizing hydrolysis requires careful consideration of your reaction setup and reagents. Here are several strategies:

  • Anhydrous Conditions: Ensure your solvent and reagents are thoroughly dried. The presence of water will lead to the formation of the hydroxide nucleophile in the presence of a base, directly competing with your desired nucleophile.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU), instead of hydroxide-containing bases like NaOH or KOH. These bases can facilitate the reaction by acting as a proton scavenger without competing as a nucleophile.

  • Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures will accelerate the rate of hydrolysis.

  • Nucleophile Strength and Concentration: Use a more potent nucleophile than hydroxide if possible. A higher concentration of your desired nucleophile can also outcompete the residual water or hydroxide.

Experimental Protocol: Minimizing Hydrolysis in a Nucleophilic Substitution Reaction

This protocol provides a general framework for substituting the 4-chloro group with an amine nucleophile while minimizing the formation of the hydrolysis byproduct.

Materials:

  • This compound

  • Amine nucleophile

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Non-nucleophilic base (e.g., DIPEA)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware, dried in an oven

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Addition:

    • To the flask, add this compound (1.0 eq).

    • Add the amine nucleophile (1.1 - 1.5 eq).

    • Add anhydrous solvent.

    • Add the non-nucleophilic base (1.5 - 2.0 eq).

  • Reaction:

    • Stir the reaction mixture at room temperature or heat to the minimum temperature required for the reaction to proceed, as determined by TLC monitoring.

    • Monitor the reaction progress by TLC, paying close attention to the formation of a polar byproduct corresponding to the hydrolyzed product.

  • Workup:

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired product from any unreacted starting material and the hydrolysis byproduct.

Summary of Stability

ConditionPrimary Site of Reactivity/DegradationPrimary Degradation ProductKey Considerations
Strongly Acidic (pH < 2) 2-methoxy group4-Chloro-2-hydroxypyrimidineHydrolysis is more likely with strong protic acids and elevated temperatures.
Weakly Acidic to Neutral (pH 3-7) Generally stable-The compound is relatively stable, but prolonged exposure to high temperatures in aqueous media may lead to slow hydrolysis.
Basic (pH > 8) 4-chloro group4-Hydroxy-2-methoxypyrimidineThe rate of hydrolysis increases with increasing pH and temperature. The chloro group is significantly more labile than the methoxy group under basic conditions.

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chloro-2-methoxypyrimidine and 2,4-Dichloropyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, pyrimidine scaffolds are indispensable building blocks for a vast array of biologically active molecules. Their prevalence in FDA-approved drugs underscores the importance of understanding the reactivity of substituted pyrimidines to enable efficient and selective molecular design. This guide provides an in-depth comparison of the reactivity of two key pyrimidine intermediates: 4-Chloro-2-methoxypyrimidine and 2,4-dichloropyrimidine, with a focus on nucleophilic aromatic substitution (SNAr) reactions. By examining the electronic and steric factors that govern their reactivity, this document aims to provide a rational framework for synthetic strategy and drug discovery efforts.

The Pyrimidine Core: An Electrophilic Heterocycle

The pyrimidine ring, with its two nitrogen atoms, is an electron-deficient heterocycle, making it inherently susceptible to nucleophilic attack. The positions on the ring exhibit varying degrees of electrophilicity, largely dictated by the electron-withdrawing inductive effect of the nitrogen atoms. This effect is most pronounced at the C2, C4, and C6 positions, rendering them the primary sites for nucleophilic substitution.

Reactivity Comparison: Electronic Effects at the Forefront

The reactivity of substituted pyrimidines in SNAr reactions is profoundly influenced by the electronic nature of the substituents. A fundamental comparison of this compound and 2,4-dichloropyrimidine reveals a significant difference in their reactivity profiles, primarily due to the distinct electronic properties of the methoxy and chloro groups at the C2 position.

2,4-Dichloropyrimidine: A Highly Activated System

In 2,4-dichloropyrimidine, both chlorine atoms are strongly electron-withdrawing groups, further enhancing the electrophilicity of the pyrimidine ring. This dual activation makes 2,4-dichloropyrimidine a highly reactive substrate for nucleophilic substitution.

Key Reactivity Features of 2,4-Dichloropyrimidine:

  • High Reactivity: The presence of two electron-withdrawing chloro substituents significantly activates the pyrimidine ring towards nucleophilic attack.

  • Regioselectivity: Nucleophilic substitution on 2,4-dichloropyrimidine generally occurs preferentially at the C4 position.[1][2][3][4] This selectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the C4 position, which is para to one of the ring nitrogens.[5][6] The negative charge in the intermediate can be effectively delocalized onto this nitrogen atom.

  • Stepwise Substitution: The differential reactivity of the C4 and C2 positions allows for selective, stepwise functionalization. After substitution at the more reactive C4 position, the newly introduced group can modulate the reactivity of the remaining chlorine at the C2 position, enabling the synthesis of diverse 2,4-disubstituted pyrimidines.[3]

This compound: A Modulated Reactivity Profile

In contrast to the dual activation of 2,4-dichloropyrimidine, this compound presents a more nuanced reactivity profile. The methoxy group at the C2 position is an electron-donating group through resonance, which counteracts the electron-withdrawing inductive effect of the pyrimidine ring nitrogens. This electron donation deactivates the ring towards nucleophilic attack compared to a chloro substituent at the same position.

Key Reactivity Features of this compound:

  • Moderate Reactivity: The electron-donating nature of the methoxy group at C2 reduces the overall electrophilicity of the pyrimidine ring, making it less reactive than 2,4-dichloropyrimidine.

  • Primary Site of Substitution: The remaining chlorine atom at the C4 position is the primary site for nucleophilic substitution, as it is still activated by the ring nitrogens.

  • Strategic Utility: The modulated reactivity of this compound can be advantageous in syntheses where a less reactive substrate is desired to avoid side reactions or to achieve greater selectivity in the presence of other functional groups.

Quantitative Reactivity Comparison: A Data-Driven Perspective

While direct kinetic comparisons under identical conditions are not extensively reported in the literature, a semi-quantitative understanding of the relative reactivity can be gleaned from typical reaction conditions and yields reported in synthetic protocols.

Feature2,4-DichloropyrimidineThis compound
Overall Reactivity HighModerate
Primary Site of Nucleophilic Attack C4C4
Activating/Deactivating Group at C2 Chloro (Activating)Methoxy (Deactivating)
Typical Reaction Conditions for Amination Often proceeds at room temperature or with mild heating.May require more forcing conditions (higher temperatures, longer reaction times).

Experimental Protocols: Representative Methodologies

The following protocols provide examples of typical nucleophilic aromatic substitution reactions for both compounds, illustrating the practical implications of their differing reactivities.

Protocol 1: Synthesis of 2-Amino-4-chloropyrimidine from 2,4-Dichloropyrimidine

This protocol exemplifies the selective substitution at the C4 position of 2,4-dichloropyrimidine.

Methodology:

  • Dissolve 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add an amine (1.0-1.2 eq) to the solution.

  • The reaction can often proceed at room temperature or with gentle heating (e.g., 50-80 °C) for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the product can be isolated by precipitation or extraction.

Expected Outcome:

This reaction typically affords the C4-substituted product, 2-amino-4-chloropyrimidine, in good to excellent yields, demonstrating the high reactivity and selectivity of the C4 position.

Protocol 2: Synthesis of 4-Amino-2-methoxypyrimidine from this compound

This protocol illustrates a typical amination of this compound.

Methodology:

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add the desired amine (1.2-1.5 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Heat the reaction mixture to a higher temperature (e.g., 100-120 °C) for an extended period (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, the product is typically isolated by aqueous workup and extraction.

Expected Outcome:

The reaction yields 4-amino-2-methoxypyrimidine. The more forcing reaction conditions required compared to the amination of 2,4-dichloropyrimidine highlight the lower reactivity of the methoxy-substituted pyrimidine.

Visualizing the Reactivity Landscape

The following diagrams illustrate the key concepts discussed in this guide.

Reactivity_Comparison cluster_0 2,4-Dichloropyrimidine cluster_1 This compound 2,4-DCP 2,4-Dichloropyrimidine High_Reactivity High Reactivity (Two -Cl groups) 2,4-DCP->High_Reactivity Electronic Effect C4_Attack Preferential C4 Attack High_Reactivity->C4_Attack Leads to Stepwise_Func Stepwise Functionalization C4_Attack->Stepwise_Func Enables 4C2M This compound Mod_Reactivity Moderate Reactivity (-OCH3 is e- donating) 4C2M->Mod_Reactivity Electronic Effect C4_Subst C4 Substitution Mod_Reactivity->C4_Subst Favors SNAr_Mechanism Start Substituted Pyrimidine + Nucleophile TS1 Transition State 1 (Rate-determining step) Start->TS1 Attack of Nu- Intermediate Meisenheimer Intermediate (Anionic σ-complex) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Loss of Leaving Group Product Substituted Product + Leaving Group TS2->Product

References

A Comparative Guide: Suzuki vs. Stille Coupling for the Functionalization of 4-Chloro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

The functionalization of heteroaromatic scaffolds is a cornerstone of modern drug discovery and materials science. Among these, the pyrimidine core is a privileged structure, appearing in numerous FDA-approved drugs.[1] 4-Chloro-2-methoxypyrimidine serves as a versatile and valuable building block, where the C4-chloro substituent provides a reactive handle for carbon-carbon bond formation. Palladium-catalyzed cross-coupling reactions are the preeminent tools for this purpose, with the Suzuki-Miyaura and Stille couplings being two of the most powerful and widely adopted methods.[2][3][4]

This guide offers an in-depth, objective comparison of the Suzuki and Stille reactions for the specific application of coupling with this compound. We will dissect the mechanistic underpinnings, compare performance based on key practical parameters, and provide field-proven experimental protocols to guide researchers in selecting the optimal methodology for their synthetic challenges.

Mechanistic Overview: The Catalytic Core

Both Suzuki and Stille couplings are driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] The catalytic cycle for both reactions can be distilled into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex. This step is often rate-limiting, particularly for less reactive aryl chlorides.[7][10] The electron-deficient nature of the pyrimidine ring generally facilitates this step compared to electron-rich aryl chlorides.[1]

  • Transmetalation: The organic group from the organometallic reagent (boron for Suzuki, tin for Stille) is transferred to the palladium center, displacing the halide.[7][11] This is the key differentiating step. For Suzuki coupling, this process requires activation of the organoboron species by a base.[12][13] In contrast, Stille transmetalation can often proceed under neutral conditions.[3]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][8][9]

Suzuki_Cycle cluster_0 Suzuki Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition transmetal_complex R¹-Pd(II)L₂-R² pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product R¹-R² transmetal_complex->product substrate R¹-X (this compound) boronic R²-B(OR)₂ + Base borate_complex [R²-B(OR)₂(OH)]⁻ boronic->borate_complex borate_complex->pd_complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Cycle cluster_1 Stille Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition transmetal_complex R¹-Pd(II)L₂-R² pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product R¹-R² transmetal_complex->product substrate R¹-X (this compound) stannane R²-SnR₃ stannane->pd_complex

Caption: The catalytic cycle of the Stille coupling.

Performance Comparison: At a Glance

The choice between Suzuki and Stille coupling hinges on a trade-off between practical considerations like toxicity, reagent availability, and reaction conditions. The following table provides a direct comparison.

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Boronic acids or estersOrganostannanes (organotin compounds)
Toxicity & Environmental Impact Generally low toxicity. Boron byproducts are considered environmentally benign.[3][14]High toxicity of organotin reagents and byproducts, requiring careful handling and stringent purification.[10][11][15]
Reagent Stability Variable. Boronic acids can be prone to protodeboronation, especially electron-deficient heteroaryl boronic acids.[3][16]Generally stable to air and moisture, with a long shelf-life.[3][9][17]
Byproducts & Purification Boron-based byproducts are often water-soluble and typically removed with a simple aqueous wash.[3][14]Tin-based byproducts (e.g., Bu₃SnCl) are often difficult to separate from the product, requiring special workup procedures (e.g., KF wash) or extensive chromatography.[3][9]
Functional Group Tolerance Broad, but can be compromised by the required basic conditions, which may not be suitable for base-sensitive substrates.[10]Excellent and exceptionally broad, as the reaction often proceeds under neutral conditions.[3][9][17][18]
Reaction Conditions Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the boronic acid for transmetalation.[6][13]Often proceeds under neutral or mild conditions. Additives like CuI or LiCl may be used to accelerate transmetalation.[3][9][19]
Challenges with Pyrimidines The pyrimidine nitrogen atoms can coordinate to the palladium catalyst, potentially causing inhibition (an effect analogous to the "2-pyridyl problem").[20]Generally less susceptible to catalyst inhibition by the substrate.

Deep Dive: Suzuki Coupling Protocol for this compound

Expertise & Experience: The Suzuki coupling is often the first choice for functionalizing chloro-pyrimidines due to its operational simplicity and favorable safety profile.[14] While aryl chlorides are generally less reactive than bromides or iodides, the electron-deficient nature of the pyrimidine ring activates the C-Cl bond towards oxidative addition.[1] The critical parameter for success is the choice of ligand. Standard PPh₃ can be ineffective. Sterically hindered, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are essential.[20][21] These ligands accelerate both the oxidative addition and the subsequent reductive elimination, while their bulk can help prevent catalyst deactivation.[20] A robust inorganic base (e.g., K₃PO₄ or Cs₂CO₃) and a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or DME with water, are standard.[22]

Self-Validating Experimental Protocol: Suzuki Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • Reaction Setup (Trustworthiness): To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid, and the base. This order prevents premature degradation of sensitive components.

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor and the ligand in a small amount of the reaction solvent. Add this catalyst solution to the main reaction flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times. This step is critical as O₂ can oxidize and deactivate both the Pd(0) catalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed. This ensures the reaction is not stopped prematurely or heated unnecessarily, which could lead to side products.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous wash effectively removes the inorganic base and boron byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure product.

Deep Dive: Stille Coupling Protocol for this compound

Expertise & Experience: The Stille coupling is an exceptionally reliable and robust alternative, particularly when the Suzuki reaction fails or is low-yielding.[23] Its primary advantage lies in its remarkable functional group tolerance, stemming from the stability of organostannanes and the typically neutral reaction conditions.[9][17][18] This makes it invaluable when coupling partners bear base-sensitive functionalities. Furthermore, issues like protodeboronation that plague unstable heteroaryl boronic acids are nonexistent with their corresponding organostannane counterparts, many of which are bench-stable and commercially available.[16] The major, non-trivial drawbacks are the toxicity of organotin compounds and the challenge of removing tin-containing byproducts.[11][15][24] A dedicated workup step, typically an aqueous potassium fluoride (KF) wash, is mandatory to precipitate tin salts, facilitating their removal.[25]

Self-Validating Experimental Protocol: Stille Coupling

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃, 1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Optional Additive (e.g., CuI, 10 mol%)

  • Anhydrous, degassed solvent (e.g., DMF, Dioxane, or Toluene)

Procedure:

  • Reaction Setup (Trustworthiness & Safety): Perform all manipulations in a well-ventilated fume hood. To a dry Schlenk flask with a stir bar, add this compound and the palladium catalyst.

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with Argon three times.

  • Solvent and Reagent Addition: Add the degassed solvent, followed by the liquid organostannane reagent via syringe.

  • Reaction: Heat the mixture to 80-110 °C. The reaction is typically run under anhydrous conditions.

  • Monitoring: Track the disappearance of the starting material by TLC or LC-MS.

  • Work-up (Critical for Purity): Cool the reaction to room temperature. Dilute with ethyl acetate or diethyl ether. Transfer the solution to a separatory funnel and wash thoroughly with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for at least 30 minutes. This step is crucial as fluoride ions react with the tin byproduct (e.g., Bu₃SnCl) to form insoluble and easily filterable tin-fluoride species.[25]

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the precipitated tin salts. Wash the pad with additional solvent.

  • Purification: Wash the filtrate with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product should be further purified by column chromatography to ensure complete removal of any residual tin impurities.

Visualization of Experimental Workflow

Workflow_Comparison cluster_suzuki Suzuki Workflow cluster_stille Stille Workflow S_Setup 1. Add Halide, Boronic Acid, Base S_Cat 2. Add Pd Catalyst/Ligand S_Setup->S_Cat S_Inert 3. Inert Atmosphere S_Cat->S_Inert S_Solv 4. Add Degassed Solvents (org/H₂O) S_Inert->S_Solv S_React 5. Heat (80-100°C) S_Solv->S_React S_Workup 6. Aqueous Workup (H₂O/Brine) S_React->S_Workup S_Purify 7. Column Chromatography S_Workup->S_Purify T_Setup 1. Add Halide, Pd Catalyst T_Inert 2. Inert Atmosphere T_Setup->T_Inert T_Solv 3. Add Degassed Solvent, Stannane T_Inert->T_Solv T_React 4. Heat (80-110°C) T_Solv->T_React T_Workup 5. KF Wash & Filtration T_React->T_Workup T_Purify 6. Column Chromatography T_Workup->T_Purify

Caption: A generalized workflow comparison for Suzuki and Stille couplings.

Conclusion and Recommendation

For the functionalization of this compound, the Suzuki-Miyaura coupling is recommended as the primary method of choice. Its advantages include the low toxicity of reagents, the vast commercial availability of diverse boronic acids, and a straightforward purification process that is highly amenable to drug discovery workflows.[2][14][26]

However, the Stille coupling remains an indispensable and powerful alternative. It should be employed when:

  • The desired coupling partner contains a base-sensitive functional group.

  • The corresponding boronic acid is unstable and prone to decomposition (protodeboronation), a known issue for certain heteroaryl boronic acids.[16]

  • The Suzuki reaction provides consistently low yields despite extensive optimization.

The primary barriers to the Stille reaction are the toxicity of the organotin reagents and the critical need for meticulous purification to remove tin residues.[3] When executed with proper safety precautions and a validated workup protocol, it offers a broad scope and high reliability that can solve problems where other methods fail. Ultimately, the optimal choice will depend on the specific molecular target, the stability of the coupling partners, and the scale of the synthesis.

References

A Senior Application Scientist's Guide to Phosphine Ligand Efficacy in the Cross-Coupling of 4-Chloro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the 2,4-disubstituted pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of biologically active compounds. The efficient synthesis of analogues via C-C and C-N bond formation is therefore of paramount importance. The palladium-catalyzed cross-coupling of 4-chloro-2-methoxypyrimidine presents a common yet significant challenge: the activation of a relatively inert C(sp²)-Cl bond on an electron-deficient heterocyclic core.

The success of this transformation hinges almost entirely on the selection of the phosphine ligand. The ligand is not a mere spectator; it is the engine's control unit, directly influencing the catalyst's stability, activity, and selectivity.[1] This guide provides a comparative analysis of phosphine ligand classes, grounded in mechanistic principles and experimental evidence, to empower chemists to make rational, effective choices for coupling reactions involving this critical substrate.

The Catalytic Cycle: Where the Ligand Dictates Success

To understand why one ligand outperforms another, we must first visualize the key steps in the catalytic cycle, illustrated here for a Suzuki-Miyaura coupling. The steric and electronic properties of the phosphine ligand (L) critically influence every stage of this process.[2][3] Bulky, electron-rich ligands are known to accelerate the rate-limiting oxidative addition step and facilitate the final reductive elimination.[4][5]

Suzuki_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L Active Catalyst OA_Complex Ar-Pd(II)(L)-X Oxidative Adduct Pd0->OA_Complex Oxidative Addition (Ar-X) RE_Step Final bond formation. Often accelerated by steric bulk. Trans_Complex Ar-Pd(II)(L)-R Di-organo Complex OA_Complex->Trans_Complex Transmetalation (R-B(OR)₂) OA_Step Crucial for C-Cl activation. Favored by electron-rich, bulky ligands. Trans_Complex->Pd0 Reductive Elimination Product_Complex Ar-R Coupled Product Trans_Complex->Product_Complex

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Comparative Efficacy of Phosphine Ligand Classes

The choice of ligand is dictated by the need to overcome the high activation barrier of C-Cl bond cleavage. While simple phosphines may suffice for more reactive aryl bromides or iodides, chloropyrimidines demand more sophisticated solutions.[2] The performance of various ligand classes is summarized below.

Ligand ClassRepresentative Ligand(s)Key FeaturesPerformance with Chloro-heterocyclesMechanistic Rationale
Monodentate Triarylphosphines PPh₃, P(o-tol)₃Sterically small, moderately electron-donating.Generally poor to moderate yields. Requires high temperatures and catalyst loadings.Insufficient electron density on the Pd center to facilitate oxidative addition of the C-Cl bond. Can lead to catalyst decomposition.[6]
Monodentate Trialkylphosphines P(t-Bu)₃, PCy₃Very electron-rich and sterically bulky.Good to excellent yields. Highly effective for unactivated aryl chlorides.[7]The combination of strong σ-donation and large cone angle promotes the formation of a highly reactive, monoligated Pd(0) species, which readily undergoes oxidative addition.[6]
Dialkylbiaryl Phosphines (Buchwald Ligands) XPhos, SPhos, RuPhosHighly bulky and electron-rich; biaryl backbone provides stability.Excellent, often state-of-the-art performance. Broad substrate scope, lower catalyst loadings, and milder conditions.[2][4]These ligands create a sterically demanding and electron-rich coordination sphere that stabilizes the active L₁Pd(0) species, dramatically enhances the rate of oxidative addition, and promotes reductive elimination.[2][5]
Chelating Diphosphines dppf, XantphosBidentate, defined bite angle.Variable. Can be effective but sometimes show lower activity than bulky monodentate ligands for challenging substrates.[8]The rigid backbone can prevent the formation of highly reactive three-coordinate intermediates, which are often crucial for difficult couplings.[8] However, they can prevent catalyst deactivation in some cases.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a reliable method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid using a high-performance dialkylbiaryl phosphine ligand (e.g., SPhos). Adherence to inert atmosphere techniques is critical for reproducibility.[9]

Reagents & Equipment:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv), finely ground

  • Anhydrous 1,4-Dioxane or Toluene

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

  • Standard workup and purification equipment (Silica gel chromatography)

Step-by-Step Procedure:

Experimental_Workflow cluster_setup Setup cluster_reaction Reaction cluster_workup Isolation A 1. Reagent Prep B 2. Assemble Reaction A->B Weigh solids into flask: Substrate, boronic acid, base, Pd₂(dba)₃, SPhos C 3. Inert Atmosphere B->C Seal flask, then evacuate and backfill with Ar/N₂ (3x) D 4. Add Solvent & Degas C->D Add anhydrous solvent via syringe E 5. Heat & Stir D->E Place in preheated oil bath (e.g., 80-100 °C) F 6. Reaction Quench E->F Cool to RT, add water or sat. NH₄Cl solution G 7. Aqueous Workup F->G Dilute with EtOAc, separate layers, extract aqueous phase H 8. Purification G->H Dry organic layer (Na₂SO₄), concentrate, and purify via flash chromatography I 9. Characterization H->I Confirm structure and purity (NMR, LC-MS)

Caption: Standard workflow for Pd-catalyzed cross-coupling.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos ligand to the flask.

  • Inerting: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous solvent via syringe. The reaction mixture should be stirred for a few minutes at room temperature.

  • Heating: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and quench by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Senior Scientist's Insights: Ligand Selection & Troubleshooting

  • For Simple, Unhindered Partners: While tempting to start with cheaper ligands, the C-Cl bond of the pyrimidine is challenging enough that a bulky, electron-rich ligand like P(t-Bu)₃ or a first-generation Buchwald ligand is a more reliable starting point than PPh₃.

  • For Sterically Hindered Partners: When coupling a bulky arylboronic acid, a ligand from the Buchwald family is almost always necessary. XPhos and SPhos are excellent general choices, providing the steric bulk needed to promote the final reductive elimination step, which can be slow for hindered products.[2]

  • For C-N Coupling (Buchwald-Hartwig Amination): The same principles apply. The electron-deficient nature of the pyrimidine ring presents unique challenges.[10] Ligands such as RuPhos or BrettPhos are specifically designed for challenging C-N couplings and are highly recommended.[10][11]

  • Troubleshooting Low Yields: If a reaction with a ligand like SPhos is providing low yields, consider the following:

    • Base Incompatibility: Ensure the base is strong enough (K₃PO₄, Cs₂CO₃) and completely dry. Weaker bases like K₂CO₃ may be insufficient.[2]

    • Catalyst Decomposition: Darkening of the reaction to palladium black is a sign of catalyst death. This can be caused by oxygen contamination or excessive temperature. A more robust ligand or pre-catalyst might be required.

    • Solvent Choice: Aprotic polar solvents like dioxane, toluene, or CPME are generally preferred. Ensure they are anhydrous.

Conclusion

The effective cross-coupling of this compound is not a matter of chance, but of rational catalyst design, with the phosphine ligand as the central element. While simple triarylphosphines are inadequate for this task, modern bulky and electron-rich monodentate ligands, particularly the dialkylbiaryl phosphines developed by Buchwald and others, have rendered these challenging couplings routine.[4] By understanding the mechanistic roles these ligands play, researchers can confidently select the optimal system, accelerating the synthesis of novel pyrimidine derivatives for drug discovery and development.

References

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 4-Chloro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Validation

In the realm of synthetic chemistry, particularly within pharmaceutical and materials science, the aphorism "you are what you make" holds profound significance. The synthesis of a target molecule is merely the first step; rigorous confirmation of its chemical structure is paramount. An unverified or misidentified compound can invalidate subsequent biological or material data, leading to wasted resources and potentially hazardous outcomes. 4-Chloro-2-methoxypyrimidine is a key heterocyclic building block, valued for its utility in constructing more complex, biologically active molecules. Its precise structure dictates its reactivity and suitability as a precursor.

This guide provides an in-depth, experience-driven comparison of the primary analytical techniques for validating the structure of synthesized this compound. We will focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the cornerstone of structural elucidation, supplemented by orthogonal techniques like Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy. Our approach emphasizes not just the "how" but the "why," grounding every experimental choice in solid scientific reasoning to create a self-validating analytical workflow.

A Plausible Synthetic Route: Context for Analysis

To appreciate the nuances of validation, we must first consider the compound's origin. A common method for synthesizing chloro-substituted pyrimidines involves the chlorination of the corresponding hydroxypyrimidine. For this compound, a plausible route is the treatment of 2-methoxy-4-hydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃).

This context is crucial as it informs the potential impurities we might encounter. Unreacted starting material, over-chlorinated byproducts, or residual solvents from workup could all be present in the crude product, and our analytical methods must be capable of distinguishing these from the target molecule.

The Gold Standard: Multinuclear NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C NMR are indispensable.

Workflow for NMR-Based Structural Validation

The following diagram outlines the logical flow of the NMR validation process, from sample preparation to final confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Interpretation Prep Dissolve ~10-20 mg of purified product in ~0.6 mL of deuterated solvent (e.g., CDCl3) Ref Add internal standard (e.g., TMS) if not using solvent lock Prep->Ref Optional Acquire_H1 Acquire ¹H NMR Spectrum Ref->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Spectrum Interpret_H1 Analyze ¹H: Chemical Shift, Integration, Splitting Acquire_H1->Interpret_H1 Interpret_C13 Analyze ¹³C: Number of signals, Chemical Shift Acquire_C13->Interpret_C13 Correlate Correlate ¹H and ¹³C data with proposed structure Interpret_H1->Correlate Interpret_C13->Correlate Confirmation Structure Confirmed Correlate->Confirmation

Caption: Workflow for NMR-based structural validation of synthesized compounds.

¹H NMR Analysis: Probing the Proton Environment

The ¹H NMR spectrum provides a quantitative map of the hydrogen atoms in the molecule. For this compound (C₅H₅ClN₂O), we expect three distinct signals.

Expected ¹H NMR Spectrum (in CDCl₃):

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-6 ~8.4 Doublet (d) 1H Adjacent to electronegative nitrogen and chlorine atoms, resulting in significant deshielding. Split by H-5.
H-5 ~6.8 Doublet (d) 1H Less deshielded than H-6. Split by H-6.

| -OCH₃ | ~4.1 | Singlet (s) | 3H | Typical chemical shift for a methoxy group attached to an aromatic system. No adjacent protons, hence a singlet. |

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 10-20 mg of the purified, dry product and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic compounds. A comprehensive list of solvent impurity peaks is essential for accurate interpretation.[2][3][4][5]

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. The magnetic field is then "shimmed" to optimize its homogeneity, ensuring sharp, well-resolved peaks.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. For a simple molecule like this, 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio.

  • Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased, baseline corrected, and referenced. Typically, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is used as a secondary reference.[4]

  • Interpretation: Analyze the chemical shifts, integration (relative number of protons), and splitting patterns (spin-spin coupling) to assign each signal to the corresponding protons in the proposed structure.

¹³C NMR Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature. For this compound, which has a plane of symmetry, we expect to see 5 distinct carbon signals.

Expected ¹³C NMR Spectrum (in CDCl₃):

Signal Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-2 ~172 Attached to two electronegative atoms (N and O), resulting in a highly deshielded signal.
C-4 ~163 Attached to electronegative N and Cl atoms.
C-6 ~159 Aromatic carbon adjacent to a nitrogen atom.
C-5 ~110 The most shielded of the ring carbons.
-OCH₃ ~56 Typical chemical shift for a methoxy carbon.

Note: These are predicted values based on typical ranges for similar heterocyclic systems. Actual values may vary slightly.[6]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a simpler spectrum where each unique carbon appears as a singlet. Due to the low natural abundance of the ¹³C isotope, more scans (hundreds to thousands) are required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Processing and Interpretation: Process the data similarly to the ¹H spectrum. The solvent signal (e.g., the triplet for CDCl₃ at ~77.2 ppm) is used for referencing.[4] Confirm that the number of observed signals (5) matches the number of expected unique carbons.

Comparative Validation: Building a Comprehensive Case

While NMR is exceptionally informative, relying on a single technique is not best practice. Orthogonal methods that probe different molecular properties provide a more robust and trustworthy validation.[7][8]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight and, through isotopic patterns, can confirm the elemental composition.[1][9]

Expected Mass Spectrum Data:

  • Molecular Ion ([M]⁺): A peak at m/z 144, corresponding to the molecular weight of C₅H₅³⁵ClN₂O.

  • Isotope Peak ([M+2]⁺): A peak at m/z 146. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the ratio of the [M]⁺ to [M+2]⁺ peaks should be approximately 3:1. This isotopic signature is a definitive confirmation of the presence of one chlorine atom.[10]

  • Fragmentation: Fragmentation patterns can offer further structural clues. Studies on halogenated pyrimidines show that fragmentation can be complex, but common losses may include radicals like ·CH₃, ·Cl, or neutral molecules like HCN.[11][12][13]

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the compound from any volatile impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically using Electron Impact, EI), where it is ionized and fragmented.

  • Analysis: The resulting ions are separated by their mass-to-charge (m/z) ratio. Analyze the resulting spectrum for the parent molecular ion and the characteristic 3:1 chlorine isotope pattern.

FTIR Spectroscopy: A Functional Group Fingerprint

Infrared spectroscopy is a rapid and simple method for identifying the presence of key functional groups.[1] While it doesn't provide the detailed connectivity of NMR, it serves as an excellent complementary check.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group Confirmed
~3050-3150 C-H stretch Aromatic C-H
~2850-2950 C-H stretch Methoxy (-OCH₃) C-H
~1570-1620 C=N stretch Pyrimidine ring
~1550-1600 C=C stretch Aromatic ring breathing
~1250-1300 C-O stretch Aryl ether
~700-800 C-Cl stretch Carbon-chlorine bond

Note: These are characteristic ranges for pyrimidine derivatives.[14][15][16]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Data Acquisition: Press the sample against the crystal with a clamp to ensure good contact. Acquire the spectrum.

  • Analysis: Identify the characteristic absorption bands and confirm they are consistent with the functional groups present in this compound.

Integrated Strategy for Unambiguous Validation

No single technique tells the whole story. The true power of analytical chemistry lies in the synergistic use of multiple, orthogonal methods.

Integrated_Validation Confirmed_Structure Unambiguous Structure of This compound NMR NMR Spectroscopy (¹H & ¹³C) NMR_Info • Atom Connectivity (C-H framework) • Number of unique H & C environments • Relative proton count NMR->NMR_Info MS Mass Spectrometry (GC-MS) MS_Info • Molecular Weight (144 g/mol) • Elemental Composition (presence of one Cl) • Purity assessment (via GC) MS->MS_Info FTIR FTIR Spectroscopy FTIR_Info • Functional Group Confirmation  (C=N, C=C, C-O, C-Cl) • Absence of starting material (-OH) FTIR->FTIR_Info NMR_Info->Confirmed_Structure Provides core structure MS_Info->Confirmed_Structure Confirms mass & formula FTIR_Info->Confirmed_Structure Confirms functional groups

Caption: An integrated approach using orthogonal analytical techniques for robust structural validation.

Summary and Comparison of Techniques

The following table summarizes the specific contributions of each technique to the structural validation of this compound.

Analytical TechniquePrimary Information ProvidedKey Confirmation for this compound
¹H NMR Precise proton environment, count, and neighbor relationships (connectivity).Confirms the two distinct ring protons, their adjacency (doublet splitting), and the presence of a 3-proton methoxy group.
¹³C NMR Number and electronic environment of unique carbon atoms.Confirms the 5 unique carbons of the molecular skeleton.
Mass Spectrometry Molecular weight and elemental composition (from isotopes).Confirms the molecular weight (144) and the definitive presence of a single chlorine atom via the ~3:1 [M]⁺/[M+2]⁺ ratio.
FTIR Spectroscopy Presence of specific functional groups.Confirms the pyrimidine ring (C=N, C=C), aryl ether (C-O), and C-Cl bonds, and importantly, the absence of an -OH band from the starting material.

Conclusion

The structural validation of a synthesized molecule like this compound is a non-negotiable standard for scientific rigor. While ¹H and ¹³C NMR spectroscopy serve as the primary tools for elucidating the precise atomic connectivity, they should not be used in isolation. A self-validating system, as described here, integrates the molecular weight and isotopic data from Mass Spectrometry with the functional group fingerprint from FTIR spectroscopy. This multi-faceted approach provides an interlocking web of evidence that transforms a proposed structure into a confirmed reality, ensuring the integrity of all subsequent research and development efforts.

References

A Comparative Guide to the Biological Activity of Compounds Derived from 4-Chloro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of novel therapeutic agents. Its inherent ability to mimic the purine bases of DNA and RNA, coupled with its synthetic versatility, has led to a plethora of bioactive molecules. Among the various pyrimidine precursors, 4-Chloro-2-methoxypyrimidine serves as a particularly valuable starting material for the synthesis of a diverse array of compounds with significant biological activities, primarily in the realms of oncology and virology. This guide provides an in-depth comparison of the biological activities of compounds derived from this versatile precursor, supported by experimental data and protocols, to aid researchers in the design and development of next-generation therapeutics.

The Versatility of the this compound Scaffold

This compound offers two reactive sites for nucleophilic substitution: the chloro group at the C4 position and, following demethylation, the methoxy group at the C2 position. This allows for the sequential introduction of various functionalities, leading to the creation of extensive libraries of 2,4-disubstituted pyrimidine derivatives. This synthetic tractability has been exploited to generate potent inhibitors of key biological targets.

Anticancer Activity: Targeting Key Kinases

A significant portion of research on this compound derivatives has focused on their potential as anticancer agents, particularly as kinase inhibitors. Dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[1][2][3] Its aberrant activation is a key driver in several cancers, including non-small-cell lung cancer (NSCLC) and breast cancer.[4][5] Pyrimidine-based inhibitors have shown considerable success in targeting EGFR.[6][7][8]

Derivatives synthesized from chlorinated pyrimidines often act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking downstream signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[4][9]

Workflow for Synthesizing and Evaluating EGFR Inhibitors:

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound step1 Nucleophilic substitution at C4 with aniline derivative start->step1 step2 Demethylation and substitution at C2 step1->step2 product 2,4-Disubstituted Pyrimidine Library step2->product kinase_assay In vitro Kinase Assay (EGFR) product->kinase_assay cell_assay Cell-based Proliferation Assay (e.g., MTT) product->cell_assay ic50 Determine IC50 values kinase_assay->ic50 cell_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: A generalized workflow for the synthesis and evaluation of 2,4-disubstituted pyrimidine derivatives as EGFR inhibitors.

Comparative Anticancer Activity of Pyrimidine Derivatives:

Compound ClassTarget KinaseCancer Cell LineIC50 (µM)Reference
2,4-DiaminopyrimidineAurora A/BHCT-1161.31 ± 0.41[10]
2,4-DiaminopyrimidineAurora A/BA54912.05 ± 0.45[10]
2-Amino-4-chloro-pyrimidine derivativeNot specifiedHCT11689.24 ± 1.36[11]
2-Amino-4-chloro-pyrimidine derivativeNot specifiedMCF789.37 ± 1.17[11]

Note: The IC50 values are indicative and can vary based on experimental conditions.

Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[1][2][9] Their overexpression is frequently observed in various cancers, making them promising therapeutic targets.[3][12] Several 2,4-disubstituted pyrimidine derivatives have been developed as potent Aurora kinase inhibitors.[10][13][14][15] These inhibitors typically bind to the ATP-binding pocket of the kinases, disrupting their function and leading to mitotic arrest and apoptosis in cancer cells.

Aurora Kinase Signaling Pathway and Inhibition:

cluster_pathway Aurora Kinase Pathway AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Cytokinesis Cytokinesis AuroraB->Cytokinesis Proliferation Cell Proliferation Spindle->Proliferation Cytokinesis->Proliferation Inhibitor Pyrimidine Derivative (Aurora Kinase Inhibitor) Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Caption: Simplified representation of the role of Aurora kinases in cell division and their inhibition by pyrimidine derivatives.

Antiviral Activity: A Broad Spectrum of Action

Pyrimidine derivatives have also demonstrated significant potential as antiviral agents, targeting various stages of the viral life cycle.[16][17] Their mechanism of action often involves the inhibition of viral enzymes essential for replication or interference with viral entry into host cells.

Targeting Influenza Virus

Influenza viruses continue to pose a significant global health threat.[18] The viral replication cycle offers several targets for antiviral drugs, including viral entry, replication of the viral genome, and release of new viral particles.[19][20][21][22][23] Some pyrimidine derivatives have shown promising anti-influenza activity, with mechanisms that may include the inhibition of viral neuraminidase or RNA-dependent RNA polymerase.[11]

Influenza Virus Life Cycle and Potential Inhibition Points:

cluster_viral_cycle Influenza Virus Life Cycle Entry 1. Entry (Endocytosis) Uncoating 2. Uncoating Entry->Uncoating Replication 3. Replication & Transcription (in Nucleus) Uncoating->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release (Neuraminidase) Assembly->Release Inhibitor Pyrimidine Derivative Inhibitor->Entry Inhibits Inhibitor->Replication Inhibits Inhibitor->Release Inhibits

Caption: Key stages of the influenza virus life cycle that can be targeted by antiviral pyrimidine derivatives.

Comparative Antiviral Activity of Pyrimidine Thioglycosides against SARS-CoV-2:

CompoundCC50 (µM)IC50 (µM)Selectivity Index (SI)Reference
N-phenyl pyrimidine thiogalactoside (6e)467.918.4725.33[14]
N-p-chlorophenyl pyrimidine thiogalactoside (6f)360.915.4123.40[14]
N-4-methoxyphenyl pyrimidine thiogalactoside (6h)180.230.345.90[14]

CC50: 50% cytotoxic concentration; IC50: 50% inhibitory concentration.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides standardized protocols for key biological assays.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A549, HCT-116, MCF-7)

  • Cell culture medium

  • Test compounds (derivatives of this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Kinase (e.g., EGFR, Aurora A)

  • Kinase-specific substrate

  • ATP

  • Test compounds

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a multi-well plate, add the kinase, the test compound, and the assay buffer. Incubate to allow for compound binding.

  • Initiate the kinase reaction by adding the substrate and ATP. Incubate at the optimal temperature for the kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence, which is proportional to the amount of ADP produced (and thus kinase activity).

  • Plot the kinase activity against the compound concentration to determine the IC50 value.

Protocol 3: Viral Plaque Reduction Assay

This assay is the gold standard for determining the infectivity of lytic viruses and evaluating antiviral compounds.

Materials:

  • Host cell line susceptible to the virus (e.g., MDCK for influenza)

  • Virus stock

  • Cell culture medium

  • Test compounds

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus and incubate with the cell monolayer for 1 hour to allow for adsorption.

  • Remove the virus inoculum and overlay the cells with a semi-solid medium containing various concentrations of the test compound.

  • Incubate for 2-3 days until plaques (zones of cell death) are visible.

  • Fix the cells and stain with crystal violet.

  • Count the number of plaques in each well. The reduction in the number of plaques in the presence of the compound compared to the control is a measure of its antiviral activity.

  • Calculate the EC50 (50% effective concentration) of the compound.

Conclusion and Future Perspectives

The derivatives of this compound represent a rich source of biologically active compounds with significant potential in the development of novel anticancer and antiviral therapies. The ease of synthesis and the ability to introduce diverse functionalities at the C2 and C4 positions of the pyrimidine ring allow for the fine-tuning of their pharmacological properties.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the pyrimidine core to optimize potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular interactions between the compounds and their biological targets.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the therapeutic potential of lead compounds in animal models.

  • Combination Therapies: Investigating the synergistic effects of these pyrimidine derivatives with existing anticancer or antiviral drugs.

By leveraging the synthetic versatility of this compound and employing robust biological evaluation strategies, the scientific community can continue to unlock the therapeutic potential of this privileged scaffold.

References

Introduction: The Strategic Importance of Regioselectivity in Pyrimidine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to C-2 vs. C-4 Reactivity in Substituted Chloropyrimidines for Researchers and Drug Development Professionals

The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and biologically active molecules.[1][2] The functionalization of this heterocycle, particularly through nucleophilic aromatic substitution (SNAr) on chloropyrimidine precursors, is a fundamental strategy for generating molecular diversity. Among the most common and versatile starting materials is 2,4-dichloropyrimidine. A critical challenge and opportunity in its application is controlling the regioselectivity of substitution: will an incoming nucleophile react at the C-2 or C-4 position?

This guide provides a comprehensive analysis of the factors governing this reactivity, blending theoretical principles with practical, field-proven insights. We will explore the electronic and steric underpinnings of the inherent reactivity preferences and detail experimental strategies to control and predict the outcome of these crucial reactions.

Part 1: The Theoretical Framework: Unpacking the Electronic and Steric Drivers of Reactivity

In the absence of other directing groups, nucleophilic aromatic substitution on 2,4-dichloropyrimidines overwhelmingly favors reaction at the C-4 position.[1][3][4] This preference is not arbitrary but is dictated by the fundamental electronic structure of the pyrimidine ring.

Electronic Effects: An Orbital and Resonance Perspective

The primary driver for C-4 selectivity is the electronic stabilization of the reaction intermediate. The SNAr reaction proceeds through a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.

  • Frontier Molecular Orbital (FMO) Theory : According to FMO theory, the reaction is governed by the interaction between the nucleophile's Highest Occupied Molecular Orbital (HOMO) and the electrophile's Lowest Unoccupied Molecular Orbital (LUMO). For 2,4-dichloropyrimidine, quantum mechanical calculations consistently show that the LUMO has a larger coefficient at the C-4 position compared to the C-2 position.[5][6][7] This makes C-4 the more electrophilic and kinetically favored site for nucleophilic attack.

  • Meisenheimer Complex Stability : The stability of the anionic Meisenheimer intermediate is also key. When a nucleophile attacks the C-4 position, the resulting negative charge can be delocalized across the pyrimidine ring and, crucially, onto the N-1 nitrogen atom. Attack at the C-2 position, however, places the negative charge between the two electron-withdrawing nitrogen atoms (N-1 and N-3), which is a less stable arrangement. The greater stabilization of the C-4 intermediate lowers the activation energy for its formation, making it the preferred pathway.[6]

Meisenheimer Complex Stability cluster_c4 Attack at C-4 (Favored) cluster_c2 Attack at C-2 (Disfavored) C4_Start C4_Start C4_TS C4_TS C4_Start->C4_TS + Nu⁻ C4_Prod C4_Prod C4_TS->C4_Prod - Cl⁻ label_c4 Negative charge stabilized by N-1 C2_Start C2_Start C2_TS C2_TS C2_Start->C2_TS + Nu⁻ C2_Prod C2_Prod C2_TS->C2_Prod - Cl⁻ label_c2 Charge less stabilized (between N-1 and N-3)

Caption: SNAr mechanism at C-4 and C-2 positions.

The Influence of Ring Substituents

The intrinsic C-4 preference can be modulated or even completely reversed by other substituents on the pyrimidine ring. This provides a powerful handle for chemists to direct reactivity.

  • Electron-Donating Groups (EDGs) : The presence of a strong EDG (e.g., -NHMe, -OMe) at the C-6 position can reverse the standard selectivity, making the C-2 position more reactive.[5][8][9] These groups alter the electronic distribution of the ring, increasing the LUMO coefficient at C-2 and stabilizing the corresponding Meisenheimer complex.[5]

  • Electron-Withdrawing Groups (EWGs) : Conversely, an EWG (e.g., -CN, -NO₂, -CF₃) at the C-5 position enhances the inherent preference for C-4 substitution.[3][7] These groups further activate the C-4 position towards nucleophilic attack.

  • Steric Hindrance : Steric effects, arising from the physical space occupied by atoms or groups, can also play a decisive role.[10][11][12] A bulky substituent at the C-5 position can physically block the approach of a nucleophile to the C-4 position, thereby favoring attack at the less hindered C-2 position.[5]

Part 2: Experimental Verification and Control

Understanding the theoretical principles is the first step. The second is applying them in a laboratory setting to achieve a desired outcome. This section provides a model experimental protocol to assess reactivity and discusses strategies for controlling regioselectivity.

Model Experiment: Competitive Reaction of 2,4-Dichloropyrimidine with Morpholine

This experiment is designed to quantify the relative reactivity of the C-2 and C-4 positions under standard conditions.

Objective : To determine the product ratio of C-4 vs. C-2 substitution when 2,4-dichloropyrimidine is treated with one equivalent of a secondary amine nucleophile.

Materials :

  • 2,4-Dichloropyrimidine

  • Morpholine

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions

  • TLC plates (silica gel), LC-MS, and NMR spectrometer

Experimental Protocol :

  • Reaction Setup : To a dry, nitrogen-flushed round-bottom flask, add 2,4-dichloropyrimidine (1.0 eq). Dissolve it in anhydrous ACN (approx. 0.2 M concentration).

  • Base Addition : Add Et₃N (1.2 eq) to the solution to act as an acid scavenger.

  • Nucleophile Addition : Cool the mixture to 0 °C in an ice bath. Slowly add a solution of morpholine (1.0 eq) in anhydrous ACN dropwise over 15 minutes. The use of a single equivalent of the nucleophile is critical for establishing the kinetic preference.

  • Reaction Monitoring : Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up : Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis :

    • NMR Spectroscopy : Analyze the crude product mixture by ¹H NMR. The C-4 and C-2 substituted isomers will exhibit distinct sets of doublets in the aromatic region, allowing for integration and determination of the product ratio.[5][8]

    • LC-MS : Use LC-MS to confirm the masses of the two isomeric products and, with appropriate calibration, to determine their relative quantities.

ExperimentalWorkflow start Start setup 1. Reaction Setup (2,4-Dichloropyrimidine in ACN) start->setup base 2. Add Base (Et3N or DIPEA) setup->base cool 3. Cool to 0 °C base->cool add_nuc 4. Add Nucleophile (1.0 eq Morpholine) cool->add_nuc monitor 5. Monitor Reaction (TLC / LC-MS) add_nuc->monitor workup 6. Aqueous Work-up & Extraction monitor->workup analyze 7. Product Analysis (NMR, LC-MS) workup->analyze end End analyze->end

Caption: Workflow for the competitive reactivity experiment.

Strategies for Directing Regioselectivity

Based on the principles discussed, chemists can employ several strategies to favor one isomer over the other.

StrategyTo Favor C-4 SubstitutionTo Favor C-2 SubstitutionSupporting Evidence
Ring Substitution Use a substrate with a C-5 electron-withdrawing group (EWG) like -CN or -CF₃.Use a substrate with a C-6 electron-donating group (EDG) like -OMe or -NHMe.[3][5][7][9]
Nucleophile Choice Use most common nucleophiles (primary/secondary amines, alkoxides, thiols).Use tertiary amines as nucleophiles, particularly with a C-5 EWG on the ring.[3][7][13]
Reaction Conditions Use specific solvent/base systems like nBuOH/DIPEA.[3]Introduce a bulky substituent at C-5 to sterically block the C-4 position.[5]
Catalysis Use standard Palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig).For C-S coupling, use specialized Pd precatalysts with bulky N-heterocyclic carbene (NHC) ligands.[1][14]

This systematic approach allows for the rational design of synthetic routes to access specific pyrimidine isomers.

SelectivityDecisionTree start Desired Product? c4_node C-4 Substituted start->c4_node C-4 c2_node C-2 Substituted start->c2_node C-2 c4_strat Strategies for C-4: - Unsubstituted Pyrimidine - C-5 EWG - Standard Nucleophiles - Pd-Catalysis c4_node->c4_strat c2_strat Strategies for C-2: - C-6 EDG - Tertiary Amine Nucleophile - C-5 Bulky Group - Specialized Catalysts c2_node->c2_strat

Caption: Decision guide for achieving regioselectivity.

Conclusion

The regioselective functionalization of chloropyrimidines is a nuanced yet predictable field governed by a balance of electronic and steric effects. While the C-4 position is inherently more reactive towards nucleophilic attack due to superior electronic stabilization of the reaction intermediate, this preference is not absolute. Researchers can steer the reaction towards the C-2 position through the strategic placement of substituents on the pyrimidine ring, careful selection of the nucleophile, and the use of advanced catalytic systems. A thorough understanding of these principles, validated by systematic experimentation, is essential for professionals in drug discovery and chemical synthesis to efficiently access the desired pyrimidine-based targets.

References

Differentiating Chloro-Methoxypyrimidine Isomers: A Senior Application Scientist's Guide to Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise identification of isomeric molecules is a critical and often challenging task. Positional isomers, while sharing the same molecular formula, can exhibit vastly different biological activities, toxicological profiles, and physicochemical properties. This guide provides an in-depth spectroscopic comparison of 4-Chloro-2-methoxypyrimidine and two of its key isomers: 2-Chloro-4-methoxypyrimidine and 4-Chloro-6-methoxypyrimidine. As a Senior Application Scientist, my goal is to not only present the data but to also illuminate the underlying principles that govern the observed spectroscopic differences, thereby empowering researchers to confidently distinguish between these crucial building blocks.

The Critical Need for Isomer Differentiation

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The specific placement of substituents, such as chloro and methoxy groups, on the pyrimidine ring dictates the molecule's three-dimensional shape, electronic distribution, and potential for intermolecular interactions. Consequently, one isomer might be a potent drug candidate, while another could be inactive or even toxic. Relying solely on a molecular formula (C₅H₅ClN₂O) is insufficient and can lead to costly errors in synthesis and downstream applications. Spectroscopic techniques provide a definitive and non-destructive means of confirming the identity and purity of these isomers.

A Comparative Analysis of Spectroscopic Signatures

The differentiation of this compound and its isomers hinges on a multi-technique spectroscopic approach. Here, we will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to build a comprehensive identification framework.

Physicochemical Properties: A First Point of Comparison

Before delving into spectroscopic data, it's often useful to consider the fundamental physicochemical properties of these isomers. Differences in melting and boiling points, arising from variations in crystal packing and intermolecular forces, can provide initial clues for differentiation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₅H₅ClN₂O144.56Data not readily availableData not readily available
2-Chloro-4-methoxypyrimidineC₅H₅ClN₂O144.5654-57[1]268.75 at 760 mmHg
4-Chloro-6-methoxypyrimidineC₅H₅ClN₂O144.5634.5-35.080 at 18 mmHg

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shifts (δ) of protons (¹H NMR) and carbons (¹³C NMR) are exquisitely sensitive to their local electronic environments, which are directly influenced by the positions of the chloro and methoxy substituents.

¹H NMR Spectroscopy: A Window into Proton Environments

The pyrimidine ring protons of these isomers will exhibit distinct chemical shifts and coupling patterns. The electronegative nitrogen atoms and the chloro group will deshield adjacent protons, shifting their signals downfield (to higher ppm values). Conversely, the electron-donating methoxy group will shield nearby protons, causing an upfield shift (to lower ppm values).[2]

Let's analyze the expected and reported ¹H NMR spectra:

  • This compound: We would expect two doublets for the vicinal protons on the pyrimidine ring. The proton at position 6, being adjacent to a nitrogen and a carbon bearing a chlorine, would likely be the most downfield. The proton at position 5 would be further upfield. The methoxy group protons would appear as a singlet.

  • 2-Chloro-4-methoxypyrimidine: This isomer also has two vicinal protons on the pyrimidine ring. The proton at position 6, adjacent to a nitrogen, is expected to be downfield. The proton at position 5, influenced by the adjacent methoxy group, should be further upfield. A predicted spectrum suggests a doublet for the pyrimidine proton at δ 8.46 and another at δ 7.01, with the methoxy protons appearing as a singlet at δ 3.94.[1]

  • 4-Chloro-6-methoxypyrimidine: Due to the symmetry in this molecule, the protons at positions 2 and 5 are distinct. The proton at position 2, situated between two nitrogen atoms, is expected to be significantly downfield. The proton at position 5, adjacent to the carbon with the chlorine, will also be downfield. Reported data shows singlets at δ 8.69 and δ 7.19, with the methoxy protons at δ 3.96.

Table 2: Comparative ¹H NMR Data (δ, ppm)

CompoundPyrimidine Ring ProtonsMethoxy Protons (-OCH₃)
This compound Data not readily availableData not readily available
2-Chloro-4-methoxypyrimidine 8.46 (d, 1H), 7.01 (d, 1H)[1]3.94 (s, 3H)[1]
4-Chloro-6-methoxypyrimidine 8.69 (s, 1H), 7.19 (s, 1H)3.96 (s, 3H)
¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR provides complementary information by revealing the chemical environment of each carbon atom. The positions of the chloro and methoxy groups will have a predictable effect on the chemical shifts of the pyrimidine ring carbons. Carbons directly attached to the electronegative chlorine and oxygen atoms will be significantly deshielded.

  • This compound: We would expect distinct signals for the four pyrimidine carbons and one for the methoxy carbon. The carbon at position 2 (attached to the methoxy group) and the carbon at position 4 (attached to the chlorine) would be the most downfield.

  • 2-Chloro-4-methoxypyrimidine: Similarly, the carbons at position 2 (attached to chlorine) and position 4 (attached to the methoxy group) will be the most downfield. Available data from SpectraBase provides the chemical shifts for this isomer.

  • 4-Chloro-6-methoxypyrimidine: The symmetry of this molecule will result in fewer signals than the other isomers. The carbons at positions 4 and 6 would be equivalent, as would the carbons at positions 2 and 5 in some respects, though the influence of the substituents needs to be considered.

Table 3: Comparative ¹³C NMR Data (δ, ppm)

CompoundC2C4C5C6-OCH₃
This compound Data not readily availableData not readily availableData not readily availableData not readily availableData not readily available
2-Chloro-4-methoxypyrimidine 162.7171.8108.5160.255.4
4-Chloro-6-methoxypyrimidine Data not readily availableData not readily availableData not readily availableData not readily availableData not readily available

The distinct patterns of chemical shifts in both ¹H and ¹³C NMR spectra provide a robust method for unambiguously identifying each isomer.

References

Beyond Palladium: A Comparative Guide to Catalysts for Pyrimidine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Sustainable Pyrimidine Synthesis

The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, appearing in a vast number of FDA-approved drugs and functional organic materials.[1] Consequently, the development of efficient and versatile methods for its functionalization is of paramount importance. For decades, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have been the gold standard for forging carbon-carbon and carbon-heteroatom bonds on the pyrimidine ring.[2][3][4][5]

However, the high cost, toxicity, and limited abundance of palladium present significant hurdles, particularly for large-scale industrial applications. These drawbacks have fueled a surge in research dedicated to finding more sustainable and economical alternatives. This guide provides an in-depth comparison of emerging catalytic systems that are poised to replace or supplement palladium in pyrimidine cross-coupling, with a focus on catalysts derived from earth-abundant metals like nickel, copper, and iron, as well as innovative metal-free photoredox and electrochemical strategies. We will delve into the mechanistic underpinnings of these alternatives, present comparative experimental data, and provide actionable protocols for their implementation.

The Nickel Revolution: A Versatile and Cost-Effective Powerhouse

Nickel, being more earth-abundant and economical than palladium, has emerged as a leading alternative for cross-coupling reactions.[6] Its unique electronic properties often lead to different reactivity and selectivity profiles compared to palladium, enabling transformations that are challenging for its precious metal counterpart.[7][8][9]

Mechanistic Rationale: The Power of Single-Electron Pathways

While palladium catalysis predominantly proceeds through two-electron oxidative addition/reductive elimination cycles (Pd(0)/Pd(II)), nickel catalysts can readily access single-electron transfer (SET) pathways and involve Ni(I) and Ni(III) oxidation states.[7][10] This mechanistic flexibility is key to nickel's distinct advantages:

  • Activation of Inert Bonds: Nickel catalysts are more effective at activating traditionally stubborn C–O bonds (e.g., from tosylates, pivalates) and C-N bonds, expanding the range of viable electrophiles beyond halides.[11][12][13]

  • Suppression of β-Hydride Elimination: Nickel-alkyl intermediates have a higher energy barrier for β-hydride elimination compared to their palladium analogues.[14] This feature makes nickel catalysis particularly well-suited for cross-couplings involving alkyl partners, which are often problematic with palladium.

  • Radical Intermediates: The accessibility of radical pathways allows for unique transformations, including stereoconvergent couplings and reactions that can be merged with photoredox or electrochemical catalysis.[10][15]

A generalized catalytic cycle for a nickel-catalyzed cross-electrophile coupling, highlighting the potential involvement of radical species and multiple oxidation states, is shown below.

G cluster_main Sequential Reduction Pathway Ni0 Ni(0)L_n NiII_Aryl (Aryl)Ni(II)(X)L_n Ni0->NiII_Aryl Oxidative Addition (Ar-X) NiI_Aryl (Aryl)Ni(I)L_n NiII_Aryl->NiI_Aryl Reduction (e-) Alkyl_Radical R• NiI_Aryl->Alkyl_Radical Forms R• from R-X NiII_Alkyl_Radical (Aryl)Ni(II)(R•)L_n NiI_Aryl->NiII_Alkyl_Radical Halogen Atom Transfer (R-X) NiIII (Aryl)Ni(III)(R)(X)L_n Alkyl_Radical->NiIII Radical Capture NiII_Alkyl_Radical->NiIII Radical Capture (Inner Sphere) Product Aryl-R NiIII->Product Reductive Elimination Product->Ni0 Regeneration

Caption: Generalized Nickel-Catalyzed Cross-Electrophile Coupling Cycle.

Performance Comparison: Nickel vs. Palladium

The choice between nickel and palladium is often substrate-dependent. While palladium remains highly efficient for standard Suzuki couplings of aryl bromides and iodides, nickel often outperforms it when using more challenging or economical electrophiles like aryl chlorides, tosylates, or pivalates.[11][12]

Catalyst SystemCoupling PartnersReaction TypeYield (%)Key AdvantagesReference
Pd(dppf)Cl₂ 4-Cl-Pyrimidine + ArB(OH)₂Suzuki-MiyauraModerate-HighWell-established, broad scope[3]
Ni(dppp)Cl₂ Pyrimidin-2-yl-OTs + IndoleBuchwald-Hartwig75-95%Activates tosylate leaving group[12]
NiBr₂·bpy / Fe anode 4-NH₂-6-Cl-Pyrimidine + ArBrElectrochemical60-85%Mild conditions, avoids strong bases[16]
Pd(OAc)₂/SPhos 2-Cl-Pyrimidine + R₂NHBuchwald-HartwigHighHigh efficiency for C-N coupling[2]
NiCl₂(dppe) Pyrimidin-2-yl-OTs + IndoleBuchwald-Hartwig36% (initial hit)Lower cost catalyst[12]
Featured Protocol: Electrochemical Nickel-Catalyzed Arylation of 4-Amino-6-chloropyrimidines

This protocol, adapted from the work of Francke and colleagues, demonstrates a mild, nickel-catalyzed cross-coupling powered by electrochemistry, which avoids the need for stoichiometric metallic reductants or strong bases.[16]

Reaction Scheme: (A generic image representing the coupling of a chloropyrimidine with an aryl halide)

Experimental Workflow:

G cluster_prep Cell Preparation cluster_activation Pre-electrolysis cluster_reaction Coupling Reaction cluster_workup Workup & Purification A 1. Add DMF, Bu₄NBr, and 1,2-dibromoethane to undivided cell B 2. Insert Fe anode and Ni foam cathode A->B C 3. Electrolyze under Ar (0.2 A, 15 min) to generate Ni(0) B->C D 4. Add NiBr₂·bpy, 4-amino-6-chloropyrimidine, and aryl halide C->D E 5. Apply constant current (0.2 A) until starting material is consumed D->E F 6. Evaporate solvent E->F G 7. Purify by column chromatography F->G

Caption: Workflow for Electrochemical Ni-Catalyzed Pyrimidine Arylation.

Step-by-Step Methodology:

  • Cell Assembly: To an undivided electrochemical cell, add DMF (50 mL), tetra-n-butylammonium bromide (0.5 mmol), and 1,2-dibromoethane (2.6 mmol). Fit the cell with an iron rod as the sacrificial anode and a nickel foam as the cathode.[16]

  • Catalyst Activation: Sparge the mixture with argon and electrolyze at a constant current of 0.2 A for 15 minutes at room temperature. This step generates the active Ni(0) catalyst.[16]

  • Reagent Addition: Stop the current. Sequentially add the NiBr₂·bpy complex (0.5 mmol), the 4-amino-6-chloropyrimidine substrate (4 mmol), and the substituted aryl halide (8 mmol).[16]

  • Electrolysis: Resume electrolysis under argon at a constant current of 0.2 A. Monitor the reaction by TLC or GC-MS until the starting chloropyrimidine is consumed.[16]

  • Workup: Upon completion, evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to yield the desired 4-amino-6-arylpyrimidine.

Copper Catalysis: The Ullmann Legacy Reimagined

Copper-catalyzed cross-coupling, particularly the Ullmann reaction, predates modern palladium-based methods. While traditional Ullmann conditions were often harsh, modern ligand development has revitalized copper catalysis as a mild, efficient, and inexpensive alternative for constructing C-N, C-O, and C-S bonds.[17][18] Copper is particularly effective for Sonogashira-type couplings and can sometimes proceed in the absence of palladium.[19][20]

Mechanistic Rationale: A Departure from Palladium Norms

The mechanism of copper-catalyzed couplings is still debated but is distinct from palladium. It generally does not involve a clear Cu(0)/Cu(II) cycle. Instead, Cu(I)/Cu(III) cycles or mechanisms involving Cu(I)/Cu(II) intermediates are often proposed. For C-N coupling, the reaction is believed to proceed via coordination of the amine to a Cu(I) species, followed by reaction with the aryl halide. The choice of ligand is crucial for stabilizing the copper catalyst and facilitating the coupling.[18][21]

Performance in Pyrimidine Synthesis

Copper catalysts have shown great promise in specific applications for pyrimidine functionalization, such as Buchwald-Hartwig-type aminations and Sonogashira couplings.

Catalyst SystemCoupling PartnersReaction TypeYield (%)Key AdvantagesReference
CuI / Ligand Pyrimidin-2-amine + Ar-IBuchwald-HartwigGoodInexpensive, palladium-free C-N coupling[21][22]
CuI Aryl Halide + Terminal AlkyneSonogashira (Pd-free)VariableAvoids palladium, simple conditions[19][20]
Cu(OAc)₂ / BO Heteroaryl Halide + AzolesC-N CouplingModerate-ExcellentBroad nucleophile scope[23]
Featured Protocol: Copper-Catalyzed N-Arylation of Pyrimidin-2-amines

This generalized protocol is based on developments in ligand-assisted copper-catalyzed Buchwald-Hartwig aminations.[22]

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine CuI (5-10 mol%), a suitable ligand (e.g., a phenanthroline or diamine, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Reagent Addition: Add the pyrimidin-2-amine (1.0 equiv.) and the aryl halide (1.2 equiv.).

  • Solvent and Heating: Add a dry, degassed solvent (e.g., DMF or dioxane) and heat the reaction mixture at 80-120 °C for 12-24 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Iron Catalysis: The Ultra-Abundant Frontier

Iron is the most abundant and least toxic transition metal, making it an ideal candidate for sustainable catalysis. While iron catalysis is less developed than that of nickel or copper, recent breakthroughs have demonstrated its potential for C-C bond formation, including direct C-H activation strategies.[24][25][26]

An iron-mediated direct Suzuki-Miyaura reaction has been reported for the ortho-arylation of N-heterocycles like pyridine and pyrrole.[25][27] The proposed mechanism involves C-H activation, transmetalation with the boronic acid, and reductive elimination, with the transmetalation step being rate-determining.[24] While specific, high-yielding examples for pyrimidines are still emerging, this represents a highly promising and cost-effective research direction.

Metal-Free Strategies: Photoredox and Electrochemistry

Moving beyond transition metals entirely, photoredox and electrochemical methods offer green and innovative pathways for pyrimidine functionalization. These techniques use light or electricity to generate reactive intermediates, often under exceptionally mild conditions.

Photoredox Catalysis

Visible-light photoredox catalysis typically uses an organic dye or a metal complex (often Ru or Ir, though metal-free organic dyes are increasingly common) to initiate a single-electron transfer process upon light absorption.[28][29] This can generate aryl or other radicals from precursors like diazonium salts, which then add to the pyrimidine ring, often through a C-H functionalization pathway.[28][30] This approach avoids the need for pre-halogenated pyrimidines, improving atom economy.

Generalized Photoredox Catalytic Cycle:

G cluster_oxidative Oxidative Quenching Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hν (Light) PC_reduced PC•- PC_excited->PC_reduced SET Radical_Source Radical Precursor (e.g., Ar-N₂⁺) PC_oxidized PC•+ PC_reduced->PC SET Adduct [Pyrimidine-Ar]• Radical Aryl Radical (Ar•) Radical_Source->Radical Forms Radical Pyrimidine Pyrimidine Radical:e->Pyrimidine:w Radical Addition Pyrimidine:e->Adduct:w Product Arylated Pyrimidine Adduct->Product Oxidation

Caption: A Simplified Oxidative Quenching Cycle in Photoredox Catalysis.

Electrochemistry

As demonstrated in the nickel-catalyzed protocol above[16], electrochemistry provides a powerful handle for driving redox reactions. It can be used to generate low-valent catalytic species in situ or to directly oxidize/reduce substrates to form reactive intermediates, often with high selectivity and without the need for chemical redox agents.[31]

Conclusion

The field of cross-coupling is rapidly evolving beyond its reliance on palladium. For researchers and drug development professionals working with pyrimidines, embracing these alternatives is no longer just a matter of academic curiosity but a strategic necessity for developing cost-effective, scalable, and sustainable synthetic routes.

  • Nickel offers the most versatile and direct replacement for palladium, with a unique ability to activate a wider range of electrophiles and engage in novel mechanistic pathways.

  • Copper provides a low-cost solution for specific, high-value transformations, particularly C-N and C-S bond formations.

  • Iron represents the next frontier in sustainable catalysis, with emerging potential for direct C-H functionalization.

  • Metal-free methods like photoredox and electrochemical synthesis are redefining the rules of engagement, enabling reactions under exceptionally mild conditions with high atom economy.

By understanding the distinct advantages and mechanistic principles of each alternative, chemists can select the optimal catalytic system to meet the specific challenges of their synthetic targets, paving the way for the next generation of pyrimidine-based innovations.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Chloro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-Chloro-2-methoxypyrimidine (CAS No. 51421-99-9). As a halogenated pyrimidine derivative, this compound is a valuable intermediate in synthetic chemistry, particularly in the development of novel therapeutics. However, its chemical properties necessitate stringent handling and disposal protocols to ensure personnel safety and environmental compliance. This guide moves beyond mere procedural lists to explain the rationale behind each step, grounding our recommendations in established safety science and regulatory standards.

Core Hazard Profile & Risk Assessment

Understanding the inherent risks of this compound is the foundation of its safe management. The primary hazards, as identified by the Globally Harmonized System (GHS), stem from its reactivity and potential physiological effects upon exposure.[1]

Causality of Hazards: The compound's classification as a skin, eye, and respiratory irritant is linked to its chemical structure—a reactive chlorinated pyrimidine ring.[1][2][3] Halogenated organic compounds can be cytotoxic and require careful handling to prevent adverse health effects.[4][5] Therefore, all handling and disposal procedures must be designed to minimize direct contact, inhalation, and accidental ingestion.

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[1]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation[1][2][3]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled[1]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][3] |

Pre-Disposal Handling & Personal Protective Equipment (PPE)

Before beginning any disposal process, establishing a controlled environment and utilizing the correct PPE is non-negotiable. The principle here is to create multiple barriers between the researcher and the chemical hazard.

Engineering Controls: All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to control vapor and dust exposure.[3][6] The laboratory should be equipped with accessible eyewash stations and safety showers.[7]

Personal Protective Equipment (PPE): The selection of PPE is dictated by the compound's hazard profile. The following table outlines the minimum required PPE.

Table 2: Required PPE for Handling this compound Waste

Protection Type Specification Rationale
Eye/Face Tightly-fitting, splash-proof safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[6] Protects against splashes and dust that can cause serious eye irritation.
Hand Chemical-impermeable gloves (e.g., nitrile, neoprene). Prevents skin contact, which can cause irritation.[2]
Body A lab coat is mandatory. For larger quantities or spill cleanup, consider a chemically resistant apron or suit.[6] Protects skin and personal clothing from contamination.

| Respiratory | Not required if handled exclusively within a fume hood. If a fume hood is unavailable or exposure limits may be exceeded, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[6][7] | Prevents inhalation of harmful dust or vapors that cause respiratory irritation. |

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that hinges on one critical principle: correct waste segregation . As a chlorinated compound, it must be treated as halogenated organic waste .[8][9]

Protocol 1: Disposal of Solid Waste and Contaminated Materials

  • Waste Segregation:

    • Designate a specific waste container exclusively for "Halogenated Organic Solids."[8][9]

    • Crucial: Never mix halogenated waste with non-halogenated organic waste.[8][9] This is because the disposal methods differ; halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins and furans.[10]

    • This waste stream includes expired solid this compound, contaminated lab supplies (e.g., weigh boats, gloves, paper towels), and any absorbent material used for spill cleanup.

  • Container Selection:

    • Use a robust, leak-proof container with a secure, screw-top lid that is chemically compatible with the waste.[11] High-density polyethylene (HDPE) containers are a suitable choice.

    • The container must be kept closed at all times, except when actively adding waste.[9][11] This minimizes the release of vapors and prevents spills.

  • Labeling:

    • Before adding any waste, affix a completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[11]

    • The label must include, at a minimum:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The approximate quantity or percentage of the chemical.

      • Associated hazards (e.g., "Toxic," "Irritant").[9]

      • The date the waste was first added.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[7][9]

    • Ensure the storage location has secondary containment (e.g., a spill tray) to contain any potential leaks.[11]

  • Final Disposal:

    • Once the container is full, arrange for a pickup by your institution's licensed hazardous waste disposal contractor.[11]

    • These professionals will transport the waste for final disposal, which for halogenated organics is typically high-temperature incineration in a facility compliant with EPA regulations.[10][12]

Protocol 2: Disposal of Empty Chemical Containers

  • Decontamination:

    • Thoroughly empty any remaining solid into the halogenated solid waste container.[11]

    • The first rinse of the container must be collected and disposed of as hazardous liquid waste.[11] Use a suitable organic solvent (e.g., acetone, ethanol) for the rinse.

    • For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[11] Given the hazards of this compound, this more stringent practice is recommended.

    • Collect the rinsate in a designated "Halogenated Organic Liquid Waste" container, following the same labeling and storage rules described above.

  • Final Disposal of Container:

    • After triple-rinsing and allowing the container to air-dry completely in a fume hood, deface the original label.

    • The clean, dry container can then typically be disposed of in the regular trash or recycled, depending on institutional policy.

Emergency Procedures for Spills and Exposure

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Cleanup:

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure the fume hood is operational.

  • Don PPE: Wear the full PPE suite as outlined in Table 2.

  • Containment: Prevent the spill from spreading or entering drains.[2][6]

  • Absorption: For a solid spill, carefully sweep or scoop the material. For liquid spills, cover with a non-combustible, inert absorbent material like vermiculite or sand.

  • Collection: Place the absorbed material and any contaminated cleaning supplies into the designated "Halogenated Organic Solids" waste container.[6]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[2][13]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_emergency Contingency start Start: Identify Waste (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate as 'Halogenated Organic Waste' fume_hood->segregate Is waste generated? spill Spill Occurs fume_hood->spill Accident? container Select & Label Compatible Container segregate->container collect Collect Waste (Keep Container Closed) container->collect store Store Safely in Secondary Containment collect->store pickup Arrange EHS Waste Pickup store->pickup end Final Disposal: High-Temperature Incineration (Licensed Facility) pickup->end spill_kit Use Spill Kit & Collect as Halogenated Waste spill->spill_kit spill_kit->collect

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with reactive intermediates like 4-Chloro-2-methoxypyrimidine is foundational to innovation. However, the very reactivity that makes these compounds valuable also necessitates a rigorous and uncompromising approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) to ensure that your handling, operational, and disposal plans are built on a bedrock of scientific integrity and field-proven safety practices.

Foundational Hazard Assessment

Understanding the specific threats posed by this compound is the critical first step in designing an effective PPE strategy. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides our primary data, indicating that this compound is a significant irritant to the skin, eyes, and respiratory system.[1][2]

Hazard CodeHazard StatementGHS Pictogram
H315 Causes skin irritation[1][3]Warning
H319 Causes serious eye irritation[1][3]Warning
H335 May cause respiratory irritation[1]Warning
H302 Harmful if swallowed[1]Warning
H332 Harmful if inhaled[1]Warning

This hazard profile dictates that our primary goal is to establish impermeable barriers for all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).

The Principle of Layered Defense: Engineering Controls and PPE

Before any personal protective equipment is selected, the primary defense must be robust engineering controls. PPE is the final, essential barrier between you and the chemical, not the first line of defense.

  • Primary Engineering Control: All handling of this compound, especially when manipulating the solid form which can create dust, must occur within a certified chemical fume hood or a similar ventilated enclosure.[4][5] This minimizes ambient concentrations and the risk of inhalation.

  • Secondary Controls: Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[4] All personnel must be trained on their location and operation before beginning work.

Mandatory PPE Protocol: A Component-by-Component Analysis

The selection of PPE is not arbitrary; each component is chosen to counteract a specific hazard identified in Section 1.

Eye and Face Protection

Direct contact with this compound can cause serious eye irritation (H319).[1] Therefore, standard safety glasses are insufficient.

  • Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[6]

  • Best Practice/Splash Hazard: When handling solutions or there is any risk of splashing, a full-face shield must be worn over the safety goggles.[7]

Skin and Body Protection

This compound is a confirmed skin irritant (H315), making complete skin coverage mandatory.[1][3]

  • Gloves: Double-gloving with powder-free nitrile gloves is the standard protocol.[7][8][9] The causality is twofold: it provides a backup barrier in case of a tear and allows for the safe removal of the contaminated outer layer without compromising the inner protection.[8][9] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[8]

  • Gown/Lab Coat: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs is required.[7][9] The cuffs of the inner gloves should be tucked under the gown's cuffs, and the outer gloves should be pulled over the cuffs, creating a sealed interface.[9]

Respiratory Protection

Given the H335 (May cause respiratory irritation) and H332 (Harmful if inhaled) classifications, respiratory protection is non-negotiable, especially when handling the powder form.[1]

  • For Solids/Dusts: A NIOSH-approved N95 (or higher) particulate respirator is required to prevent the inhalation of dust particles.[4][7]

  • For High Concentrations/Spills: In situations with poor ventilation or during the cleanup of a large spill, a full-face respirator with chemical cartridges appropriate for organic vapors and particulates should be used.[6][8] It is crucial to remember that surgical masks offer no protection from chemical dusts or vapors.[8][10]

Procedural Workflow: From Preparation to Disposal

Adherence to a strict, step-by-step procedure is essential for safety. The following workflow integrates the PPE requirements into a self-validating system.

Step-by-Step Handling Protocol
  • Preparation:

    • Verify the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment (spatulas, weigh paper, glassware, etc.) and a designated hazardous waste container inside the fume hood.[7]

    • Ensure the Safety Data Sheet (SDS) is readily available.

  • Donning PPE (Aseptic Technique):

    • Wash hands thoroughly with soap and water.

    • Don the inner pair of nitrile gloves.

    • Don the impermeable gown, ensuring complete coverage.

    • Don the outer pair of nitrile gloves, pulling the cuffs over the gown's sleeves.[9]

    • Don safety goggles.

    • Don the appropriate respiratory protection (N95 or higher).

    • Don a face shield if a splash hazard exists.

  • Chemical Handling:

    • Perform all manipulations deep within the chemical fume hood.

    • Handle the material carefully to avoid generating dust or aerosols.[6][11]

    • If any contamination of the outer gloves occurs, remove them immediately within the hood, dispose of them in the hazardous waste container, and don a new pair.

  • Doffing PPE (Contamination Avoidance):

    • This process is designed to move from most contaminated to least contaminated.

    • Remove the outer pair of gloves and dispose of them.

    • Remove the face shield and gown, turning the gown inside out as it is removed to contain any surface contamination.[7]

    • Remove safety goggles.

    • Remove the inner pair of gloves.[7]

    • Remove your respirator last, after leaving the immediate work area.

    • Wash hands thoroughly with soap and water.[9]

G cluster_prep Phase 1: Preparation cluster_decon Phase 4: Decontamination & Disposal Prep 1. Verify Engineering Controls (Fume Hood, Eyewash) Assemble 2. Assemble Materials & Waste Container Don_PPE 3. Don PPE (Gloves, Gown, Goggles, Respirator) Assemble->Don_PPE Handle 4. Handle Chemical (Inside Fume Hood) Don_PPE->Handle Decon 5. Decontaminate Surfaces & Equipment Handle->Decon Doff_PPE 6. Doff PPE (Contamination-Aware Sequence) Decon->Doff_PPE Dispose 7. Segregate & Dispose of Hazardous Waste Doff_PPE->Dispose Wash 8. Wash Hands Thoroughly Dispose->Wash

Caption: Safe Handling Workflow for this compound.

Emergency Protocols: Spills and Exposure

In Case of a Spill:

  • Alert & Evacuate: Alert personnel in the immediate area and restrict access.[7]

  • Don PPE: Before any cleanup, don the highest level of recommended PPE, including a respirator.[7]

  • Contain: Gently cover the solid spill with damp paper towels to prevent dust from becoming airborne.[7] For liquids, use an inert absorbent material.

  • Clean: Carefully collect all contaminated materials using spark-proof tools and place them into a labeled, sealed hazardous waste container.[6]

  • Decontaminate: Clean the spill area thoroughly.

In Case of Personal Exposure:

  • Skin: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3]

  • Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4]

  • Inhalation: Move the victim to fresh air.[3][6]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[3]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[3][6]

Decontamination and Waste Disposal

  • Chemical Waste: All excess or expired this compound must be disposed of as hazardous chemical waste.[4] Do not dispose of it down the drain or in regular trash.[7]

  • Contaminated Materials: All disposable items that have come into contact with the chemical (gloves, gowns, weigh boats, pipette tips, cleaning materials) must be collected in a designated, clearly labeled, and sealed hazardous waste container for proper disposal according to institutional and local regulations.[6][7]

By integrating this comprehensive PPE and procedural guide, you build a robust safety culture that protects not only the individual researcher but also the integrity of the entire laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.